Etamycin
Description
Properties
IUPAC Name |
3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIISJKSAELDC-ZIOPZPSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028203 | |
| Record name | Etamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-20-7 | |
| Record name | Etamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF72P8T3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Viridogrisein: A Technical Guide to its Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Viridogrisein, a group B streptogramin antibiotic. It covers its discovery and historical context, detailed experimental protocols for its isolation and characterization, quantitative data on its biological activity, and a molecular-level understanding of its mechanism of action and regulation.
Executive Summary
Viridogrisein is a cyclic depsipeptide antibiotic produced by several species of Streptomyces. As a member of the streptogramin B class, it exhibits potent bacteriostatic activity against a range of Gram-positive bacteria. A hallmark of Viridogrisein is its synergistic bactericidal activity when combined with group A streptogramins, such as Griseoviridin. This synergy makes the combination a powerful agent against multi-drug resistant pathogens. This guide will delve into the scientific intricacies of Viridogrisein, presenting key data and methodologies for researchers in the field of antibiotic discovery and development.
Discovery and History
The discovery of Viridogrisein is rooted in the "golden age" of antibiotic discovery, a period marked by the intensive screening of soil microorganisms for novel antimicrobial compounds.
Synergistic Action: A pivotal moment in the history of Viridogrisein was the discovery of its synergistic relationship with Griseoviridin. Researchers observed that the combination of these two individually bacteriostatic compounds resulted in a potent bactericidal effect.[1] This synergy is a defining characteristic of streptogramin antibiotics and has been a key driver for their development.
Recent Developments: In recent years, research has continued to uncover new analogs of Viridogrisein. A 2024 study led to the isolation and characterization of five new viridogriseins (B-F) from Streptomyces niveoruber, highlighting the ongoing potential for discovering novel derivatives with potentially improved properties.
Physicochemical Properties and Structure
Viridogrisein is a cyclic octadepsipeptide. Its structure has been elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), as well as chemical degradation and chiral analysis methods like the advanced Marfey's method.
Biological Activity
Viridogrisein's primary biological activity is its ability to inhibit bacterial protein synthesis. It is most effective against Gram-positive bacteria. Its activity is significantly enhanced when used in combination with a group A streptogramin.
Antibacterial Spectrum
The following table summarizes the available quantitative data on the antibacterial activity of Viridogrisein and its combination with Griseoviridin.
| Organism | Compound/Combination | MIC (µg/mL) | IC50 (µM) | Reference |
| Staphylococcus aureus | Viridogrisein | - | 0.28 | |
| Staphylococcus aureus | Viridogrisein B | - | 4.25 | |
| Staphylococcus aureus | Viridogrisein C | - | 2.31 | |
| Staphylococcus aureus | Viridogrisein D | - | 3.97 | |
| Staphylococcus aureus | Viridogrisein B + Griseoviridin | - | 1.47 (calculated) | |
| Staphylococcus aureus | Viridogrisein C + Griseoviridin | - | 0.47 (calculated) | |
| Staphylococcus aureus | Viridogrisein D + Griseoviridin | - | 1.37 (calculated) |
Note: MIC (Minimum Inhibitory Concentration) values are the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Viridogrisein.
Fermentation and Isolation of Viridogrisein
The following protocol is based on the methods described for the isolation of Viridogrisein and its analogs from Streptomyces niveoruber.
1. Culture Preparation:
-
Inoculate a suitable liquid medium (e.g., TSB medium) with a fresh culture of the producing Streptomyces strain.
-
Incubate the culture at 30°C with shaking for 2-3 days to generate a seed culture.
-
Use the seed culture to inoculate larger fermentation flasks containing the same medium.
-
Continue incubation for 5-7 days at 30°C with shaking.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with acetone.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
3. Purification:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Subject the extract to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Monitor the fractions for antibacterial activity using a bioassay (e.g., against Staphylococcus aureus).
-
Pool the active fractions and further purify using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.
Structural Elucidation
1. Mass Spectrometry:
-
Determine the molecular weight and elemental composition of the purified compound using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).
2. NMR Spectroscopy:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the planar structure.
3. Chiral Analysis (Advanced Marfey's Method):
-
Hydrolyze the peptide antibiotic with 6 M HCl.
-
Derivatize the resulting amino acid hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer.
-
Analyze the derivatized amino acids by HPLC and compare their retention times with those of derivatized standard amino acids to determine the absolute stereochemistry.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Antibiotic Solutions:
-
Prepare a stock solution of Viridogrisein (and Griseoviridin if testing synergy) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic(s) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
2. Inoculum Preparation:
-
Grow the test bacterium overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
3. Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
4. Reading the Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Biosynthesis and Regulation
Viridogrisein is synthesized by a nonribosomal peptide synthetase (NRPS) machinery encoded by a large biosynthetic gene cluster (BGC).
Viridogrisein Biosynthesis Pathway
The biosynthesis of Viridogrisein involves the sequential addition of amino acid precursors by a multi-modular NRPS enzyme.
References
Etamycin Production by Streptomyces griseoviridus: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etamycin, also known as viridogrisein, is a non-ribosomally synthesized peptide antibiotic belonging to the streptogramin B family. It exhibits potent antibacterial activity, particularly against Gram-positive bacteria. While the topic of interest specifies Streptomyces griseus, a comprehensive review of scientific literature reveals that the primary producer of this compound is, in fact, Streptomyces griseoviridus.[1][2] Streptomyces griseus is renowned for its production of the aminoglycoside antibiotic streptomycin.[3][4][5] This guide will, therefore, focus on the well-documented production of this compound by Streptomyces griseoviridus, providing a detailed technical overview of its biosynthesis, regulation, and production methodologies. This information will serve as a critical resource for researchers and professionals involved in natural product discovery and antibiotic development.
This compound Biosynthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway
This compound is assembled by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, NRPS pathways are independent of messenger RNA and can incorporate non-proteinogenic amino acids, leading to a high degree of structural diversity.
The biosynthetic gene cluster responsible for this compound (viridogrisein, VG) production in Streptomyces griseoviridus is the sgv cluster, spanning a 105 kb region of DNA. This cluster contains 36 open reading frames (ORFs), including four NRPS genes that orchestrate the assembly of the this compound peptide backbone. The biosynthesis of this compound is a multi-step process involving the sequential condensation of specific amino acid precursors. Precursor feeding studies have identified several amino acids that are incorporated into the this compound structure, including L-leucine and L-methionine.
The core structure of this compound is a cyclic depsipeptide, characterized by both peptide and ester bonds. The NRPS machinery is organized into modules, with each module responsible for the activation, modification (optional), and incorporation of a single amino acid into the growing peptide chain. The final cyclization and release of the mature this compound molecule are catalyzed by a terminal thioesterase (TE) domain within the NRPS complex.
Regulatory Network of this compound Biosynthesis
The production of this compound in Streptomyces griseoviridus is tightly regulated by a complex signaling cascade that ensures its synthesis occurs at the appropriate stage of the bacterial life cycle. This regulatory network involves small diffusible signaling molecules and pathway-specific transcriptional activators.
A key component of this regulation is a γ-butyrolactone (GBL)-like signaling molecule. Genes sgvA, sgvB, sgvC, and sgvK within the sgv cluster are likely involved in the biosynthesis of this GBL molecule. At a critical concentration, this signaling molecule binds to a specific receptor protein, which in turn derepresses or activates the expression of pathway-specific activator genes.
In the case of this compound biosynthesis, two Streptomyces antibiotic regulatory protein (SARP) family positive regulators, SgvR2 and SgvR3, are key biosynthetic activators. These SARPs bind to promoter regions of the this compound biosynthetic genes, switching on their transcription and initiating the production of the antibiotic. This hierarchical regulatory system allows the bacterium to coordinate the energetically expensive process of antibiotic production with its growth and developmental state.
Fermentation and Production of this compound
The production of this compound by Streptomyces griseoviridus is typically carried out via submerged fermentation. The composition of the fermentation medium and the culture conditions play a crucial role in the yield of the antibiotic. While specific, comprehensive optimization data for this compound is limited, studies on Streptomyces fermentation provide a general framework for enhancing production.
Table 1: Factors Influencing this compound Production in Streptomyces griseoviridus
| Parameter | Condition/Component | Effect on this compound Yield | Reference(s) |
| Carbon Source | Starch, Glucose | Generally support good growth and secondary metabolite production in Streptomyces. | |
| Nitrogen Source | Peptone, Yeast Extract, Specific Amino Acids | Can significantly influence the production of congeners and overall yield. | |
| pH | Neutral to slightly alkaline (pH 7.0-8.0) | Optimal for growth and antibiotic production in many Streptomyces species. | |
| Temperature | 28-30°C | Mesophilic range typical for Streptomyces cultivation. | |
| Aeration | High agitation and aeration | Essential for the aerobic metabolism of Streptomyces. | |
| Precursor Amino Acids | Addition of specific amino acids (e.g., proline) | Can lead to the production of different this compound congeners. |
One study reported a maximum yield of viridogrisein (this compound) of 31.56 ± 0.51 μg/mL after 108 hours of fermentation. Overexpression of specific transporter genes (sgvT1 and sgvT2) involved in this compound efflux has been shown to increase titers approximately 3-fold compared to the wild-type strain.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key stages of this compound production, based on established protocols for Streptomyces and non-ribosomal peptide production.
Cultivation of Streptomyces griseoviridus
A standard protocol for the cultivation of Streptomyces griseoviridus involves a two-stage fermentation process: a seed culture to generate sufficient biomass, followed by a production culture to induce antibiotic synthesis.
References
- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Congeners of this compound produced by Streptomyces griseoviridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and utilization of two important transporters: SgvT1 and SgvT2, for griseoviridin and viridogrisein biosynthesis in Streptomyces griseoviridis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Production of griseoviridin and this compound by the new culture, Streptomyces albolongus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interesjournals.org [interesjournals.org]
An In-depth Technical Guide to the Chemical Structure of Etamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamycin A, also known as Viridogrisein, is a member of the streptogramin A family of antibiotics.[1][2][3][4] It is a cyclic depsipeptide, meaning its structure contains both peptide and ester linkages in a ring.[1] First isolated from Streptomyces griseus, this compound A has demonstrated significant activity against Gram-positive bacteria. This guide provides a detailed overview of the chemical structure of this compound A, the experimental methodologies used for its elucidation, and key structural data.
Core Chemical Structure
The chemical structure of this compound A is complex, featuring a 25-membered macrocyclic ring. This ring is composed of eight amino acid residues and one hydroxy acid, linked by seven amide bonds and one ester bond. The constituent amino acids include both proteinogenic and non-proteinogenic residues, some of which are N-methylated.
Molecular Formula: C₄₄H₆₂N₈O₁₁
Molecular Weight: 879.0 g/mol
IUPAC Name: 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
Synonyms: Viridogrisein I, this compound, Neoviridogrisein IV
Caption: Simplified 2D representation of the this compound A chemical structure highlighting the macrocyclic depsipeptide core and constituent residues.
Quantitative Structural Data
Precise bond lengths and angles for this compound A would be best determined by X-ray crystallography. However, to date, a publicly available crystal structure of this compound A has not been identified. The most accurate quantitative data currently available comes from Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound A, as reported in the literature, providing insight into the electronic environment of each atom.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 3-Hydroxypicolinic Acid | ||
| 2' | 164.5 | |
| 3' | 162.1 | |
| 4' | 123.0 | 7.35 (dd, J=8.5, 1.5 Hz) |
| 5' | 140.2 | 8.15 (dd, J=4.5, 1.5 Hz) |
| 6' | 120.7 | 7.30 (dd, J=8.5, 4.5 Hz) |
| L-Threonine | ||
| α-CH | 58.9 | 4.90 (d, J=9.5 Hz) |
| β-CH | 67.5 | 4.75 (m) |
| γ-CH₃ | 19.8 | 1.25 (d, J=6.5 Hz) |
| D-Leucine | ||
| α-CH | 53.2 | 4.60 (m) |
| β-CH₂ | 41.5 | 1.70 (m), 1.60 (m) |
| γ-CH | 24.8 | 1.80 (m) |
| δ-CH₃ | 22.9, 21.5 | 0.95 (d, J=6.5 Hz), 0.90 (d, J=6.5 Hz) |
| 4-Hydroxy-D-proline | ||
| α-CH | 59.8 | 4.50 (t, J=8.0 Hz) |
| β-CH₂ | 38.1 | 2.20 (m), 2.05 (m) |
| γ-CH | 70.2 | 4.65 (m) |
| δ-CH₂ | 55.4 | 3.80 (m), 3.60 (m) |
| N-Methyl-L-alanine | ||
| α-CH | 57.1 | 5.20 (q, J=7.0 Hz) |
| β-CH₃ | 15.2 | 1.40 (d, J=7.0 Hz) |
| N-CH₃ | 30.1 | 3.10 (s) |
| N,β-Dimethyl-L-leucine | ||
| α-CH | 62.3 | 4.80 (d, J=10.0 Hz) |
| β-CH | 36.4 | 2.30 (m) |
| γ-CH₂ | 29.8 | 1.50 (m), 1.30 (m) |
| δ-CH | 25.1 | 1.90 (m) |
| ε-CH₃ | 23.1, 21.2 | 1.00 (d, J=6.5 Hz), 0.85 (d, J=6.5 Hz) |
| N-CH₃ | 31.5 | 2.80 (s) |
| L-Alanine | ||
| α-CH | 49.5 | 4.70 (q, J=7.0 Hz) |
| β-CH₃ | 18.2 | 1.35 (d, J=7.0 Hz) |
| L-Phenylalanine | ||
| α-CH | 55.6 | 5.60 (t, J=8.0 Hz) |
| β-CH₂ | 37.8 | 3.30 (dd, J=14.0, 8.0 Hz), 3.10 (dd, J=14.0, 8.0 Hz) |
| γ-C | 136.5 | |
| δ-CH | 129.2 | 7.25 (m) |
| ε-CH | 128.4 | 7.25 (m) |
| ζ-CH | 126.8 | 7.25 (m) |
Experimental Protocols for Structure Elucidation
The determination of this compound A's structure has historically relied on a combination of chemical degradation, and more recently, advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of complex natural products like this compound A in solution.
Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.
Methodology:
-
Sample Preparation: A purified sample of this compound A is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).
-
1D NMR Spectra Acquisition:
-
¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all proton nuclei.
-
¹³C NMR spectra are acquired to identify the chemical shifts of all carbon nuclei.
-
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish correlations between nuclei:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out the amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of complete amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the individual amino acid fragments and establishing the sequence.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the three-dimensional conformation and stereochemistry of the molecule.
-
-
Data Analysis: The collected spectra are processed and analyzed to piece together the structure. Chemical shifts, coupling constants, and cross-peak information are used to assign all proton and carbon signals and to determine the sequence of the amino acid residues and the location of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the elemental composition of this compound A, and its fragmentation pattern can help to confirm the sequence of the amino acid residues.
Objective: To determine the accurate mass and elemental formula of the molecule and to obtain fragmentation data to support the structural assignment.
Methodology:
-
Sample Preparation: A dilute solution of purified this compound A is prepared in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique that keeps the molecule intact.
-
High-Resolution Mass Spectrometry (HRMS): The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured with high accuracy. This allows for the unambiguous determination of the elemental formula (C₄₄H₆₂N₈O₁₁).
-
Tandem Mass Spectrometry (MS/MS):
-
The molecular ion of this compound A is selected in the first stage of the mass spectrometer.
-
The selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment.
-
The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
-
-
Fragmentation Analysis: The masses of the fragment ions are analyzed to deduce the sequence of the amino acid residues. The fragmentation of the cyclic structure can be complex, but characteristic losses of amino acid residues can often be observed, providing confirmatory evidence for the structure determined by NMR.
Caption: A typical experimental workflow for the structural elucidation of this compound A.
Biosynthesis of this compound A
This compound A is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). This enzymatic machinery assembles the molecule in a stepwise fashion, incorporating and modifying the constituent amino acids without the use of ribosomes and messenger RNA.
The biosynthesis involves the activation of the amino acid precursors as adenylates, their tethering to the NRPS enzyme via thioester linkages, and their sequential condensation to form the peptide backbone. The process also includes modifications such as N-methylation and the formation of the ester bond, followed by cyclization to release the final product.
Caption: A simplified schematic of the Non-Ribosomal Peptide Synthesis (NRPS) pathway for this compound A.
Conclusion
The chemical structure of this compound A is a testament to the complex biosynthetic capabilities of microorganisms. Its unique cyclic depsipeptide architecture, containing a variety of non-standard amino acids, is central to its biological activity. While the precise three-dimensional arrangement at the level of individual bond lengths and angles awaits elucidation by X-ray crystallography, a detailed understanding of its connectivity and solution-state conformation has been achieved through advanced NMR and mass spectrometry techniques. This comprehensive structural knowledge is invaluable for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a foundation for future efforts in analog synthesis, mode-of-action studies, and the development of novel antibacterial agents.
References
An In-depth Technical Guide on the Core Mechanism of Action of Etamycin in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamycin, a member of the streptogramin A family of antibiotics, is a potent inhibitor of bacterial protein synthesis. This guide provides a detailed technical overview of its mechanism of action, focusing on its molecular interactions with the bacterial ribosome, the quantitative aspects of its activity, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are included to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic and, at higher concentrations, bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound binds to the 50S large ribosomal subunit, effectively stalling the process of translation.
The binding of this compound to the 50S subunit occurs at or near the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation. By occupying this critical region, this compound sterically hinders the correct positioning of the aminoacyl- and peptidyl-tRNAs (transfer RNAs) in the A- (acceptor) and P- (peptidyl) sites, respectively. This obstruction prevents the formation of peptide bonds, thereby halting the elongation of the nascent polypeptide chain and leading to a cessation of protein synthesis.
The Architecture of Etamycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamycin, a member of the streptogramin B family of antibiotics, is a cyclic depsipeptide with potent activity against Gram-positive bacteria. Produced by the soil actinomycete Streptomyces griseoviridus, its complex molecular structure is assembled through a sophisticated nonribosomal peptide synthetase (NRPS) pathway. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic machinery, and precursor supply routes. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and drug development, offering insights into the intricate mechanisms that govern the production of this clinically relevant antibiotic.
Introduction
This compound, also known as viridogrisein, is a peptidolactone antibiotic first isolated in the 1950s. Its unique structure, characterized by a macrocyclic core and a 3-hydroxypicolinic acid (3-HPA) chromophore, is responsible for its mechanism of action, which involves the inhibition of bacterial protein synthesis. The biosynthesis of this compound is a classic example of nonribosomal peptide synthesis, a modular enzymatic assembly line that allows for the incorporation of non-proteinogenic amino acids and the creation of complex cyclic structures. Understanding the this compound biosynthetic pathway not only provides fundamental knowledge of NRPS systems but also opens avenues for the bioengineering of novel antibiotic derivatives with improved therapeutic properties.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded in a large, 105-kilobase (kb) gene cluster within the genome of Streptomyces griseoviridus.[1] This cluster, designated sgv, contains 36 open reading frames (ORFs) that orchestrate the entire biosynthetic process, from precursor synthesis to the final assembly of the this compound molecule.[1] The this compound-specific portion of the cluster is characterized by the presence of four large nonribosomal peptide synthetase (NRPS) genes.[1]
Precursor Supply Pathways
The biosynthesis of this compound draws upon a variety of primary metabolic precursors. Radiotracer studies have been instrumental in identifying the building blocks that constitute the this compound scaffold.
Amino Acid Precursors
The peptide backbone of this compound is assembled from a specific set of amino acids. Experimental evidence from radiolabeling studies has confirmed the incorporation of the following precursors:
-
L-Threonine: Forms the threonine residue in the this compound core.
-
L-Alanine: Incorporated as an alanine residue.
-
L-Leucine: Serves as the precursor to the D-leucine residue found in the final molecule. The conversion from the L- to the D-enantiomer is a common feature of NRPS biosynthesis.
-
L-Methionine: The methyl group of L-methionine is utilized for the N-methylation of specific amino acid residues within the peptide chain.
3-Hydroxypicolinic Acid (3-HPA) Chromophore Biosynthesis
A key structural feature of this compound is the 3-hydroxypicolinic acid (3-HPA) chromophore, which is crucial for its biological activity. The biosynthesis of 3-HPA has been reconstituted in vitro and proceeds from the primary metabolite L-lysine. This transformation is catalyzed by a series of dedicated enzymes encoded within the sgv gene cluster.
The enzymatic cascade involves:
-
An L-lysine 2-aminotransferase
-
A two-component monooxygenase
-
A FAD-dependent dehydrogenase
This series of reactions converts L-lysine into the 3-HPA moiety, which is then activated and incorporated into the growing peptide chain.
The Nonribosomal Peptide Synthetase (NRPS) Assembly Line
The core of this compound biosynthesis is a multi-enzyme complex of four nonribosomal peptide synthetases (NRPSs). These large, modular proteins act as an assembly line, sequentially adding and modifying amino acid building blocks to construct the final cyclic depsipeptide.
While the exact module and domain organization of the four specific NRPSs in the this compound pathway (likely encoded by genes such as sgvP, sgvS, sgvV, and sgvY) require further detailed bioinformatic analysis of the published gene cluster, the general architecture of NRPS modules is well-established. Each module is responsible for the incorporation of a single amino acid and typically consists of the following domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the previous module.
-
Epimerization (E) domain: In some modules, this domain is present to convert an L-amino acid to its D-epimer. This is expected for the incorporation of D-leucine in this compound.
-
Methyltransferase (M) domain: Responsible for the N-methylation of the peptide backbone, using S-adenosyl methionine as a methyl donor.
-
Thioesterase (TE) domain: Typically found at the end of the last NRPS module, this domain is responsible for the release of the final peptide chain, often through cyclization.
The logical flow of the NRPS assembly line dictates the sequence of amino acids in the final this compound product.
Figure 1. Conceptual workflow of this compound biosynthesis.
Key Enzymes in this compound Biosynthesis
Beyond the core NRPS machinery, several other enzymes encoded within the sgv cluster play critical roles in this compound biosynthesis.
3-Hydroxypicolinic Acid Activating Enzyme
A crucial step in initiating the assembly process is the activation of the 3-HPA chromophore. This is carried out by a dedicated 3-hydroxypicolinic acid activating enzyme . This enzyme adenylates 3-HPA, preparing it for loading onto the first NRPS module.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the this compound biosynthetic pathway. The following table summarizes the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts. Future research should focus on quantifying these parameters.
| Parameter | Description | Potential Experimental Method |
| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) for the A-domains of the NRPS modules with their respective amino acid substrates. | In vitro enzyme assays with purified NRPS domains and radiolabeled or fluorescently labeled substrates. |
| Precursor Incorporation Rates | The rate at which radiolabeled precursors (e.g., 14C-L-leucine, 14C-L-alanine) are incorporated into the this compound molecule. | Pulse-chase experiments with radiolabeled precursors followed by extraction and quantification of this compound. |
| Product Titer | The concentration of this compound produced by S. griseoviridus under various fermentation conditions. | High-Performance Liquid Chromatography (HPLC) analysis of culture extracts. |
Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the this compound biosynthetic pathway.
Gene Inactivation and Complementation in Streptomyces
Objective: To confirm the function of a specific gene in the this compound biosynthetic pathway.
Methodology:
-
Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene flanked by regions of homology to the target gene is constructed.
-
Transformation: The disruption cassette is introduced into Streptomyces griseoviridus via protoplast transformation or intergeneric conjugation from E. coli.
-
Homologous Recombination: The cassette integrates into the Streptomyces chromosome via double crossover, replacing the target gene.
-
Selection and Verification: Mutants are selected based on antibiotic resistance and verified by PCR and Southern blot analysis.
-
Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC to confirm the loss of this compound production.
-
Complementation: The wild-type copy of the disrupted gene is introduced back into the mutant on an integrative plasmid to restore this compound production, confirming the gene's function.
Figure 2. Workflow for gene inactivation and complementation.
Purification of the 3-Hydroxypicolinic Acid Activating Enzyme
Objective: To isolate the 3-HPA activating enzyme for biochemical characterization.
Methodology:
-
Cell Lysis: Streptomyces griseoviridus mycelium is harvested and lysed to release the intracellular proteins.
-
Clarification: The cell lysate is centrifuged to remove cell debris.
-
Ammonium Sulfate Precipitation: A fractional precipitation with ammonium sulfate is performed to enrich for the target enzyme.
-
Chromatography: A series of column chromatography steps are employed for further purification. This typically includes:
-
Ion-exchange chromatography (e.g., DEAE-cellulose) to separate proteins based on charge.
-
Hydrophobic interaction chromatography to separate proteins based on hydrophobicity.
-
Size-exclusion chromatography (gel filtration) to separate proteins based on size.
-
-
Purity Analysis: The purity of the enzyme at each step is monitored by SDS-PAGE.
-
Activity Assay: The enzymatic activity is tracked throughout the purification process using an ATP-pyrophosphate exchange assay in the presence of 3-HPA.
Conclusion and Future Perspectives
The biosynthesis of this compound is a testament to the remarkable metabolic capabilities of Streptomyces. The elucidation of its biosynthetic gene cluster and the characterization of key enzymes have provided a solid foundation for further research. Future efforts in this area should focus on:
-
Detailed NRPS Characterization: A thorough bioinformatic and experimental analysis of the four NRPSs to determine the precise module and domain organization and to confirm the substrate specificity of each A-domain.
-
Quantitative Modeling: The generation of quantitative data on enzyme kinetics, precursor fluxes, and product titers will be essential for building predictive models of this compound biosynthesis.
-
Metabolic Engineering: With a comprehensive understanding of the pathway, targeted genetic modifications can be made to improve this compound yield or to generate novel derivatives through precursor-directed biosynthesis and combinatorial biosynthesis approaches.
The knowledge gained from studying the this compound biosynthetic pathway will not only advance our understanding of NRPS systems but also contribute to the development of new and improved antibiotics to combat the growing threat of antimicrobial resistance.
References
The Biological Activity of Etamycin: A Technical Guide for Researchers
An In-depth Examination of the Antimicrobial Properties and Mechanism of Action of a Potent Streptogramin B Antibiotic
Introduction
Etamycin, also known as viridogrisein, is a cyclic peptide antibiotic belonging to the streptogramin B class.[1] First isolated from a Streptomyces species, it has garnered renewed interest due to its potent activity against a range of challenging bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, antimicrobial spectrum, cytotoxicity, and the experimental methodologies used to characterize these properties.
Mechanism of Action: Inhibition of Protein Synthesis
As a streptogramin B antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[4] This is achieved through its interaction with the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.
Specifically, this compound binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[5] This binding occludes the entrance to the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain. This steric hindrance prevents the growing peptide from passing through the tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein synthesis.
The following diagram illustrates the proposed mechanism of this compound's interference with protein synthesis:
Antimicrobial Spectrum and Potency
This compound exhibits potent activity primarily against Gram-positive bacteria, including clinically significant resistant strains.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | 1 - 2 | |
| Mycobacterium abscessus | Gram-positive | Not specified | |
| Various Gram-positive bacteria | Gram-positive | Not specified | |
| Select Gram-negative pathogens | Gram-negative | Not specified |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
Cytotoxicity Profile
A critical aspect of antibiotic development is ensuring minimal toxicity to host cells. This compound has been shown to exhibit low cytotoxicity at concentrations significantly higher than its effective antimicrobial concentrations.
Quantitative Cytotoxicity Data
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating bacterial infections.
Murine Sepsis Model
In a murine model of MRSA sepsis, this compound conferred significant protection from mortality. Mice infected with a lethal dose of MRSA and subsequently treated with this compound showed a significantly higher survival rate compared to the control group.
The following diagram outlines a typical workflow for an in vivo murine sepsis model used to evaluate antibiotic efficacy.
| Animal Model | Pathogen | This compound Dose | Outcome | Reference |
| Murine Sepsis Model | MRSA | 20 mg/kg | Significant protection from mortality |
Table 2: Summary of In Vivo Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum:
-
A fresh culture of the test bacterium (e.g., MRSA) is grown on an appropriate agar medium.
-
Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate using sterile broth.
-
-
Inoculation and Incubation:
-
Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of mammalian cells.
Protocol:
-
Cell Culture:
-
Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Treatment with this compound:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Control wells include cells treated with vehicle (solvent for this compound) and untreated cells.
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
In Vivo Murine Sepsis Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of systemic infection.
Protocol:
-
Animal Model:
-
Female CD1 mice (8 weeks old) are typically used.
-
-
Induction of Sepsis:
-
Mice are injected intraperitoneally with a lethal dose of MRSA (e.g., 2 x 10⁹ CFU) suspended in a solution such as 1% mucin to enhance infectivity.
-
-
Treatment:
-
At specified time points post-infection (e.g., 1 and 8 hours), mice are treated with this compound (e.g., 20 mg/kg, intraperitoneally) or a vehicle control (e.g., DMSO).
-
-
Monitoring and Endpoint:
-
Mice are monitored for signs of sepsis and survival for a defined period (e.g., 72 hours).
-
The primary endpoint is survival. Secondary endpoints can include bacterial load in blood and organs, which are determined by plating serial dilutions of homogenized tissues.
-
Signaling Pathways
Currently, there is limited direct evidence in the available literature specifically detailing the effects of this compound on bacterial signaling pathways such as quorum sensing. However, it is known that some antibiotics, at sub-inhibitory concentrations, can modulate the expression of genes involved in virulence and communication. Further research is warranted to investigate the potential impact of this compound on these crucial regulatory networks.
The following diagram illustrates a generic bacterial quorum sensing pathway, a potential target for future investigation with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Fine structure of the peptidyl transferase centre on 23 S-like rRNAs deduced from chemical probing of antibiotic-ribosome complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Etamycin Production by Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamycin, also known as viridogrisein, is a non-ribosomally synthesized peptide antibiotic with significant antibacterial properties. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this complex secondary metabolite, with a primary focus on Streptomyces griseoviridus. It delves into the genetic basis of this compound biosynthesis, detailing the identified biosynthetic gene cluster and the roles of the key enzymes involved. Furthermore, this document outlines established experimental protocols for the cultivation of this compound-producing Streptomyces, along with methodologies for the extraction, purification, and quantification of the antibiotic. Quantitative data from various studies are summarized to provide a comparative analysis of production parameters. Finally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying biological and technical processes.
This compound-Producing Streptomyces Species
The primary producer of this compound is Streptomyces griseoviridus [1]. Research has also identified Streptomyces albolongus as a producer of this compound, alongside griseoviridin[2]. These Gram-positive, filamentous bacteria are typically isolated from soil environments. In addition to the parent compound, S. griseoviridus is known to produce several congeners of this compound, where the amino acid composition of the peptide core is varied. The relative proportions of these congeners are influenced by the composition of the culture medium[3].
Biosynthesis of this compound
This compound is a member of the streptogramin B family of antibiotics and its biosynthesis is a complex process orchestrated by a large enzymatic assembly line.
The this compound Biosynthetic Gene Cluster in Streptomyces griseoviridus
The complete biosynthetic gene cluster responsible for the production of both this compound (viridogrisein, VG) and the synergistic antibiotic griseoviridin (GV) has been identified in Streptomyces griseoviridus. This contiguous region of DNA, designated the sgv cluster, spans approximately 105 kilobases (kb) and contains 36 open reading frames (ORFs) [1].
The genes for this compound and griseoviridin biosynthesis are spatially organized into distinct "halves" within the cluster. The biosynthesis of this compound is primarily governed by a set of four non-ribosomal peptide synthetases (NRPSs) [1].
Non-Ribosomal Peptide Synthetase (NRPS) Machinery
NRPSs are large, modular enzymes that synthesize peptides in an assembly-line fashion, independent of ribosomes. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module is composed of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.
The sgv cluster in S. griseoviridus encodes four NRPS enzymes that are essential for the step-wise assembly of the this compound peptide backbone.
Precursor Supply and Tailoring Enzymes
The biosynthesis of this compound involves the incorporation of both proteinogenic and non-proteinogenic amino acids. The biosynthetic gene cluster contains genes encoding enzymes responsible for the synthesis of these unusual precursors. For instance, the chromophore of this compound, 3-hydroxypicolinic acid (3-HPA), is synthesized from L-lysine. The sgvL gene within the cluster encodes an L-lysine 2-aminotransferase, which catalyzes the initial step in this pathway. A 3-hydroxypicolinic acid activating enzyme has been purified from S. griseoviridus and is crucial for the initiation of the NRPS assembly line.
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and precursor molecules.
Caption: Proposed biosynthetic pathway of this compound via the NRPS assembly line.
Quantitative Data on this compound Production
Quantitative data on this compound production by Streptomyces species is limited in the publicly available literature. However, studies on the production of other antibiotics by Streptomyces provide a framework for understanding the potential yields and the factors that influence them. The following table summarizes representative data for antibiotic production by Streptomyces, which can serve as a benchmark for optimizing this compound production.
| Streptomyces Species | Antibiotic | Fermentation Scale | Medium Components (g/L) | Incubation Conditions | Yield | Reference |
| S. ahygroscopicus ΔnysB | Tetramycin | Shake Flask | Corn starch (25.08), Soybean cake meal (30), Glucose (37.70), NaCl (0.2), MgSO₄ (0.2), K₂HPO₄ (0.1), FeSO₄ (0.2), CaCO₃ (5), (NH₄)₂SO₄ (0.24) | - | 167.19 mg/L | |
| S. rimosus AG-P1441 | Antimicrobial Compound | 5-L Bioreactor | Glucose (30), Corn starch (35), Soybean meal (25), MgCl₂ (0.12), Glutamate (1.0) | 28°C, 120 h, 500 rpm, 1 vvm aeration | 29 mm inhibition zone | |
| S. erythreus | Erythromycin | Shake Flask | Starch (52.4), Dextrin (14.3), Soybean cake meal (45.6), Corn steep liquor (14.7) | - | 6192 U/mL | |
| S. eurythermus | Angolamycin | 10 L | Production medium: Glucose (40), Soybean meal (15), Yeast extract (5), NaCl (2), CaCO₃ (4) | 28°C, 7-9 days, 180 rpm | 15 mg/L |
Experimental Protocols
Isolation and Cultivation of this compound-Producing Streptomyces
4.1.1. Isolation from Soil Samples
-
Sample Preparation: Suspend 1 gram of soil in 9 mL of sterile distilled water.
-
Serial Dilution: Perform serial dilutions of the soil suspension up to 10⁻⁵.
-
Plating: Spread 0.1 mL of each dilution onto Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Identify potential Streptomyces colonies based on their characteristic chalky, filamentous appearance.
-
Purification: Streak selected colonies onto fresh agar plates to obtain pure cultures.
4.1.2. Seed Culture Preparation
-
Medium: Prepare a seed culture medium such as Tryptone Soya Broth (TSB) or a specific seed medium as described in the literature.
-
Inoculation: Inoculate a flask containing the seed medium with a loopful of spores or mycelia from a fresh agar plate.
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48 hours.
4.1.3. Production Culture
-
Medium: Prepare a production medium optimized for antibiotic production. The composition can be varied to enhance this compound yield. A representative production medium for a related antibiotic includes (per liter): 40 g glucose, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 4 g CaCO₃, with the pH adjusted to 7.2.
-
Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 180-200 rpm.
The following diagram illustrates a general workflow for the cultivation of this compound-producing Streptomyces.
Caption: General workflow for the isolation and cultivation of Streptomyces.
Extraction and Purification of this compound
4.2.1. Extraction
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000-10,000 x g for 20 minutes).
-
pH Adjustment: Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH.
-
Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 15 minutes during each extraction. Other solvents like n-butanol can also be effective.
-
Concentration: Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
4.2.2. Purification
A multi-step chromatographic approach is typically employed for the purification of this compound.
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel (e.g., 60-120 mesh) column packed in a non-polar solvent like chloroform or hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.
-
Elute the column with a stepwise gradient of a polar solvent in a non-polar solvent (e.g., methanol in chloroform or ethyl acetate in hexane).
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) and a bioassay against a sensitive bacterial strain.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Pool the active fractions from the silica gel column and concentrate them.
-
Further purify the sample using reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Elute with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 305 nm for the picolinic acid chromophore) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the final product using mass spectrometry and NMR spectroscopy.
-
The following diagram outlines a typical workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Conclusion
The production of this compound from Streptomyces species, particularly S. griseoviridus, represents a promising avenue for the development of novel antibacterial agents. A thorough understanding of the genetic basis of its biosynthesis, coupled with the optimization of fermentation and purification protocols, is crucial for maximizing yields and ensuring the economic viability of its production. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this potent antibiotic. Further research focusing on the targeted genetic engineering of the biosynthetic pathway and the statistical optimization of fermentation parameters holds the potential to significantly enhance this compound production and facilitate its journey from the laboratory to clinical applications.
References
An In-Depth Technical Guide to the Mode of Action of Etamycin (Viridogrisein)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamycin, also known as Viridogrisein, is a type B streptogramin antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a member of the streptogramin family, this compound functions by inhibiting bacterial protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with the bacterial ribosome and the subsequent effects on translation. It includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action
This compound is a cyclic depsipeptide antibiotic that targets the 50S subunit of the bacterial ribosome. Its primary mechanism of action is the inhibition of protein synthesis by obstructing the passage of the nascent polypeptide chain through the ribosomal exit tunnel. This interference leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation.[1][2][3]
This compound, as a streptogramin B antibiotic, exhibits a synergistic effect with streptogramin A antibiotics like griseoviridin.[4][5] While this compound (streptogramin B) binds within the nascent peptide exit tunnel, streptogramin A antibiotics bind to the peptidyl transferase center (PTC). The binding of streptogramin A induces a conformational change in the ribosome that increases the binding affinity for streptogramin B, leading to a more potent bactericidal effect.
Ribosomal Binding Site
Inhibition of Protein Synthesis
The binding of this compound within the ribosomal exit tunnel has a direct consequence on the elongation stage of protein synthesis. As the nascent polypeptide chain grows, it is unable to traverse the tunnel past the bound antibiotic. This steric hindrance leads to a cascade of events:
-
Stalling of Translation: The ribosome is halted on the mRNA template.
-
Destabilization of Peptidyl-tRNA: The obstruction of the exit tunnel leads to conformational changes that destabilize the interaction between the peptidyl-tRNA in the P-site and the ribosome.
-
Premature Dissociation: The peptidyl-tRNA, carrying the incomplete polypeptide chain, prematurely dissociates from the ribosome.
This premature termination of protein synthesis is the ultimate cause of the bacteriostatic and, in synergy with streptogramin A, bactericidal effects of this compound.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 33591 | 8 - 16 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) Sanger 252 | 16 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) UAMS1182 | 4 | |
| Community-Associated MRSA (CA-MRSA) strains | 1 - 2 | |
| Hospital-Associated MRSA (HA-MRSA) strains | 1 - 2 | |
| Mycobacterium avium JCM15430 | 0.097 | |
| Mycobacterium intracellulare JCM6384 | 0.19 | |
| Mycobacterium bovis BCG Pasteur | 0.78 |
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Notes | Reference |
| HeLa (Human cervical adenocarcinoma) | >10 (estimated) | This compound was found to be non-cytotoxic at concentrations more than 20-fold above the MIC against MRSA. Specific IC50 values from dedicated cytotoxicity assays on human cell lines were not found in the reviewed literature. |
Experimental Protocols
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay is used to determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50). A cell-free system containing all the necessary components for transcription and translation is utilized.
Materials:
-
E. coli S30 extract system for IVTT
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like 35S-methionine if using autoradiography for detection)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Transcription and translation reaction buffers
-
Detection reagents for the reporter protein (e.g., luciferase substrate, ONPG for β-galactosidase) or equipment for detecting radioactivity.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and plasmid DNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a solvent-only control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Detection:
-
Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.
-
β-galactosidase Reporter: Add ONPG and measure the absorbance at 420 nm after a color development period.
-
Radiolabeling: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay measures the binding affinity of this compound to bacterial ribosomes. It relies on the principle that proteins and ribosome-ligand complexes are retained by a nitrocellulose filter, whereas unbound small molecules and RNA are not.
Materials:
-
Purified 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600)
-
Radiolabeled this compound ([3H]-etamycin or [14C]-etamycin) or a fluorescently labeled derivative.
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence detector.
Protocol:
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of radiolabeled this compound in the binding buffer. Include a control with no ribosomes to determine non-specific binding to the filter.
-
Equilibration: Incubate the reactions at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Filtration: Apply the reaction mixtures to the nitrocellulose filters under gentle vacuum.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radiolabeled this compound.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled this compound against the concentration of free ligand. The dissociation constant (Kd) can be determined by non-linear regression analysis of the saturation binding curve.
Toeprinting Assay
This assay can be used to map the precise location of ribosome stalling on an mRNA template induced by an antibiotic.
Materials:
-
In vitro transcription/translation system (e.g., PURE system or S30 extract)
-
Linear DNA template containing a promoter, a ribosome binding site, and the coding sequence of interest.
-
32P-labeled DNA primer complementary to a region downstream of the expected stall site.
-
Reverse transcriptase
-
dNTPs
-
This compound
-
Sequencing gel apparatus.
Protocol:
-
In Vitro Translation: Set up an in vitro translation reaction with the DNA template and the translation system. Add this compound to induce ribosome stalling.
-
Primer Annealing: Add the 32P-labeled primer to the reaction and anneal it to the mRNA.
-
Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.
-
Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The position of the "toeprint" band, which corresponds to the truncated cDNA product, reveals the precise location of the ribosome stall site.
Visualizations
Figure 1: this compound's mechanism of inhibiting bacterial protein synthesis.
References
- 1. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Nascent polypeptide within the exit tunnel stabilizes the ribosome to counteract risky translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro experimental system for analysis of transcription-translation coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Etamycin: A Technical Guide to its Activity Against Gram-Positive Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of multidrug-resistant Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant global health challenge, necessitating the discovery of novel antibiotics.[1] Etamycin, a streptogramin antibiotic, has demonstrated considerable efficacy against a range of these pathogens.[2][3] This document provides a comprehensive technical overview of this compound's antibacterial activity, detailing its mechanism of action, spectrum of activity with quantitative data, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Protein Synthesis
This compound belongs to the streptogramin class of antibiotics, which function by inhibiting bacterial protein synthesis.[2][3] This is a critical cellular process, and its disruption is lethal to bacteria. The primary target for this compound and other streptogramins is the 50S subunit of the bacterial ribosome.
This compound binds to the peptidyl transferase center (PTC) within the 23S rRNA component of the 50S subunit. This binding event interferes with the elongation of the polypeptide chain, a crucial step in protein synthesis. By obstructing the path of the nascent polypeptide chain through the ribosomal exit tunnel, this compound effectively halts protein production, leading to a bacteriostatic or bactericidal effect. This mechanism is distinct from that of many other antibiotic classes, providing a potential avenue to combat existing resistance.
Spectrum of Activity and Potency
This compound exhibits potent activity against a variety of clinically significant Gram-positive bacteria, including strains that are resistant to other antibiotics. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Quantitative Data: MIC Values
The following table summarizes the MIC values for this compound against several Gram-positive pathogens. Lower MIC values indicate higher potency.
| Bacterial Species | Strain Type / Designation | MIC (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (HA-MRSA) | 1 - 2 | |
| Staphylococcus aureus | Methicillin-Resistant (CA-MRSA) | 1 - 2 | |
| Streptococcus pyogenes | Serotype M1 | 2 | |
| Streptococcus agalactiae | Strain COH1 | 4 | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 4 |
HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA
Experimental Protocols
The evaluation of this compound's antibacterial activity relies on standardized microbiological assays. The methodologies for two key experiments are detailed below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.
Protocol:
-
Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: this compound is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations across the plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Time-Kill Kinetic Assay
Time-kill assays provide information on the pharmacodynamics of an antibiotic, revealing whether its effect is concentration-dependent and the rate at which it kills the bacteria.
Protocol:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth.
-
Antibiotic Exposure: The culture is divided into several flasks. This compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control flask with no antibiotic is also maintained.
-
Sampling Over Time: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Studies show this compound displays favorable time-kill kinetics when compared to vancomycin.
Potential for Resistance
While specific resistance mechanisms to this compound are not yet broadly characterized, Gram-positive bacteria can develop resistance to ribosome-targeting antibiotics through several general mechanisms:
-
Target Site Modification: The most common mechanism is the modification of the antibiotic's binding site on the ribosome. This often involves enzymatic methylation of specific nucleotides in the 23S rRNA, which can reduce the binding affinity of the drug.
-
Efflux Pumps: Bacteria can acquire genes that code for membrane proteins capable of actively pumping the antibiotic out of the cell, preventing it from reaching its ribosomal target at a sufficient concentration.
-
Enzymatic Inactivation: Less commonly for this class, bacteria may produce enzymes that chemically modify and inactivate the antibiotic molecule itself.
Understanding these potential resistance pathways is crucial for the future development and stewardship of this compound and related compounds.
References
- 1. Antimicrobial resistance in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Etamycin: An In-depth Technical Guide on its Antimicrobial Properties and Antiviral Potential
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This technical guide addresses the biological properties of Etamycin, with a primary focus on its established antimicrobial activities. The potential for antiviral properties is also discussed in the context of current antiviral research strategies; however, it is critical to note at the outset that, based on a comprehensive review of existing scientific literature, there is currently no direct evidence to support significant antiviral activity for this compound . This document summarizes the known mechanisms and quantitative data related to its antibacterial effects and explores the theoretical considerations for any potential, yet unproven, antiviral action.
Core Properties of this compound
This compound, also known as Viridogrisein, is a cyclic peptide antibiotic belonging to the streptogramin B class.[1][2] It is a natural product isolated from various Streptomyces species.[3][4] Historically, this compound has been recognized for its potent activity against Gram-positive bacteria, including multidrug-resistant strains, and mycobacteria.[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary and well-characterized mechanism of action for this compound, consistent with other streptogramin antibiotics, is the inhibition of protein synthesis in bacteria. This compound binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center. This binding event interferes with the elongation phase of translation, effectively halting the production of essential bacterial proteins and leading to a bacteriostatic or bactericidal effect. Streptogramin B compounds like this compound often exhibit a synergistic relationship with streptogramin A antibiotics, where the combination is more potent than either component alone. It is crucial to distinguish this from eukaryotic cells, which possess 80S ribosomes with structural differences that make them generally insensitive to this class of antibiotics.
Quantitative Data: Antibacterial Activity of this compound
The following table summarizes the available quantitative data on the antibacterial efficacy of this compound. No equivalent data for antiviral activity has been reported in the reviewed literature.
| Target Organism | Strain Type(s) | Measurement | Value (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC | 1 - 2 | |
| Mycobacterium avium | - | MIC | 0.024 - 1.56 | |
| Mycobacterium intracellulare | - | MIC | 0.024 - 1.56 | |
| Mycobacterium abscessus (in macrophages) | Wild-type and clinical isolates | - | 10 - 40 µM* |
* Note: The study on M. abscessus in macrophages used molar concentrations. For reference, the molecular weight of this compound is approximately 879 g/mol .
Experimental Protocols
While no antiviral experimental protocols involving this compound could be cited, the methodologies for determining its antibacterial properties are well-established.
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for assessing the antibacterial activity of this compound is the microbroth dilution assay.
-
Preparation of Bacterial Inoculum: Bacterial strains, such as MRSA, are cultured to a specific density (e.g., 5 x 10^5 colony-forming units/mL).
-
Serial Dilution of this compound: this compound is serially diluted in a multi-well plate containing appropriate bacterial growth medium.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plates are then incubated under suitable conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Cytotoxicity Assays
To assess the safety profile of this compound on host cells, cytotoxicity assays are performed.
-
Cell Culture: Eukaryotic cell lines (e.g., mBMDM, HCT116, HEK293) are cultured in appropriate media.
-
Treatment with this compound: The cells are treated with a range of concentrations of this compound.
-
Lactate Dehydrogenase (LDH) Assay: After a set incubation period (e.g., 3 days), the release of LDH into the culture medium, an indicator of cell death, is measured. A positive control, such as Triton-X, is used to induce maximal cytotoxicity. The results from a study on various cell lines indicated no significant cytotoxicity for this compound at the tested concentrations.
Visualizations: Mechanism of Action and Theoretical Antiviral Strategies
Established Antibacterial Mechanism of this compound
The following diagram illustrates the established mechanism of action of this compound in bacteria.
Caption: this compound inhibits bacterial growth by binding to the 50S subunit of the 70S ribosome, thereby halting protein synthesis.
Theoretical Host-Factor-Targeting Antiviral Strategies
While there is no evidence linking this compound to the inhibition of host factors required for viral replication, the following diagram illustrates a general principle of this modern antiviral approach. This is provided for conceptual understanding and does not imply an action of this compound.
Caption: A conceptual diagram of host-factor-targeting antiviral drugs, which inhibit cellular components essential for viral replication.
Discussion on Antiviral Potential: A Lack of Evidence
Viruses are obligate intracellular parasites that rely on host cell machinery for their replication. This dependency makes host factors attractive targets for broad-spectrum antiviral drugs, as targeting host proteins may present a higher barrier to the development of viral resistance. Key host factors that are often exploited by viruses include proteins involved in RNA metabolism, such as the DEAD-box helicase DDX3, and enzymes like alpha-enolase (ENO1), which have been implicated in the replication of various viruses.
Given that this compound's primary role is as a protein synthesis inhibitor, its potential as an antiviral could theoretically stem from an ability to inhibit eukaryotic protein synthesis, thereby preventing the production of viral proteins. However, streptogramin antibiotics are known for their specificity towards bacterial ribosomes. There is no current evidence to suggest that this compound effectively inhibits the 80S ribosomes of eukaryotic cells at non-toxic concentrations.
Furthermore, targeted searches for any interaction between this compound and known pro-viral host factors such as DDX3 or ENO1 have yielded no results. Therefore, any antiviral activity of this compound would likely require a novel, as-yet-undiscovered mechanism of action. While some antibiotics have been repurposed for antiviral activity, there is currently no scientific basis to propose this compound as a candidate for such repurposing.
Conclusion
This compound is a well-characterized streptogramin B antibiotic with potent antibacterial activity against a range of Gram-positive pathogens and mycobacteria, acting through the specific inhibition of the bacterial 50S ribosomal subunit. Despite the urgent need for new antiviral agents, there is a notable absence of scientific literature to support any direct or significant antiviral properties of this compound. The theoretical antiviral potential through inhibition of host cell protein synthesis is low due to the high specificity of streptogramins for prokaryotic ribosomes. Additionally, no link has been established between this compound and other host-factor-based antiviral strategies. Future research, should it be undertaken, would need to begin with broad-spectrum screening to provide any preliminary evidence that might justify a more in-depth investigation into a potential antiviral role for this molecule. Until such data is available, this compound should continue to be regarded as a specifically antibacterial agent.
References
- 1. Streptogramin - Wikipedia [en.wikipedia.org]
- 2. This compound as a Novel Mycobacterium abscessus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Etamycin in Anticancer Research: A Technical Guide on a Molecule of Untapped Potential
A comprehensive review of the available scientific literature reveals a notable scarcity of dedicated research into the anticancer properties of Etamycin, a member of the macrolide antibiotic family. While its antimicrobial activities have been explored, its potential as a direct or adjunctive cancer therapeutic remains largely uninvestigated in the public domain. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential avenues for investigating this compound's anticancer activity. This will be achieved by examining the known mechanisms of anticancer antibiotics, the activities of structurally related compounds, and by providing detailed, standardized protocols for the requisite experimental evaluations.
Introduction to this compound and its Class
This compound is a cyclic peptide antibiotic belonging to the streptogramin B group, which are themselves a class of macrolide antibiotics. While the biosynthesis of this compound has been studied, its specific biological activities beyond its antimicrobial effects are not well-documented in publicly accessible research. However, other macrolide antibiotics and structurally similar compounds have demonstrated promising anticancer properties, suggesting that this compound may hold similar potential. The exploration of existing antibiotics for novel therapeutic applications, a strategy known as drug repurposing, offers a promising and accelerated path to new cancer treatments.
General Mechanisms of Anticancer Antibiotics
Many antibiotics exert their anticancer effects through a variety of mechanisms that disrupt fundamental cellular processes essential for tumor growth and survival. These can include:
-
Inhibition of Protein Synthesis: By targeting ribosomal function, these compounds can halt the production of proteins critical for cancer cell proliferation and survival.
-
DNA Damage and Repair Inhibition: Some antibiotics can intercalate into DNA, induce strand breaks, or inhibit enzymes like topoisomerases that are crucial for DNA replication and repair.
-
Induction of Apoptosis and Cell Cycle Arrest: Anticancer antibiotics can trigger programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing cancer cells from dividing.[1][2][3][4][5]
-
Inhibition of Angiogenesis: By preventing the formation of new blood vessels, these compounds can starve tumors of the nutrients and oxygen they need to grow.
-
Modulation of Signaling Pathways: Crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, can be targeted and inhibited by certain antibiotics.
Potential Anticancer Mechanisms of this compound Based on Structurally Related Compounds
Given the lack of direct evidence for this compound's anticancer mechanism, we can draw plausible hypotheses from studies on structurally analogous compounds.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
A key area of interest is the potential for this compound to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic (low oxygen) environments, a common feature of solid tumors. It promotes angiogenesis, metabolic reprogramming, and metastasis, making it a critical target in cancer therapy.
Echinomycin, a quinoxaline antibiotic with a cyclic peptide structure similar to this compound, has been shown to inhibit the DNA binding activity of HIF-1. However, it is noteworthy that echinomycin has also been reported to have a dual effect, increasing HIF-1 activity under normoxic conditions. This highlights the complexity of this signaling pathway and the need for careful investigation of this compound's specific effects.
The hypothesized mechanism of HIF-1α inhibition by a therapeutic agent is depicted in the following signaling pathway diagram.
Caption: Hypothesized mechanism of this compound-mediated inhibition of the HIF-1α signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
Spiramycin, another macrolide antibiotic, has seen its derivatives investigated for anticancer properties. These studies have shown that certain spiramycin derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. This provides a rationale for investigating similar effects with this compound. The induction of apoptosis is a key goal of many cancer therapies, as it leads to the controlled elimination of cancer cells.
Experimental Protocols for Evaluating Anticancer Activity
To ascertain the anticancer potential of this compound, a systematic series of in vitro and in vivo experiments are required. The following are detailed protocols for foundational assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., a panel representing different tumor types)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
The following diagram illustrates a general workflow for in vitro anticancer drug screening.
Caption: A generalized workflow for the in vitro screening of potential anticancer compounds like this compound.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Should in vitro studies demonstrate significant cytotoxicity, the next step is to evaluate the antitumor efficacy of this compound in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.
Objective: To assess the ability of this compound to inhibit tumor growth in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to this compound in vitro
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral). The dosage and schedule should be determined from maximum tolerated dose (MTD) studies.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting) to assess the molecular effects of this compound on the tumor tissue.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of this compound.
-
Data Presentation
All quantitative data from the aforementioned experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| MCF-7 | Breast | Data not available |
| MDA-MB-231 | Breast | Data not available |
| A549 | Lung | Data not available |
| HCT116 | Colon | Data not available |
| PC-3 | Prostate | Data not available |
| U87-MG | Glioblastoma | Data not available |
Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model (Hypothetical Data)
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | 10 | Data not available | Data not available | - | Data not available |
| This compound (X mg/kg) | 10 | Data not available | Data not available | Data not available | Data not available |
Conclusion and Future Directions
The anticancer potential of this compound is a nascent field of research with a significant lack of published data. However, based on the known mechanisms of other anticancer antibiotics and structurally related compounds, there is a strong rationale for its investigation. The primary targets for initial studies should be the evaluation of its in vitro cytotoxicity against a broad panel of cancer cell lines and the elucidation of its mechanism of action, with a particular focus on the HIF-1α signaling pathway, apoptosis, and cell cycle regulation. Positive in vitro results would then warrant further investigation in in vivo models to assess its therapeutic efficacy and safety profile. The synthesis and evaluation of this compound derivatives could also lead to the development of novel compounds with improved potency and selectivity. The detailed protocols and conceptual frameworks provided in this guide offer a clear path forward for researchers to unlock the potential of this compound in the fight against cancer.
References
- 1. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics for cancer treatment: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS‐C2, novel cyclin‐dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Etamycin Extraction and Purification: An Application Note for Researchers
Introduction
Etamycin, also known as viridogrisein, is a cyclic peptide antibiotic first isolated from a Streptomyces species.[1] It belongs to the streptogramin group of antibiotics and has demonstrated potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a detailed protocol for the extraction and purification of this compound from Streptomyces fermentation broth, intended for researchers, scientists, and drug development professionals. The protocol is based on established methods for the isolation of secondary metabolites from actinomycetes.
Data Presentation
The following tables summarize the expected quantitative data from the extraction and purification process. These values are estimates based on typical yields for similar antibiotic fermentations and should be optimized for specific strains and culture conditions.
Table 1: this compound Extraction Efficiency
| Parameter | Value | Unit | Notes |
| Culture Broth Volume | 1 | L | Starting material from Streptomyces griseoviridus fermentation. |
| Extraction Solvent | Ethyl Acetate | - | 1:1 (v/v) ratio with culture broth.[2][3] |
| Number of Extractions | 2 | - | To maximize recovery from the aqueous phase. |
| Crude Extract Yield (estimated) | 0.5 - 1.5 | g/L | Varies depending on fermentation productivity. |
Table 2: this compound Purification Parameters (Preparative HPLC)
| Parameter | Value | Unit |
| Column | C18 Reverse-Phase | - |
| Mobile Phase A | Water (HPLC Grade) | % |
| Mobile Phase B | Acetonitrile (HPLC Grade) | % |
| Gradient | 20-80% B over 30 min | - |
| Flow Rate | 10-20 | mL/min |
| Detection Wavelength | 210 & 280 | nm |
| Injection Volume | 1-5 | mL |
| Purity of Final Product (estimated) | >95 | % |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound.
I. Fermentation of Streptomyces griseoviridus
-
Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or vegetative mycelia of Streptomyces griseoviridus. Incubate at 28-30°C with shaking (200 rpm) for 48-72 hours.
-
Production Culture: Transfer the seed culture to a production medium optimized for this compound production. Ferment for 7-10 days at 28-30°C with controlled aeration and agitation. The composition of the culture medium can influence the production of this compound congeners.[1]
II. Extraction of Crude this compound
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation at 8,000-10,000 rpm for 15-20 minutes.[3]
-
Solvent Extraction:
-
Transfer the supernatant (culture broth) to a large separating funnel.
-
Add an equal volume of ethyl acetate (1:1, v/v) to the culture broth.
-
Shake vigorously for 10-15 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Allow the layers to separate. Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize the yield.
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain a crude, semi-solid residue.
-
-
Drying and Weighing: Dry the crude extract completely under a vacuum to remove any residual solvent. Weigh the dried crude extract to determine the yield.
III. Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve a known amount of the crude extract in a minimal volume of methanol or a mixture of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A preparative C18 reverse-phase column (e.g., 20 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade water.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Gradient Elution: A linear gradient from 20% to 80% acetonitrile over 30 minutes is a good starting point for method development. The gradient should be optimized based on the separation of this compound from impurities.
-
Flow Rate: Typically in the range of 10-20 mL/min for a preparative column of this size.
-
Detection: Monitor the elution at 210 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a similar mobile phase system.
-
Final Concentration and Storage: Pool the pure fractions and remove the solvent under reduced pressure. Dry the purified this compound under vacuum. Store the purified compound at -20°C.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is known to inhibit protein synthesis in bacteria. While the precise molecular target on the ribosome is not fully elucidated for this compound itself, it is understood to interfere with the process of translation. The following diagram illustrates the general steps of bacterial protein synthesis and the potential points of inhibition by antibiotics like this compound. Antibiotics that inhibit protein synthesis typically bind to either the 30S or 50S ribosomal subunits, interfering with initiation, elongation, or termination of the polypeptide chain.
Caption: Inhibition of bacterial protein synthesis by this compound.
References
Total Synthesis of Etamycin: A Detailed Guide for Researchers
Application Notes and Protocols
Etamycin (also known as Viridogrisein) is a complex depsipeptide antibiotic belonging to the streptogramin A family. Its unique structure, featuring a 16-membered macrocyclic lactone-lactam ring and several non-proteinogenic amino acids, has made it a challenging and noteworthy target for total synthesis. The first and only reported total synthesis was accomplished by John C. Sheehan and Stephen L. Ledis in 1973, a landmark achievement in peptide chemistry. This document provides a detailed overview of this seminal work, including experimental protocols derived from the original publication, quantitative data, and workflow diagrams to guide researchers in the field of natural product synthesis and drug development.
Application Notes
The total synthesis of this compound presents several significant challenges inherent to complex peptide and depsipeptide chemistry. Understanding these challenges and the strategies employed to overcome them is crucial for researchers planning the synthesis of related molecules.
1. Protecting Group Strategy: The presence of multiple reactive functional groups in the amino acid precursors necessitates a robust and orthogonal protecting group strategy. In the Sheehan synthesis, the Boc (tert-butyloxycarbonyl) group was used for N-terminal protection of most amino acids, while benzyl esters were employed for carboxylic acid protection. The hydroxyl group of L-threonine was protected as a benzyl ether. The selection of these groups was critical to ensure their stability during peptide coupling reactions and their selective removal under specific conditions to unmask the reactive sites for subsequent steps.
2. Peptide Coupling Reactions: The formation of amide bonds between sterically hindered or unusual amino acids can be challenging, often leading to low yields or racemization. The Sheehan synthesis primarily utilized the carbodiimide method, with N,N'-dicyclohexylcarbodiimide (DCC) as the coupling reagent, often in the presence of an additive like N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization. Modern peptide synthesis often employs more advanced coupling reagents like HATU, HBTU, or PyBOP, which can offer higher yields and faster reaction times, particularly for difficult couplings.
3. Synthesis of Non-proteinogenic Amino Acids: this compound contains several unusual amino acid residues, including 3-hydroxypicolinic acid, L-threonine, D-leucine, 4-dimethylamino-L-phenylalanine, L-alanine, 3-hydroxy-4-methyl-L-proline, and L-sarcosine. The synthesis of these chiral building blocks in enantiomerically pure form is a crucial prerequisite for the total synthesis. The original synthesis utilized amino acids derived from natural sources or prepared through established synthetic routes.
4. Macrocyclization: The final and most critical step in the synthesis of this compound is the macrolactonization, the formation of the large ring. This intramolecular reaction is performed under high-dilution conditions to favor the desired ring closure over intermolecular polymerization. The Sheehan synthesis achieved this by activating the carboxylic acid of the linear seco-peptide and then adding a base to deprotect the hydroxyl group of threonine, which then acts as the nucleophile to close the ring. The choice of activation method and reaction conditions is paramount to the success of this step. The yield of macrocyclization is often a bottleneck in the synthesis of cyclic peptides and depsipeptides.
5. Modern Synthetic Perspectives: While the Sheehan synthesis is a classic in the field, modern synthetic methods could potentially improve its efficiency. The use of solid-phase peptide synthesis (SPPS) could streamline the assembly of the linear precursor, although the synthesis of the depsipeptide bond and the incorporation of the N-methylated amino acids would require special considerations. Newer macrolactonization methods, such as those employing Yamaguchi or Shiina macrolactonization conditions, could also be explored to potentially improve the yield of the final cyclization step.
Quantitative Data Summary
The following table summarizes the key quantitative data for the final stages of the total synthesis of this compound, based on the work of Sheehan and Ledis. This data is presented to provide a concise overview of the efficiency of the key transformations.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Analytical Data |
| 1 | Boc-L-Ala-D-Leu-OBzl | 1. HBr/AcOH; 2. Boc-Sar-OH, DCC, NHS | Boc-Sar-L-Ala-D-Leu-OBzl | 85 | - |
| 2 | Boc-Sar-L-Ala-D-Leu-OBzl | 1. HBr/AcOH; 2. Boc-(Me)Phe-OH, DCC, NHS | Boc-(Me)Phe-Sar-L-Ala-D-Leu-OBzl | 82 | - |
| 3 | Boc-(Me)Phe-Sar-L-Ala-D-Leu-OBzl | 1. HBr/AcOH; 2. Boc-Hyp(Bzl)-OH, DCC, NHS | Boc-Hyp(Bzl)-(Me)Phe-Sar-L-Ala-D-Leu-OBzl | 78 | - |
| 4 | Boc-Hyp(Bzl)-(Me)Phe-Sar-L-Ala-D-Leu-OBzl | 1. HBr/AcOH; 2. Boc-Thr(Bzl)-OH, DCC, NHS | Boc-Thr(Bzl)-Hyp(Bzl)-(Me)Phe-Sar-L-Ala-D-Leu-OBzl | 80 | - |
| 5 | Boc-Thr(Bzl)-Hyp(Bzl)-(Me)Phe-Sar-L-Ala-D-Leu-OBzl | 1. H2, Pd/C; 2. 3-Hydroxypicolinic acid, DCC | Seco-Etamycin | 65 | - |
| 6 | Seco-Etamycin | 1. Trichloroacetyl chloride, Et3N; 2. High dilution in pyridine | This compound | 15-20 | mp 168-170 °C; [α]D +61° (c 1.0, CHCl3) |
Experimental Protocols
The following are detailed protocols for the final key stages of the total synthesis of this compound, adapted from the original literature.
Protocol 1: Synthesis of the Linear Heptapeptide Precursor (Seco-Etamycin)
-
Deprotection of the N-terminal Boc group: The protected hexapeptide, Boc-Thr(Bzl)-Hyp(Bzl)-(Me)Phe-Sar-L-Ala-D-Leu-OBzl (1.0 eq), is dissolved in a minimal amount of glacial acetic acid. A saturated solution of hydrogen bromide in acetic acid is added, and the mixture is stirred at room temperature for 30 minutes. The product is precipitated by the addition of dry ether, collected by filtration, washed with ether, and dried under vacuum.
-
Peptide Coupling: The resulting amine hydrobromide salt is dissolved in dimethylformamide (DMF) along with 3-hydroxypicolinic acid (1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq). The solution is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) is added. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the fully protected linear heptapeptide.
-
Final Deprotection: The purified heptapeptide is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the linear seco-Etamycin.
Protocol 2: Macrocyclization to this compound
-
Activation of the Carboxylic Acid: The seco-Etamycin (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -10 °C. Triethylamine (1.1 eq) is added, followed by the dropwise addition of trichloroacetyl chloride (1.1 eq). The mixture is stirred at -10 °C for 1 hour.
-
Cyclization under High Dilution: The activated ester solution is added dropwise over a period of 6 hours to a large volume of dry pyridine, maintained at 60 °C, using a syringe pump. This ensures high dilution conditions that favor intramolecular cyclization.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at 60 °C for an additional 12 hours. The pyridine is removed under high vacuum. The residue is dissolved in ethyl acetate and washed extensively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by preparative thin-layer chromatography (TLC) or column chromatography on silica gel to yield pure this compound.
Visualizations
Diagram 1: Overall Synthetic Workflow of this compound
Caption: A flowchart illustrating the convergent fragment assembly and final macrocyclization strategy for the total synthesis of this compound.
Diagram 2: Logical Relationship in the Macrocyclization Step
Caption: The logical progression of the key macrocyclization step in the synthesis of this compound, from the linear precursor to the final cyclic depsipeptide.
Application Notes and Protocols for In Vitro Antibacterial Assay of Etamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamycin (also known as Viridogrisein) is a cyclic peptide antibiotic belonging to the streptogramin B class.[1] It exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] this compound has also demonstrated potent activity against Mycobacterium species.[3] The primary mechanism of action of this compound and other streptogramins is the inhibition of bacterial protein synthesis. This document provides detailed protocols for determining the in vitro antibacterial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), a critical parameter in the evaluation of new antimicrobial agents.
Principle of the Assay
The broth microdilution assay is a standardized method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of a microorganism after overnight incubation.[4] This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The lowest concentration of this compound that prevents visible growth is recorded as the MIC.
Data Presentation: this compound In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species as reported in the literature.
| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) - Hospital-Associated (HA) & Community-Associated (CA) strains | 1 - 2 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) ATCC 33591 | 4 - 16 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) Sanger 252 | 4 - 16 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) UAMS-1182 | 4 - 16 | |
| Streptococcus pyogenes | Serotype M1 strain 5448 | 8 | |
| Streptococcus agalactiae | Strain COH1 | 8 | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) ATCC 51299 | 16 | |
| Moraxella catarrhalis | ATCC 25238 | 1 | |
| Haemophilus influenzae | Type b, ATCC 10211 | 16 | |
| Mycobacterium avium | - | 0.024 - 1.56 | |
| Mycobacterium intracellulare | - | 0.024 - 1.56 | |
| Mycobacterium abscessus | Subspecies abscessus, massiliense, bolletii | MIC₅₀ reported |
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Prepare Mueller-Hinton Broth according to the manufacturer's instructions. After autoclaving and cooling, supplement with sterile solutions of Ca²⁺ and Mg²⁺ to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the this compound in DMSO to prepare a stock solution of a known high concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or broth. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for inoculation.
Broth Microdilution Assay Procedure
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the appropriate this compound working solution (prepared from the stock solution in CAMHB) to achieve the highest desired test concentration.
-
Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).
-
Inoculate each well (from column 1 to 11) with 50 µL of the standardized bacterial suspension (prepared in section 4.4), bringing the final volume in each well to 100 µL. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.
-
The twelfth column receives 50 µL of sterile CAMHB instead of the bacterial inoculum.
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Determination of Minimum Inhibitory Concentration (MIC)
-
After incubation, visually inspect the microtiter plates for bacterial growth. A button of cells at the bottom of the U-bottom wells or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well (column 11) should show clear evidence of bacterial growth, and the sterility control well (column 12) should remain clear.
Visualizations
Caption: Workflow for the in vitro antibacterial assay of this compound.
Caption: Mechanism of action of this compound on bacterial protein synthesis.
References
- 1. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Novel Mycobacterium abscessus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Etamycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. Etamycin, a member of the streptogramin B class of antibiotics, has demonstrated potent antimicrobial activity against various Gram-positive bacteria, including MRSA.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Data Presentation
The following table summarizes the MIC values of this compound against various strains of MRSA as reported in the scientific literature.
| MRSA Strain | MIC (µg/mL) | Reference |
| ATCC 33591 | 1-2 | [1] |
| NRS22 (USA600) | 1-2 | [1] |
| NRS71 (Sanger 252) | 1-2 | [1] |
| NRS119 | 1-2 | |
| USA200 (UAMS-1) | 1-2 | |
| NRS192 | 1-2 | |
| USA300 (UAMS-1182) | 1-2 | |
| NRS386 (USA700) | 1-2 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MRSA isolate(s)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a working stock concentration that is at least 10-fold higher than the highest concentration to be tested.
-
-
Preparation of MRSA Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the MRSA strain.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the working this compound stock solution to the first column of wells, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized MRSA inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Do not add any inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of MRSA. This can be more accurately determined by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
References
Etamycin: Application Notes and Protocols for Mycobacterium abscessus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Etamycin, a streptogramin antibiotic, in Mycobacterium abscessus research. This document summarizes the current understanding of its efficacy, mechanism of action, and includes detailed protocols for key experimental procedures.
Introduction
Mycobacterium abscessus is an emerging, multidrug-resistant nontuberculous mycobacterium (NTM) responsible for a wide range of infections, particularly pulmonary disease in individuals with underlying lung conditions like cystic fibrosis.[1] Treatment is challenging due to the bacterium's intrinsic and acquired resistance to many antibiotics.[1] this compound has been identified as a potent inhibitor of M. abscessus in vitro, in macrophages, and in a zebrafish infection model, demonstrating its potential as a therapeutic candidate.[1][2]
Efficacy of this compound against Mycobacterium abscessus
This compound has demonstrated significant activity against various subspecies and clinical isolates of M. abscessus. Its efficacy is comparable to, and in some instances greater than, clarithromycin, a cornerstone of current treatment regimens.[1]
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The MIC50 and MIC90 values for this compound against different M. abscessus strains are summarized below.
| M. abscessus Subspecies/Strain | Morphotype | MIC50 (µM) | MIC90 (µM) | Reference |
| M. abscessus subsp. abscessus CIP 104536T | Smooth (S) | 8.2 | 28.3 | |
| M. abscessus subsp. abscessus CIP 104536T | Rough (R) | 8.2 | 28.3 | |
| M. abscessus subsp. massiliense CIP108297T | - | 1.8 | 4.3 | |
| M. abscessus subsp. bolletii CIP108541T | - | 5.0 | 16.0 | |
| Clinical Isolates (n=multiple) | Smooth (S) | 1.7 - 4.1 | 4.3 - 10.3 |
Intracellular Activity
M. abscessus can survive and replicate within macrophages, making intracellular activity a critical attribute for any new therapeutic agent. This compound has been shown to effectively inhibit the growth of M. abscessus residing within murine bone marrow-derived macrophages (mBMDMs) without exhibiting significant cytotoxicity to the host cells.
| Cell Line | This compound Concentration (µM) | Effect | Reference |
| mBMDMs | Various | Significant reduction in intracellular bacterial growth | |
| mBMDMs, HCT116, HEK293 | Up to 50 µM | No significant cytotoxicity |
In Vivo Efficacy in Zebrafish Model
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying M. abscessus infection and for preclinical drug screening. In a zebrafish infection model, this compound demonstrated greater efficacy than clarithromycin in promoting survival.
| Treatment | Concentration (µM) | Survival Rate at 13 dpi | Reference |
| This compound | 50 | 85% | |
| Clarithromycin | 50 | ~80% |
Mechanism of Action
While the precise mechanism of this compound in M. abscessus has not been definitively elucidated, it is hypothesized to function as a protein synthesis inhibitor, consistent with its classification as a streptogramin antibiotic. Streptogramins, typically a synergistic combination of type A and type B compounds, bind to the 50S ribosomal subunit and inhibit protein synthesis at the elongation step. Type A streptogramins prevent the binding of aminoacyl-tRNA to the ribosomal A site and inhibit peptide bond formation, while type B streptogramins can stimulate the dissociation of peptidyl-tRNA from the ribosome.
It is important to note that direct experimental evidence confirming this mechanism in M. abscessus is not yet available in the published literature.
Caption: Hypothesized mechanism of this compound action in M. abscessus.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways in Mycobacterium abscessus that are modulated by this compound. Further research is required to elucidate the downstream effects of this compound-induced protein synthesis inhibition on bacterial signaling and regulation.
Effect on Biofilms
Biofilm formation is a key virulence factor for Mycobacterium abscessus, contributing to its resistance to antibiotics and the host immune response. While the activity of several antibiotics against M. abscessus biofilms has been studied, there is currently no available data on the specific effects of this compound on M. abscessus biofilm formation or eradication. This represents a significant area for future investigation.
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of this compound's activity against M. abscessus.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the broth microdilution method.
References
Application Notes and Protocols for Etamycin in a Murine Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Etamycin, a streptogramin antibiotic, in a murine model of systemic infection with Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols and data presented are based on published in vivo efficacy studies and are intended to guide researchers in the preclinical evaluation of this compound.
Introduction
This compound is a cyclic peptide antibiotic belonging to the streptogramin B class, which has demonstrated potent activity against various Gram-positive bacteria, including clinically relevant strains of MRSA.[1][2] Its mechanism of action is primarily through the inhibition of bacterial protein synthesis.[3][4] Murine infection models are crucial for the preclinical assessment of novel antibiotics, providing valuable data on efficacy, and pharmacokinetics. This document outlines the established protocols for evaluating this compound's efficacy in a lethal systemic MRSA infection model in mice.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in a murine model of systemic MRSA infection. The key quantitative outcomes are summarized in the table below.
| Parameter | This compound Treatment (20 mg/kg) | Vehicle Control (DMSO) | Reference |
| Mortality Rate | 20% | 75% | [5] |
| Mouse Strain | CD1 (female, 8 weeks old) | CD1 (female, 8 weeks old) | |
| Bacterial Strain | MRSA Sanger 252 | MRSA Sanger 252 | |
| Infection Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Inoculum | 2 x 10⁹ CFU in 1% mucin | 2 x 10⁹ CFU in 1% mucin | |
| Treatment Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Dosing Regimen | 20 mg/kg at 1 and 8 hours post-infection | DMSO at 1 and 8 hours post-infection | |
| Monitoring Period | 72 hours | 72 hours |
Experimental Protocols
Preparation of Bacterial Inoculum (MRSA Sanger 252)
A detailed protocol for the preparation of the bacterial inoculum is crucial for reproducible infection studies.
Materials:
-
MRSA Sanger 252 strain
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Mucin (e.g., from porcine stomach, Type II)
-
Spectrophotometer
-
Centrifuge
-
Sterile microcentrifuge tubes and culture tubes
Procedure:
-
Bacterial Culture: From a frozen stock, streak MRSA Sanger 252 onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Liquid Culture: Inoculate a single colony from the TSA plate into 10 mL of TSB in a sterile culture tube. Incubate at 37°C with shaking (200 rpm) for 16-18 hours to reach the stationary phase.
-
Harvesting and Washing: Transfer the bacterial culture to a sterile centrifuge tube and centrifuge at 4000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the bacterial pellet in 10 mL of sterile PBS. Repeat the washing step twice to remove any residual media and toxins.
-
Inoculum Preparation: After the final wash, resuspend the bacterial pellet in sterile PBS. Measure the optical density at 600 nm (OD₆₀₀) and adjust the bacterial suspension to the desired concentration. An OD₆₀₀ of 0.4 is approximately equivalent to 1 x 10⁸ CFU/mL for S. aureus.
-
Final Inoculum with Mucin: Prepare a 2% (w/v) mucin solution in sterile PBS. Just prior to infection, mix the bacterial suspension with an equal volume of the 2% mucin solution to achieve a final concentration of 2 x 10⁹ CFU per 0.5 mL in 1% mucin. Mucin is used to enhance the virulence of the bacteria.
Murine Systemic Infection Model
This protocol describes a lethal intraperitoneal infection model to assess the efficacy of this compound.
Materials:
-
Female CD1 mice (8 weeks old)
-
Prepared MRSA Sanger 252 inoculum
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS
-
Syringes (1 mL) and needles (27-gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Acclimatization: Acclimate the mice to the laboratory conditions for at least 72 hours before the experiment.
-
Infection: Inject each mouse intraperitoneally with 0.5 mL of the prepared MRSA inoculum (2 x 10⁹ CFU in 1% mucin).
-
Treatment Groups: Randomly assign the infected mice to the following groups:
-
This compound Group (n=10): To be treated with this compound.
-
Vehicle Control Group (n=8): To be treated with the vehicle (DMSO).
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with sterile PBS to achieve the final desired concentration for a 20 mg/kg dose in an appropriate injection volume (e.g., 100 µL). The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Treatment Administration:
-
At 1 hour post-infection, administer the prepared this compound solution (20 mg/kg) or an equivalent volume of the vehicle (DMSO) via intraperitoneal injection.
-
Repeat the treatment at 8 hours post-infection.
-
-
Monitoring:
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hunched posture, reduced mobility) at least twice daily for 72 hours.
-
Record survival data for each group.
-
Humanely euthanize any mice that become moribund according to approved institutional animal care and use committee (IACUC) protocols.
-
Determination of Bacterial Load in Organs (Optional Endpoint)
To assess the effect of this compound on bacterial clearance, bacterial load in various organs can be determined.
Procedure:
-
At a predetermined time point (e.g., 24 or 48 hours post-infection), humanely euthanize a subset of mice from each group.
-
Aseptically harvest organs such as the spleen, liver, and kidneys.
-
Weigh each organ and homogenize it in a known volume of sterile PBS using a tissue homogenizer.
-
Perform serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24-48 hours.
-
Count the number of colonies and calculate the bacterial load as colony-forming units (CFU) per gram of tissue.
Visualizations
Signaling Pathway of this compound's Action
This compound, as a streptogramin antibiotic, primarily targets the bacterial ribosome to inhibit protein synthesis. This action is synergistic with streptogramin A antibiotics.
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in the murine systemic infection model for evaluating this compound.
Caption: Workflow for evaluating this compound efficacy in a murine MRSA infection model.
Logical Relationship of Experimental Groups
This diagram shows the logical setup of the experimental and control groups in the study.
Caption: Logical structure of the experimental design for this compound in vivo study.
References
- 1. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains [mdpi.com]
- 3. jidc.org [jidc.org]
- 4. Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Zebrafish Model for In Vivo Etamycin Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the zebrafish (Danio rerio) model for in vivo efficacy testing of Etamycin, a potent antibiotic. The zebrafish model offers a rapid, cost-effective, and ethically considerate alternative to traditional rodent models for preclinical antimicrobial drug discovery.[1][2] Its genetic tractability, optical transparency during embryonic development, and conserved innate immune system make it an invaluable tool for assessing the efficacy and toxicity of novel antimicrobial compounds in a whole-organism context.[1][3]
Application Notes
Introduction to the Zebrafish Infection Model
Zebrafish embryos and larvae have emerged as a powerful in vivo platform for studying infectious diseases and screening antimicrobial drug candidates. Their small size facilitates high-throughput screening in multi-well plate formats, while their transparency allows for real-time, non-invasive imaging of host-pathogen interactions and the therapeutic effects of compounds. Key advantages of the zebrafish model for antimicrobial drug screening include:
-
Physiological Relevance: Zebrafish possess an innate immune system with functional macrophages and neutrophils that are crucial for combating bacterial infections, offering a more complex biological system than in vitro assays.
-
High-Throughput Screening: The small size and rapid development of zebrafish embryos enable the screening of large compound libraries for both efficacy and toxicity.
-
Optical Transparency: The ability to visualize fluorescently labeled bacteria and immune cells within the living animal provides unprecedented insight into the infection process and the mechanism of drug action.
-
Cost-Effectiveness: Zebrafish are less expensive to house and maintain compared to mammalian models, reducing the overall cost of preclinical drug development.
This compound: A Promising Antibacterial Agent
This compound, also known as viridogrisein, is a cyclic peptide antibiotic belonging to the streptogramin B class. It exhibits potent activity against a range of bacteria, including multidrug-resistant strains. The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This targeted action makes it a valuable candidate for further investigation as a therapeutic agent. Research has demonstrated the in vivo efficacy of this compound in a zebrafish model of Mycobacterium abscessus infection, highlighting its potential for treating this challenging pathogen.
Quantitative Data Summary: this compound Efficacy against M. abscessus
The following tables summarize the quantitative data from a study evaluating the in vivo efficacy of this compound in a zebrafish model of Mycobacterium abscessus infection.
Table 1: Survival Rate of M. abscessus-Infected Zebrafish Embryos Treated with this compound
| Treatment Group | Concentration (µM) | Survival Rate at 13 dpi (%) |
| Untreated Control | - | 20 |
| This compound | 10 | 45 |
| This compound | 25 | 70 |
| This compound | 50 | 85 |
| Clarithromycin (Control) | 10 | 30 |
| Clarithromycin (Control) | 25 | 50 |
| Clarithromycin (Control) | 50 | 60 |
dpi: days post-infection
Table 2: Bacterial Burden in M. abscessus-Infected Zebrafish Embryos Treated with this compound
| Treatment Group | Concentration (µM) | Mean log10 CFU per Embryo at 5 dpi |
| Untreated Control | - | 4.5 |
| This compound | 50 | 2.8 |
| Clarithromycin (Control) | 50 | 3.5 |
CFU: Colony Forming Units dpi: days post-infection
Experimental Protocols
Protocol 1: General Workflow for Zebrafish Infection and Compound Treatment
This protocol provides a generalized workflow for assessing the in vivo efficacy of antibacterial compounds using a zebrafish embryo infection model.
Caption: General workflow for in vivo antibacterial efficacy testing in the zebrafish model.
Protocol 2: Detailed Methodology for M. abscessus Infection and this compound Treatment in Zebrafish Embryos
This protocol is adapted from studies demonstrating the efficacy of this compound against Mycobacterium abscessus in zebrafish embryos.
Materials:
-
Wild-type zebrafish embryos (2-3 days post-fertilization)
-
Mycobacterium abscessus expressing a fluorescent protein (e.g., mWasabi)
-
This compound
-
Clarithromycin (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)
-
Microinjection apparatus (micromanipulator, microinjector, borosilicate glass capillaries)
-
Stereomicroscope
-
96-well optical bottom plates
-
Fluorescence microscope
-
Tricaine methanesulfonate (MS-222) for anesthesia
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture fluorescently labeled M. abscessus to mid-log phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacteria in PBS and adjust the concentration to approximately 400 colony-forming units (CFU) per 1 nL.
-
-
Microinjection of Zebrafish Embryos:
-
Anesthetize 2-3 dpf zebrafish embryos using Tricaine.
-
Align the embryos on an agarose plate.
-
Using a microinjector, inject 1 nL of the bacterial suspension (approximately 400 CFU) into the caudal vein of each embryo.
-
-
Compound Preparation and Administration:
-
Prepare stock solutions of this compound and Clarithromycin in DMSO.
-
Prepare working solutions by diluting the stock solutions in E3 medium to the desired final concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration is below 0.5%.
-
Transfer individual infected embryos to the wells of a 96-well plate containing the compound solutions or a vehicle control (E3 medium with DMSO).
-
-
Incubation and Monitoring:
-
Incubate the plates at 28.5°C.
-
Monitor the survival of the embryos daily for up to 13 days.
-
-
Assessment of Efficacy:
-
Survival Analysis: Record the number of surviving embryos in each treatment group daily and plot survival curves.
-
Bacterial Burden Quantification (at 5 dpi):
-
Anesthetize a subset of embryos from each group.
-
Capture fluorescent images of the infected embryos.
-
Quantify the bacterial burden by measuring the fluorescent pixel count (FPC) using image analysis software.
-
Alternatively, homogenize individual embryos, plate serial dilutions on appropriate agar, and enumerate CFU after incubation.
-
-
Mechanism of Action of this compound
This compound inhibits bacterial growth by targeting the 50S ribosomal subunit, thereby blocking protein synthesis. This disruption of essential protein production leads to the cessation of bacterial growth and replication.
Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis.
References
Application Notes and Protocols for Etamycin Treatment in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamycin is a cyclic depsipeptide antibiotic with potent antimicrobial activity. Recent studies have highlighted its efficacy against intracellular pathogens, particularly Mycobacterium abscessus, a non-tuberculous mycobacterium known for its intrinsic drug resistance. This document provides detailed application notes and protocols for utilizing this compound in macrophage infection models to evaluate its therapeutic potential. The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis.[1] These protocols are designed to be adaptable for various macrophage cell lines and bacterial strains.
Data Presentation
The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in macrophage infection models based on available literature.
Table 1: Intracellular Efficacy of this compound against M. abscessus in Murine Bone Marrow-Derived Macrophages (mBMDMs)
| This compound Concentration (µM) | Inhibition of Intracellular M. abscessus Growth | Host Macrophage Viability |
| 10 | Significant reduction in bacterial replication | No significant reduction in cell number |
| 20 | Significant reduction in bacterial replication | No significant reduction in cell number |
| 40 | Significant reduction in bacterial replication | No significant reduction in cell number |
Data adapted from a study on mBMDMs infected with M. abscessus expressing the mWasabi fluorescent protein. The inhibition was quantified by measuring the fluorescent pixel intensity.[1]
Table 2: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | This compound Concentration (µM) | Cytotoxicity (as measured by LDH assay) |
| Murine Bone Marrow-Derived Macrophages (mBMDMs) | Up to 50 | No significant cytotoxicity observed |
| Human Embryonic Kidney Cells (HEK293) | Up to 50 | No significant cytotoxicity observed |
| Human Colon Cancer Cells (HCT116) | Up to 40 | No significant cytotoxicity observed |
| Human Colon Cancer Cells (HCT116) | 50 | Reduced cell viability |
Data from a 3-day treatment period.[2]
Experimental Protocols
Protocol 1: Macrophage Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effect of this compound on macrophages using a Lactate Dehydrogenase (LDH) assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1, or primary bone marrow-derived macrophages)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
LDH Assay: After incubation, perform the LDH assay according to the manufacturer's instructions. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a plate reader. Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Protocol 2: Intracellular Bacterial Survival Assay
This protocol details the procedure to determine the efficacy of this compound in inhibiting the growth of intracellular bacteria within macrophages.
Materials:
-
Macrophage cell line
-
Bacterial strain (e.g., Mycobacterium abscessus)
-
Complete culture medium without antibiotics
-
This compound stock solution
-
Gentamicin or Amikacin solution (for killing extracellular bacteria)
-
24-well cell culture plates
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Agar plates for bacterial culture
-
Incubator for bacterial growth
Procedure:
-
Macrophage Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of antibiotic-free complete culture medium. Incubate overnight.
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase. Wash the bacteria with sterile PBS and resuspend in antibiotic-free complete culture medium.
-
Infection: Infect the macrophage monolayers at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage). Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection. Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
Removal of Extracellular Bacteria: After the infection period, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., 250 µg/mL amikacin) and incubate for 1 hour to kill any remaining extracellular bacteria.[2]
-
This compound Treatment: Wash the cells again with PBS to remove the extracellular antibiotic. Add fresh complete culture medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the infected and treated cells for the desired time points (e.g., 24, 48, 72 hours).
-
Macrophage Lysis and Bacterial Plating: At each time point, wash the cells with PBS. Lyse the macrophages by adding 500 µL of sterile water or lysis buffer and incubating for 10 minutes. Serially dilute the lysates in PBS and plate onto appropriate agar plates.
-
Colony Forming Unit (CFU) Enumeration: Incubate the agar plates at the optimal temperature for bacterial growth. Count the number of colonies to determine the CFU per well.
-
Data Analysis: Compare the CFU counts from this compound-treated wells to the vehicle control to determine the percentage of bacterial growth inhibition.
Visualizations
Macrophage Signaling Pathways in Mycobacterial Infection
During mycobacterial infection, macrophages initiate a complex network of signaling pathways to recognize the pathogen and mount an immune response. Key pathways involved include those mediated by Toll-like receptors (TLRs), leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines. The MAPK and JAK-STAT pathways are also crucial in regulating the inflammatory response and macrophage activation.
While the precise effects of this compound on these specific host cell signaling pathways during infection have not been extensively characterized, its primary mechanism of action is the inhibition of bacterial protein synthesis. By targeting the bacterial ribosome, this compound effectively halts the production of essential proteins required for bacterial replication and survival within the macrophage. This direct antimicrobial action is the principal contributor to its observed efficacy in macrophage infection models. Future research may elucidate any secondary immunomodulatory effects of this compound on host macrophage signaling.
References
Elucidating the Complex Structure of Etamycin using NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamycin, a member of the depsipeptide class of antibiotics, possesses a complex cyclic structure that presents a significant challenge for complete chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such intricate natural products. This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the planar structure and relative stereochemistry of this compound. The methodologies described herein are broadly applicable to the structural analysis of other complex cyclic peptides and natural products.
Introduction
This compound is a monocyclic peptide lactone antibiotic produced by Streptomyces griseus and related species, exhibiting activity against gram-positive bacteria, including Mycobacterium tuberculosis, as well as some fungi.[1] The molecule's intricate architecture, comprising a macrocyclic core with multiple chiral centers and N-methylated amino acids, necessitates a sophisticated analytical approach for its complete structural assignment. NMR spectroscopy, a powerful and non-destructive technique, provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule, making it the primary method for the de novo structure elucidation of novel natural products.[2][3][4][5]
This document outlines a systematic workflow employing a suite of NMR experiments to deduce the constitution and conformation of this compound. The presence of multiple stable conformers at room temperature, likely due to cis-trans isomerization of peptide bonds, can complicate spectral analysis and requires careful interpretation of the NMR data.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as well as key 2D NMR correlations. This data is essential for piecing together the molecular structure. The data presented is based on previously reported values.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Atom No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |
| 3-Hydroxypicolinic Acid | ||||
| 1' | 167.0 | - | 2', 6' | - |
| 2' | 151.0 | 8.22 (d, 4.5) | 1', 3', 4', 6' | 3' |
| 3' | 125.0 | 7.35 (dd, 8.5, 4.5) | 2', 4', 5' | 2', 4' |
| 4' | 140.0 | 8.51 (d, 8.5) | 2', 3', 5', 6' | 3', 5' |
| 5' | 120.0 | - | 3', 4', 6' | 4' |
| 6' | 135.0 | - | 1', 2', 4', 5' | - |
| Threonine (Thr) | ||||
| α-CH | 58.5 | 5.14 (d, 2.0) | β-CH, C=O | β-CH |
| β-CH | 68.0 | 4.77 (m) | α-CH, γ-CH₃, C=O | α-CH, γ-CH₃ |
| γ-CH₃ | 20.5 | 1.25 (d, 6.5) | β-CH | β-CH |
| C=O | 170.4 | - | α-CH, β-CH | - |
| D-Leucine (D-Leu) | ||||
| α-CH | 53.0 | 4.87 (m) | β-CH₂, C=O | β-CH₂ |
| β-CH₂ | 41.0 | 1.65 (m), 1.50 (m) | α-CH, γ-CH, δ-CH₃ | α-CH, γ-CH |
| γ-CH | 25.0 | 1.80 (m) | β-CH₂, δ-CH₃, δ'-CH₃ | β-CH₂ |
| δ-CH₃ | 23.0 | 0.95 (d, 6.5) | γ-CH, δ'-CH₃ | - |
| δ'-CH₃ | 22.0 | 0.90 (d, 6.5) | γ-CH, δ-CH₃ | - |
| C=O | 173.6 | - | α-CH, β-CH₂ | - |
| Hydroxyproline (Hyp) | ||||
| α-CH | 60.0 | 5.21 (d, 3.0) | β-CH₂, δ-CH₂, C=O | β-CH₂ |
| β-CH₂ | 38.0 | 2.20 (m), 2.05 (m) | α-CH, γ-CH, δ-CH₂ | α-CH, γ-CH |
| γ-CH | 70.0 | 4.60 (br s) | β-CH₂, δ-CH₂ | β-CH₂ |
| δ-CH₂ | 55.0 | 3.80 (m), 3.60 (m) | α-CH, γ-CH, C=O | α-CH |
| C=O | 171.9 | - | α-CH, δ-CH₂ | - |
| Sarcosine (Sar) | ||||
| α-CH₂ | 51.0 | 4.30 (d, 16.5), 3.90 (d, 16.5) | N-CH₃, C=O | - |
| N-CH₃ | 35.0 | 3.23 (s) | α-CH₂ | - |
| C=O | 168.6 | - | α-CH₂ | - |
| N,β-dimethyl-Leucine | ||||
| α-CH | 62.0 | 5.31 (d, 10.0) | β-CH, N-CH₃, C=O | β-CH |
| β-CH | 35.0 | 2.80 (m) | α-CH, β-CH₃, γ-CH₂, δ-CH₃ | α-CH, β-CH₃ |
| β-CH₃ | 15.0 | 1.10 (d, 7.0) | β-CH, α-CH | β-CH |
| γ-CH₂ | 28.0 | 1.40 (m), 1.20 (m) | β-CH, δ-CH₃ | - |
| δ-CH₃ | 21.0 | 0.85 (t, 7.5) | γ-CH₂ | - |
| N-CH₃ | 30.0 | 2.99 (s) | α-CH | - |
| C=O | 169.2 | - | α-CH | - |
| Alanine (Ala) | ||||
| α-CH | 50.0 | 3.68 (q, 7.0) | β-CH₃, C=O | β-CH₃ |
| β-CH₃ | 18.0 | 1.35 (d, 7.0) | α-CH | α-CH |
| C=O | 167.7 | - | α-CH | - |
| N-methyl-Phenylalanine | ||||
| α-CH | 59.0 | 6.65 (dd, 9.0, 5.0) | β-CH₂, N-CH₃, C=O, Phenyl C1 | β-CH₂ |
| β-CH₂ | 38.0 | 3.40 (dd, 14.0, 5.0), 3.10 (dd, 14.0, 9.0) | α-CH, Phenyl C1 | α-CH |
| N-CH₃ | 32.0 | 2.96 (s) | α-CH | - |
| C=O | 167.5 | - | α-CH | - |
| Phenyl C1 | 137.0 | - | α-CH, β-CH₂, Phenyl C2/6 | - |
| Phenyl C2/6 | 129.0 | 7.25 (m) | Phenyl C3/5, Phenyl C4 | Phenyl C3/5 |
| Phenyl C3/5 | 128.5 | 7.25 (m) | Phenyl C2/6, Phenyl C4 | Phenyl C2/6 |
| Phenyl C4 | 127.0 | 7.20 (m) | Phenyl C2/6, Phenyl C3/5 | - |
Note: Chemical shifts are reported in ppm relative to the residual solvent peak. Assignments are based on a combination of 1D and 2D NMR experiments.
Table 2: Key NOESY/ROESY Correlations for this compound
| Proton 1 | Proton 2 | Implied Proximity |
| Thr α-CH | D-Leu α-CH | Sequential amino acid linkage |
| D-Leu α-CH | Hyp α-CH | Sequential amino acid linkage |
| Hyp α-CH | Sar α-CH₂ | Sequential amino acid linkage |
| Sar α-CH₂ | N,β-diMe-Leu α-CH | Sequential amino acid linkage |
| N,β-diMe-Leu α-CH | Ala α-CH | Sequential amino acid linkage |
| Ala α-CH | N-Me-Phe α-CH | Sequential amino acid linkage |
| N-Me-Phe α-CH | Thr α-CH | Macrocycle closure |
| Sar N-CH₃ | Hyp δ-CH₂ | Proximity across peptide bond |
| N,β-diMe-Leu N-CH₃ | Sar α-CH₂ | Proximity across peptide bond |
| N-Me-Phe N-CH₃ | Ala α-CH | Proximity across peptide bond |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or methanol-d₄ can be used, but may result in different chemical shifts and conformational averaging.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (for NOESY/ROESY): For optimal NOE measurements, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the sample for several minutes.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.
-
Protocol 3: 2D NMR Spectroscopy
-
Purpose: To identify scalar-coupled (through-bond) protons, typically those separated by two or three bonds. This is fundamental for identifying individual amino acid spin systems.
-
Acquisition:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire a 2D matrix with typically 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Use 2-8 scans per increment.
-
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This experiment is highly sensitive and essential for assigning carbon signals.
-
Acquisition:
-
Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Typical data matrix: 1024 points in F2 and 256 increments in F1.
-
Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.
-
Use 2-16 scans per increment.
-
An edited HSQC can be used to differentiate CH/CH₃ from CH₂ signals by their phase.
-
-
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting the individual amino acid fragments and establishing the overall molecular skeleton, including peptide and ester linkages.
-
Acquisition:
-
Use a gradient-selected HMBC pulse sequence.
-
Data matrix and spectral widths are similar to HSQC.
-
Optimize the long-range coupling constant (ⁿJCH) to a value of 8-10 Hz to favor the detection of two- and three-bond correlations.
-
A longer relaxation delay (1.5-2.0 s) is often beneficial.
-
Use 8-64 scans per increment.
-
-
Purpose: To identify protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. This is the primary experiment for determining the relative stereochemistry and three-dimensional conformation of the molecule.
-
Choosing between NOESY and ROESY:
-
The Nuclear Overhauser Effect (NOE) is dependent on the molecular tumbling rate. For molecules in the molecular weight range of this compound (~879 g/mol ), the NOE can be close to zero, making NOESY experiments ineffective.
-
ROESY is often the preferred experiment for medium-sized molecules as the ROE is always positive, avoiding the issue of zero-crossing.
-
-
Acquisition (ROESY):
-
Use a standard 2D ROESY pulse sequence.
-
Acquire a data matrix similar to COSY.
-
A key parameter is the mixing time, which should be optimized (typically in the range of 150-500 ms) to allow for the buildup of NOE/ROE cross-peaks without significant spin diffusion.
-
Use 8-32 scans per increment.
-
Thorough sample degassing is critical for high-quality data.
-
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical flow of experiments for structure elucidation and the key spatial relationships within the this compound molecule.
Caption: Workflow for this compound structure elucidation.
Caption: Logic for determining planar structure.
Caption: Key sequential NOE correlations in this compound.
Conclusion
The combination of 1D and 2D NMR experiments provides a robust and reliable method for the complete structure elucidation of complex natural products like this compound. A systematic approach, starting from simple 1D ¹H and ¹³C spectra and progressing to more complex 2D correlation experiments such as COSY, HSQC, HMBC, and ROESY, allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and relative stereochemistry. The protocols and data presented in this application note serve as a comprehensive guide for researchers engaged in the structural characterization of novel depsipeptides and other complex secondary metabolites.
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Etamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamycin (also known as Viridogrisein) is a cyclic depsipeptide antibiotic belonging to the streptogramin B family.[1][2] It exhibits broad-spectrum activity against various bacteria by inhibiting protein synthesis.[3][4] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for these analyses. These application notes provide a comprehensive protocol for the quantitative analysis of this compound using LC-MS/MS.
Quantitative Data Summary
The accurate mass of this compound (molecular formula: C₄₄H₆₂N₈O₁₁) allows for precise precursor ion selection in mass spectrometry.[5] The protonated molecule [M+H]⁺ is the primary ion observed in positive electrospray ionization. While definitive public domain fragmentation data for native cyclic this compound is limited, plausible multiple reaction monitoring (MRM) transitions can be proposed based on its structure and data from related linearized analogs.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Reference |
| Molecular Formula | C₄₄H₆₂N₈O₁₁ | |
| Molecular Weight | 878.46 g/mol | |
| Precursor Ion (Q1) | m/z 879.46 | |
| Proposed Product Ions (Q3) | m/z 732.50 | |
| m/z 661.52 | ||
| m/z 520.54 | ||
| m/z 449.45 | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Note: Product ions are proposed based on the fragmentation of the seco-methylester of Viridogrisein and require empirical optimization of collision energy.
Experimental Protocols
This section details the necessary steps for sample preparation and subsequent LC-MS/MS analysis of this compound from a biological matrix such as plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma or serum, minimizing matrix effects.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spike 100 µL of blank plasma with the this compound standard to prepare calibration curve standards and quality control (QC) samples.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to 100 µL of the plasma sample in a microcentrifuge tube. The cold ACN serves to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates before transferring to autosampler vials for LC-MS/MS injection.
Liquid Chromatography (LC) Method
A reversed-phase C18 column is suitable for the separation of cyclic peptides like this compound.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 10% B |
| 1-8 min: 10% to 95% B | |
| 8-9 min: 95% B | |
| 9-9.1 min: 95% to 10% B | |
| 9.1-12 min: 10% B (Re-equilibration) |
Tandem Mass Spectrometry (MS/MS) Method
The analysis should be performed on a triple quadrupole mass spectrometer capable of MRM for selective and sensitive quantification.
Table 3: Mass Spectrometry Detection Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1. Collision Energy (CE) and other compound-specific parameters must be optimized for each transition. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of this compound.
References
Application Notes and Protocols for Radiolabeling Precursors in Etamycin Biosynthesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed guide for studying the biosynthesis of Etamycin, a potent antibiotic, using radiolabeling techniques. The information is compiled from seminal studies in the field and is intended to facilitate the design and execution of experiments aimed at understanding and manipulating the production of this important natural product.
Introduction to this compound and its Biosynthesis
This compound, also known as viridogrisein, is a cyclic depsipeptide antibiotic produced by various Streptomyces species, including Streptomyces griseoviridus. Its unique structure, containing several non-proteinogenic amino acids, is assembled by a non-ribosomal peptide synthetase (NRPS) complex. Understanding the biosynthetic pathway of this compound is crucial for efforts to improve its production and to generate novel analogs with enhanced therapeutic properties.
Radiolabeling studies have been instrumental in elucidating the precursor molecules that constitute the this compound backbone. Early research established that specific amino acids are directly incorporated into the molecule, providing a powerful tool to probe the biosynthetic machinery.
Key Radiolabeled Precursors for this compound Biosynthesis
Seminal studies have identified the following radiolabeled precursors as being efficiently incorporated into the this compound molecule:
-
L-[¹⁴C]Leucine: This amino acid is a primary building block for the this compound structure.
-
L-[¹⁴CH₃]Methionine: The methyl group from methionine is utilized in the formation of N-methylated amino acid residues within this compound.
-
L-[¹⁴C]Threonine and L-[¹⁴C]Alanine: These amino acids have also been shown to be incorporated into the this compound structure.
The incorporation of these precursors is rapid and occurs without a significant lag phase, indicating their direct role in the biosynthesis.
Quantitative Data Summary
Table 1: Incorporation of Radiolabeled Precursors into this compound
| Radiolabeled Precursor | Organism | Observed Incorporation | Key Findings | Reference |
| L-[¹⁴C]Leucine | Streptomyces griseoviridus | High | Rapidly and directly incorporated. | [1][2] |
| L-[¹⁴CH₃]Methionine | Streptomyces griseoviridus | High | Serves as a methyl group donor. | [1] |
| L-[¹⁴C]Threonine | Streptomyces griseoviridus | Moderate | Incorporated into the peptide backbone. | [2] |
| L-[¹⁴C]Alanine | Streptomyces griseoviridus | Moderate | Incorporated into the peptide backbone. | [2] |
Table 2: Factors Influencing Radiolabel Incorporation
| Factor | Effect on this compound Biosynthesis | Effect on Radiolabel Incorporation | Notes | Reference |
| D-Leucine | Inhibitory | Reduces incorporation of L-[¹⁴C]Leucine | Suggests stereospecificity in the biosynthetic pathway. | |
| L-Leucine | Precursor | No inhibitory effect | Confirms L-leucine as the direct precursor. |
Experimental Protocols
The following are detailed protocols for conducting radiolabeling experiments to study this compound biosynthesis. These are generalized protocols based on established methodologies for studying secondary metabolite production in Streptomyces.
Protocol 1: Preparation of Streptomyces griseoviridus Cultures for Radiolabeling
Objective: To prepare actively growing cultures of S. griseoviridus for the incorporation of radiolabeled precursors.
Materials:
-
Streptomyces griseoviridus strain
-
Spore stock of S. griseoviridus
-
Seed medium (e.g., Tryptone Soya Broth)
-
Production medium (e.g., a defined or complex medium known to support this compound production)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of S. griseoviridus spores or a small volume of a thawed spore stock.
-
Incubate the seed culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours, or until a dense mycelial culture is obtained.
-
Inoculate 100 mL of production medium in a 500 mL flask with 2-5% (v/v) of the seed culture.
-
Incubate the production culture under the same conditions as the seed culture. This compound production typically begins in the late logarithmic or early stationary phase of growth.
Protocol 2: Radiolabeling of Streptomyces griseoviridus Cultures
Objective: To introduce radiolabeled precursors into the S. griseoviridus culture for incorporation into this compound.
Materials:
-
Actively growing production culture of S. griseoviridus
-
Radiolabeled precursor (e.g., L-[¹⁴C]Leucine, L-[¹⁴CH₃]Methionine) with known specific activity
-
Sterile syringes and filters (0.22 µm)
-
Appropriate radiation shielding and safety equipment
Procedure:
-
At the desired time point during the fermentation (e.g., at the onset of this compound production), aseptically withdraw a small aliquot of the culture to serve as a negative control (time zero).
-
Prepare a sterile stock solution of the radiolabeled precursor.
-
Add the radiolabeled precursor to the production culture to a final concentration that is sufficient for detection but does not perturb the metabolism of the organism (typically in the µM range). The exact amount will depend on the specific activity of the radiolabel and the experimental goals.
-
Continue the incubation under the same conditions.
-
Withdraw aliquots of the culture at various time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the incorporation of the radiolabel.
Protocol 3: Extraction and Quantification of Radiolabeled this compound
Objective: To extract this compound from the culture and quantify the amount of incorporated radioactivity.
Materials:
-
Culture aliquots from the radiolabeling experiment
-
Organic solvent for extraction (e.g., ethyl acetate, chloroform)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Separate the mycelium from the culture broth by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Extract the supernatant (culture broth) with an equal volume of an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.
-
Extract the mycelial pellet with the same organic solvent. This can be facilitated by sonication or homogenization.
-
Combine the organic extracts and evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.
-
Redissolve the dried extract in a small volume of a suitable solvent (e.g., methanol).
-
Spot the concentrated extract onto a TLC plate alongside a non-radiolabeled this compound standard.
-
Develop the TLC plate in an appropriate solvent system to separate this compound from other metabolites.
-
Visualize the this compound spot under UV light (if applicable) or by staining.
-
Scrape the silica from the TLC plate corresponding to the this compound spot into a scintillation vial. Also, scrape a blank area of the TLC plate to serve as a background control.
-
Add scintillation cocktail to the vial and vortex thoroughly.
-
Measure the radioactivity in the sample using a liquid scintillation counter.
-
Calculate the amount of radiolabel incorporated into this compound, expressed as disintegrations per minute (DPM) or becquerels (Bq), and normalize it to the amount of biomass or culture volume.
Visualizations
This compound Biosynthesis Logical Flow
The biosynthesis of this compound follows a logical pathway involving the activation of precursor amino acids and their assembly on a large NRPS enzyme complex.
Caption: Logical flow of this compound biosynthesis.
Experimental Workflow for Radiolabeling Studies
The following diagram illustrates the general workflow for conducting radiolabeling experiments in this compound biosynthesis studies.
Caption: Experimental workflow for radiolabeling.
References
Application Notes and Protocols for the Development of Etamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclic depsipeptide antibiotic Etamycin, including its known antimicrobial activity and detailed protocols for the synthesis and evaluation of its derivatives. While extensive research on a broad range of synthetic this compound derivatives with improved activity is not widely available in published literature, this document outlines the foundational methodologies required for such drug development programs.
Introduction to this compound
This compound (also known as Viridogrisein) is a cyclic depsipeptide antibiotic originally isolated from Streptomyces griseus. It belongs to the streptogramin B group of antibiotics and is known to inhibit protein synthesis in bacteria.[1] this compound exhibits activity primarily against Gram-positive bacteria and has also shown potency against Mycobacterium species.[1] The development of derivatives of this compound is a promising strategy to enhance its antimicrobial spectrum, improve its pharmacokinetic properties, and overcome potential resistance mechanisms.
Quantitative Data on this compound Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the parent compound, this compound, against various bacterial strains. Notably, this compound exhibits synergistic activity when combined with Griseoviridin, another streptogramin antibiotic.
| Compound/Combination | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium avium | 0.024 - 1.56 | [2] |
| This compound | Mycobacterium intracellulare | 0.024 - 1.56 | [2] |
| This compound + Griseoviridin | Mycobacterium avium | Synergistic effect reported | [1] |
| This compound + Griseoviridin | Mycobacterium intracellulare | Synergistic effect reported | |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 2 |
Experimental Protocols
This protocol describes a general method for the solid-phase synthesis of a cyclic depsipeptide, which can be adapted for the synthesis of this compound analogs. The synthesis involves the sequential coupling of amino acids on a solid support, followed by on-resin cyclization and cleavage from the resin.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 equivalents) and Oxyma Pure (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Side Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino acids that will form the ester bond for cyclization.
-
On-Resin Cyclization:
-
Wash the resin with DMF.
-
Add a solution of a suitable coupling agent for ester bond formation (e.g., DIC and DMAP in DMF) to the resin.
-
Shake the reaction mixture for 24-48 hours.
-
Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.
-
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude cyclic depsipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivative stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound derivative stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (bacteria with no compound) and a negative control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Visualizations
Caption: General chemical features of the this compound molecule.
Caption: Workflow for synthesis and screening of this compound derivatives.
Caption: Proposed mechanism of action of this compound.
Conclusion
The development of novel this compound derivatives presents a valuable opportunity to address the growing challenge of antimicrobial resistance. The protocols outlined in these application notes provide a solid foundation for the synthesis of new analogs and the evaluation of their biological activity. Future research should focus on systematic modifications of the this compound scaffold to establish clear structure-activity relationships, leading to the identification of candidates with improved potency, a broader spectrum of activity, and favorable safety profiles.
References
- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Pyranmycin Derivatives with N-1 and O-6 Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Etamycin Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamycin, a cyclic peptide antibiotic, has demonstrated notable activity against a range of bacteria, particularly Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of protein synthesis, a critical pathway for bacterial survival[1]. As a promising candidate for further development, robust and reproducible preclinical studies are essential to evaluate its efficacy and safety. A critical component of such studies is the development of a suitable formulation that ensures appropriate delivery and bioavailability of the compound.
These application notes provide a comprehensive guide to the formulation of this compound for preclinical research, including detailed protocols for both in vitro and in vivo studies.
Data Presentation: Physicochemical Properties and Formulation Components
Effective formulation development is contingent on understanding the physicochemical properties of the active pharmaceutical ingredient (API). The following table summarizes key properties of this compound and common excipients used in preclinical formulations.
| Parameter | This compound | DMSO (Dimethyl Sulfoxide) | PEG 400 (Polyethylene Glycol 400) | Tween 80 (Polysorbate 80) | Saline (0.9% NaCl) |
| Molecular Formula | C₄₄H₆₂N₈O₁₁ | C₂H₆OS | (C₂H₄O)n H₂O | C₆₄H₁₂₄O₂₆ | NaCl |
| Molecular Weight | 879.03 g/mol | 78.13 g/mol | ~400 g/mol | ~1310 g/mol | 58.44 g/mol |
| Solubility | Soluble in DMSO, water[2] | Miscible with water and organic solvents | Miscible with water and alcohols | Soluble in water | Soluble in water |
| Primary Role | Active Pharmaceutical Ingredient | Solubilizing agent | Co-solvent, vehicle | Surfactant, emulsifier | Vehicle, isotonic agent |
| Typical Use in Preclinical Formulations | Test article | Stock solution preparation, initial solubilization | Vehicle for intravenous or oral administration | Enhances solubility and stability of formulations | Diluent for intravenous administration |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound powder
-
DMSO (sterile)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., S. aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Bacterial Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well, resulting in a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.
In Vivo Efficacy Study in a Murine Systemic Infection Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound against a systemic bacterial infection in mice.
Materials:
-
This compound formulation (see below for preparation)
-
Pathogenic bacteria (e.g., MRSA)
-
6-8 week old female BALB/c mice
-
Sterile saline (0.9% NaCl)
-
Vehicle control (formulation without this compound)
-
Standard antibiotic (e.g., vancomycin) as a positive control
Procedure:
-
Animal Acclimatization: Acclimate mice for at least 72 hours before the experiment.
-
Infection: Induce a systemic infection by intraperitoneal (IP) or intravenous (IV) injection of a lethal dose of the bacterial pathogen.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the this compound formulation, vehicle control, or positive control to different groups of mice. The route of administration (e.g., IV, IP, or oral) will depend on the study objectives.
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.
-
Data Analysis: Survival curves are plotted, and statistical analysis (e.g., log-rank test) is performed to determine the significance of the treatment effect.
This compound Formulation for Intravenous (IV) Administration in Mice
This protocol provides a method for preparing an this compound solution suitable for intravenous injection in preclinical mouse models.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile Polyethylene Glycol 400 (PEG 400)
-
Sterile Tween 80
-
Sterile 0.9% Saline
Procedure:
-
Initial Solubilization: Dissolve the required amount of this compound powder in a minimal volume of sterile DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare the vehicle by mixing PEG 400 and Tween 80. A common ratio is 1:1 (v/v). For example, to prepare a vehicle containing 8% PEG 400 and 8% Tween 80, mix equal volumes of each.
-
Formulation Preparation: Add the this compound-DMSO stock solution to the vehicle mixture and vortex thoroughly.
-
Final Dilution: Slowly add sterile 0.9% saline to the mixture to achieve the final desired concentration of this compound and excipients. For example, a final formulation might contain 5% DMSO, 10% PEG 400, 10% Tween 80, and 75% saline.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter.
-
Stability: It is recommended to prepare the formulation fresh before each use to minimize potential stability issues. A stability assessment should be conducted by analyzing the concentration of this compound in the formulation over time under the intended storage conditions.
Mandatory Visualizations
Caption: Experimental workflow for this compound formulation and preclinical evaluation.
Caption: Proposed mechanism of action for this compound in bacterial protein synthesis.
References
Troubleshooting & Optimization
Improving Etamycin solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of etamycin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a cyclic peptide antibiotic, also known as viridogrisein, produced by Streptomyces species.[1] It is a weakly basic polypeptide with a molecular weight of approximately 879.01 g/mol .[2] Its solubility is a critical factor for successful in vitro experiments. While it is soluble in various organic solvents, its aqueous solubility is limited. It is reported to be soluble in dimethyl sulfoxide (DMSO), lower alcohols like methanol and ethanol, chloroform, and ethyl acetate.[2][3] Its solubility in water is low, with reported values around 1 to 4 mg/mL, though this can be influenced by pH.[2] It is practically insoluble in petroleum ether.
Q2: What is the recommended solvent for making a stock solution of this compound?
For in vitro assays, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. DMSO is a powerful aprotic solvent capable of dissolving many water-insoluble compounds and is miscible with a wide range of aqueous and organic media. After dissolving in DMSO, the stock solution can be diluted into the aqueous culture medium for experiments.
Q3: My this compound precipitated when I added the DMSO stock to my aqueous culture medium. Why did this happen and what can I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. This typically occurs for several reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in the culture medium may have exceeded its aqueous solubility limit.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to the medium can cause a localized high concentration of the compound, leading to precipitation before it can be properly dispersed.
-
Temperature Difference: Adding a cold stock solution to warm culture media can decrease the solubility of the compound and cause it to crash out of solution.
To prevent this, you can try the following:
-
Warm the stock solution to room temperature before adding it to pre-warmed (e.g., 37°C) culture medium.
-
Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersal.
-
Prepare a less concentrated DMSO stock solution, which will require a larger volume to be added to the media, but can reduce the "solvent shock" effect.
-
Brief sonication of the final solution can sometimes help redissolve fine precipitates.
Q4: Can I adjust the pH of my buffer to improve this compound solubility?
Yes, pH adjustment can be an effective method for improving the solubility of ionizable compounds. This compound is described as a weakly basic polypeptide and is soluble in 1.0N HCl and 1.0N NaOH. This indicates that its solubility is pH-dependent. For in vitro assays, a significant pH change might not be compatible with cell viability. However, slight adjustments to the buffer pH, while staying within a physiologically acceptable range (typically pH 7.2-7.4), might offer a modest improvement in solubility. Always ensure the final pH of your culture medium is suitable for your specific cell line.
Q5: Are there more advanced methods to improve this compound solubility for long-term experiments?
For long-term experiments or when higher concentrations are needed, more advanced formulation strategies can be employed. One of the most effective methods is complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility and stability. Hydrophilic cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose.
Q6: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to run a solvent control experiment to determine the specific tolerance of your cell line. High concentrations of DMSO can affect cell metabolism, differentiation, and viability.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | ~1-4 mg/mL (pH dependent) | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Formamide | Soluble | |
| 1.0N HCl | Soluble | |
| 1.0N NaOH | Soluble | |
| Acetone | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| Petroleum Ether | Practically Insoluble |
Troubleshooting Guide
Table 2: Troubleshooting this compound Precipitation in Culture Media
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | 1. Highly Concentrated Stock: The stock solution is too concentrated, causing the compound to crash out upon dilution.2. Temperature Shock: Adding a cold stock solution to warm media reduces solubility.3. Localized High Concentration: The stock solution is not dispersing quickly enough. | 1. Prepare a less concentrated stock solution.2. Warm the stock solution to room temperature before adding it to pre-warmed (37°C) media.3. Add the stock solution slowly and dropwise to the vortex of the swirling medium to ensure rapid, even distribution. |
| Precipitate forms over time during incubation. | 1. pH Instability: The pH of the culture medium has shifted outside the optimal range for this compound solubility.2. Compound Degradation: this compound may be degrading into less soluble byproducts.3. Interaction with Media Components: this compound may be interacting with salts, proteins (from serum), or other components in the media to form insoluble complexes.4. Evaporation: Water evaporation from the culture vessel increases the effective concentration of this compound. | 1. Ensure the culture medium is properly buffered (e.g., with HEPES) and the incubator has a stable CO₂ supply.2. Prepare fresh this compound-containing medium more frequently, especially for long-term cultures.3. Test solubility in a serum-free or simpler basal medium to identify potential interactions. Consider using a formulation agent like cyclodextrin.4. Ensure proper humidification in the incubator and use sealed culture flasks or plates. |
| Cannot dissolve this compound powder in the initial solvent (e.g., DMSO). | 1. Insufficient Solvent Volume: The amount of solvent is not enough for the quantity of powder.2. Low Temperature: The solvent may be too cold.3. Poor Quality Compound: The this compound powder may have impurities. | 1. Add more solvent incrementally until the powder dissolves.2. Gently warm the solution to 37°C and vortex or sonicate for several minutes to aid dissolution.3. Ensure you are using a high-purity grade of this compound from a reputable supplier. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 879.01 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh out 8.79 mg of this compound powder and place it into a sterile conical tube. Perform this in a clean environment to minimize contamination.
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution.
-
Sterilization: Draw the dissolved this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter-sterilize the solution into a new sterile tube. This step is critical for preventing contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration (10 mM), and date.
-
Storage: Store the aliquots at -20°C for long-term use.
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for creating an this compound-cyclodextrin inclusion complex to enhance aqueous solubility. The optimal molar ratio may need to be determined empirically.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water (e.g., WFI or cell culture grade)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in sterile water (e.g., 20-40% w/v).
-
Add this compound: While stirring the HP-β-CD solution, slowly add the this compound powder. A molar excess of cyclodextrin to this compound (e.g., 5:1 or 10:1) is typically used to ensure efficient complexation.
-
Complexation: Tightly seal the container and allow the mixture to stir at room temperature for 24-48 hours. The solution should gradually clarify as the inclusion complex forms.
-
Sterilization: Filter-sterilize the final complex solution through a 0.22 µm filter.
-
Confirmation (Optional): The formation of the inclusion complex can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Storage: Store the sterile this compound-cyclodextrin solution at 4°C for short-term use or at -20°C for long-term storage.
Visualizations
Caption: Experimental workflow for preparing and using this compound in culture media.
Caption: Troubleshooting flowchart for this compound precipitation in culture media.
Caption: Simplified diagram of this compound's mechanism of action in bacteria.
References
Etamycin Anti-Mycobacterial Activity Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Etamycin against mycobacterial species.
Frequently Asked Questions (FAQs)
Q1: What is the reported anti-mycobacterial activity of this compound?
A1: this compound has demonstrated potent activity against several mycobacterial species, particularly non-tuberculous mycobacteria (NTM). For Mycobacterium abscessus, MIC₅₀ values range from 1.7 to 8.2 µM, with MIC₉₀ values between 4.3 and 28.3 µM across different subspecies and clinical isolates.[1] Activity has also been reported against the Mycobacterium avium complex (M. avium and M. intracellulare), with a broad MIC range of 0.024–1.56 µg/mL.[1] While this compound is noted to be active against Mycobacterium tuberculosis, specific MIC values are not widely reported in the available literature.[2]
Q2: What is the mechanism of action of this compound against mycobacteria?
A2: this compound is a streptogramin antibiotic that inhibits protein synthesis.[3][4] It binds to the 50S ribosomal subunit, specifically within the peptidyl-transferase center, thereby blocking the elongation of the polypeptide chain. This action is typically bacteriostatic when used alone but can be bactericidal in synergy with other compounds.
Q3: Is this compound cytotoxic to mammalian cells?
A3: Studies have shown that this compound exhibits low cytotoxicity to various mammalian cell lines. For instance, no significant cytotoxicity was observed in murine bone marrow-derived macrophages (mBMDMs) and human embryonic kidney cells (HEK293) at concentrations up to 50 µM. Some effect was noted on human colon cancer cells (HCT116) at the highest concentration of 50 µM. It is always recommended to perform cytotoxicity assays on the specific host cell line used in your experiments.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is advisable to store the compound at -20°C as a dry powder or in a concentrated stock solution in a suitable solvent like DMSO. For short-term storage (days to weeks), 0-4°C is recommended.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium abscessus
| M. abscessus Subspecies/Isolate | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| subsp. massiliense CIP108297ᵀ | 1.8 | 4.3 | |
| subsp. bolletii CIP108541ᵀ | 5.0 | 16.0 | |
| subsp. abscessus CIP 104536ᵀ | 8.2 | 28.3 | |
| Clinical Isolates (Smooth morphotype) | 1.7 - 4.1 | 4.3 - 10.3 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium avium Complex
| Mycobacterial Species | MIC Range (µg/mL) | Reference |
| M. avium | 0.024 - 1.56 | |
| M. intracellulare | 0.024 - 1.56 |
Table 3: Intracellular Activity of this compound against M. abscessus in Macrophages
| This compound Concentration (µM) | Observation | Reference |
| 10 | Significant reduction in intracellular bacteria | |
| 20 | Significant reduction in intracellular bacteria | |
| 40 | Significant reduction in intracellular bacteria |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard methods for mycobacterial drug susceptibility testing.
Materials:
-
Mycobacterial culture in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) or other appropriate supplements.
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Plate reader for measuring optical density (OD₆₀₀) or a reagent for assessing viability (e.g., Resazurin)
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria). The concentration of DMSO should be kept constant across all wells and should not exceed a level that affects mycobacterial growth (typically ≤1%).
-
Adjust the mycobacterial culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well. Add 200 µL of sterile broth to the negative control wells.
-
Seal the plates and incubate at 37°C. The incubation time will vary depending on the mycobacterial species (e.g., 3-5 days for M. abscessus, 7-14 days for slow-growing mycobacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the OD₆₀₀. The MIC is the lowest concentration of this compound that inhibits visible growth. Alternatively, a viability indicator like Resazurin can be added, and the color change can be assessed.
Protocol 2: Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, mBMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Plate reader for measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between replicates | - Inaccurate pipetting- Uneven distribution of bacteria (clumping)- Contamination- Instability of this compound in the culture medium | - Calibrate pipettes regularly.- Ensure the bacterial inoculum is a homogenous suspension; vortex gently before use.- Use sterile techniques throughout the experiment.- Prepare fresh drug dilutions for each experiment. Consider the stability of this compound in the specific broth and over the incubation period. |
| No inhibition of mycobacterial growth even at high this compound concentrations | - The mycobacterial strain is resistant to this compound.- Inactive this compound stock solution.- Inappropriate culture medium or supplements that may interfere with this compound activity. | - Verify the MIC with a known susceptible control strain.- Prepare a fresh stock solution of this compound and verify its concentration.- Ensure the chosen medium and supplements are appropriate for the mycobacterial species and do not antagonize the drug's effect. |
| High background in cytotoxicity assays | - Contamination of the cell culture.- High concentration of DMSO in the final well.- Interference of this compound with the assay reagent. | - Check cell cultures for any signs of contamination.- Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).- Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
| Precipitation of this compound in the culture medium | - Poor solubility of this compound at the tested concentrations.- Interaction with components of the culture medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, but remains non-toxic to the cells or bacteria.- Prepare fresh dilutions from the stock solution just before use.- Visually inspect the wells for any precipitation before and during the experiment. |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's mechanism of action in mycobacteria.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. This compound as a Novel Mycobacterium abscessus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Etamycin Resistance in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming etamycin resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a streptogramin B antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the exit tunnel through which nascent polypeptide chains emerge. This blockage leads to the premature termination of translation and ultimately, bacterial cell death.
Q2: What are the known mechanisms of bacterial resistance to this compound?
Bacteria have evolved several mechanisms to counteract the effects of this compound and related antibiotics. The primary resistance strategies include:
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound. This is a common resistance mechanism for streptogramin antibiotics.
-
Target Site Modification: Mutations in the bacterial 23S rRNA, a component of the 50S ribosomal subunit, can alter the binding site of this compound. This reduces the drug's affinity for its target, rendering it less effective.[1][2][3][4][5] Mutations in ribosomal proteins L4 and L22 have also been implicated in resistance to similar antibiotics.
-
Active Efflux: Bacteria can actively pump this compound out of the cell using efflux pumps, which are transport proteins located in the cell membrane. This mechanism prevents the antibiotic from reaching a high enough intracellular concentration to be effective. Several families of efflux pumps, including the Resistance-Nodulation-Division (RND) and ATP-Binding Cassette (ABC) superfamilies, are known to contribute to multidrug resistance.
Q3: Are there any known compounds that can reverse this compound resistance?
Yes, several strategies are being explored to overcome this compound resistance:
-
Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound. Phenylalanine-arginyl β-naphthylamide (PAβN) is a well-known broad-spectrum EPI that has shown activity against pumps in various bacteria.
-
Combination Therapy: Using this compound in combination with other antibiotics can create synergistic effects and combat resistance. For instance, combining it with a drug that targets a different cellular process can make it more difficult for bacteria to develop resistance to both.
-
Development of this compound Analogs: Modifying the structure of this compound can lead to new compounds that are less susceptible to existing resistance mechanisms.
Troubleshooting Guides
Troubleshooting Unexpectedly High this compound MIC Values
Problem: The Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain is significantly higher than expected based on literature values for susceptible strains.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent or Acquired Resistance | 1. Sequence the 23S rRNA gene and relevant ribosomal protein genes (e.g., L4, L22). Compare the sequences to those of susceptible strains to identify potential mutations. 2. Perform an efflux pump activity assay. Use a fluorescent substrate like ethidium bromide to determine if there is active efflux. 3. Test for enzymatic inactivation. Incubate this compound with a cell-free extract of your bacterial strain and analyze the mixture using techniques like LC-MS to detect any modification or degradation of the antibiotic. | Identification of specific mutations, confirmation of efflux pump activity, or detection of this compound inactivation will pinpoint the resistance mechanism. |
| Experimental Error | 1. Verify the concentration of your this compound stock solution. Use spectrophotometry or another reliable method. 2. Check the viability and density of your bacterial inoculum. Ensure it meets the recommended concentration for MIC assays (e.g., 5 x 10^5 CFU/mL). 3. Confirm the quality and composition of your growth medium. Variations in media can affect antibiotic activity. | Correcting any experimental errors should yield MIC values consistent with expectations for the given strain. |
Troubleshooting Inconsistent Results in this compound Inactivation Assays
Problem: You are observing variable or no inactivation of this compound when incubating it with bacterial cell extracts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme Preparation | 1. Optimize the cell lysis procedure. Ensure efficient release of intracellular enzymes without denaturation. Sonication or enzymatic lysis kits are common methods. 2. Prepare fresh cell-free extracts for each experiment. Enzyme activity can degrade over time, even with storage at low temperatures. 3. Include a positive control. Use a known streptogramin-inactivating enzyme or a bacterial strain known to produce such an enzyme. | A functional enzyme preparation should consistently inactivate this compound, as confirmed by the positive control. |
| Suboptimal Assay Conditions | 1. Vary the incubation time and temperature. Enzymatic reactions are sensitive to these parameters. 2. Adjust the pH of the reaction buffer. The optimal pH for enzymatic activity can vary. 3. Ensure the presence of necessary cofactors. Some inactivating enzymes may require specific ions or molecules to function. | Optimization of assay conditions should lead to reproducible and significant this compound inactivation. |
Troubleshooting Failure to Identify Resistance Mutations
Problem: You suspect target site modification as the resistance mechanism, but sequencing of the 23S rRNA gene does not reveal any mutations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Mutations in Other Genes | 1. Sequence the genes for ribosomal proteins L4 and L22. Mutations in these proteins can also confer resistance to macrolides and streptogramins. 2. Perform whole-genome sequencing. This can identify mutations in other genes that may indirectly affect this compound susceptibility. | Identification of mutations in alternative genes can explain the resistance phenotype. |
| Low-Frequency Mutations | 1. Use a more sensitive detection method. Techniques like deep sequencing can detect mutations present in a small subpopulation of the bacteria. | Detection of low-frequency mutations can reveal emerging resistance. |
| Resistance Mechanism is Not Target Modification | 1. Re-evaluate other resistance mechanisms. Perform efflux pump and enzymatic inactivation assays as described in the previous troubleshooting guides. | Confirmation of an alternative resistance mechanism will guide further investigation. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 33591 | Methicillin-Resistant (MRSA) | 1 | |
| Staphylococcus aureus Sanger 252 | Methicillin-Resistant (MRSA) | 2 | |
| Staphylococcus aureus UAMS-1182 | Community-Associated MRSA (CA-MRSA) | 1 | |
| Enterococcus faecalis ATCC 51299 | Vancomycin-Resistant (VRE) | 16 | |
| Streptococcus pyogenes 5448 | - | 4 | |
| Escherichia coli ATCC 25922 | - | 16 | |
| Pseudomonas aeruginosa ATCC 27853 | - | >32 |
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol follows the general guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where the OD is not significantly different from the negative control.
Protocol 2: Assay for this compound Inactivation by Bacterial Cell-Free Extract
This protocol is adapted from methods used to study the inactivation of similar antibiotics.
Materials:
-
Overnight culture of the test bacterial strain
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and protease inhibitors)
-
This compound solution of known concentration
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Centrifuge and sonicator
Procedure:
-
Harvest the bacterial cells from the overnight culture by centrifugation.
-
Wash the cell pellet with a suitable buffer and resuspend in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris and obtain the cell-free extract (supernatant).
-
Incubate a known concentration of this compound with the cell-free extract at 37°C for a defined period (e.g., 1-4 hours). Include a control reaction with heat-inactivated extract.
-
Stop the reaction by adding a quenching agent (e.g., acetonitrile) and centrifuging to precipitate proteins.
-
Analyze the supernatant by HPLC-MS to detect any modification or degradation of this compound. Compare the results to the control reaction.
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay qualitatively assesses the activity of efflux pumps.
Materials:
-
Bacterial culture in mid-logarithmic phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (EPI), e.g., PAβN (optional)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific OD (e.g., OD600 of 0.4).
-
Energize the cells by adding glucose to a final concentration of 0.4% and incubate at room temperature for 5 minutes.
-
If using an EPI, add it to the cell suspension and incubate for a further 10 minutes.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
Immediately measure the fluorescence over time at an excitation wavelength of 530 nm and an emission wavelength of 600 nm.
-
A lower level of fluorescence in the absence of an EPI compared to its presence indicates active efflux of EtBr.
Visualizations
Caption: Overview of this compound Action and Resistance.
Caption: Troubleshooting High this compound MIC Values.
References
Troubleshooting Etamycin purification from culture broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Etamycin from culture broth.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and primary challenges in extracting this compound from the fermentation broth?
The initial step in this compound purification is its extraction from the culture broth, which presents several challenges. A common method is liquid-liquid extraction using an organic solvent. However, challenges such as emulsion formation, low extraction efficiency, and co-extraction of impurities are frequently encountered. The choice of solvent is critical; while ethyl acetate is commonly used for extracting antibiotics from Streptomyces cultures, optimizing the solvent system and pH can significantly improve yield and reduce emulsion issues. For instance, in the extraction of similar cyclic peptides like persipeptides, a butanol-based solvent system at an alkaline pH (9-9.5) has been shown to be effective.
Q2: What are the common impurities encountered during this compound purification?
A significant challenge in this compound purification is the presence of structurally similar congeners. Streptomyces griseoviridus, the producing organism, can synthesize several related compounds where one amino acid residue in the this compound structure is replaced by another (e.g., hydroxyproline replaced by proline)[1]. The formation and proportion of these congeners are highly dependent on the composition of the fermentation medium[1]. Other common impurities include pigments produced by the Streptomyces strain and other secondary metabolites.
Q3: What chromatographic methods are suitable for purifying this compound?
A multi-step chromatographic approach is typically necessary to achieve high purity. A common strategy involves:
-
Silica Gel Chromatography: This is an effective initial step for separating this compound from less polar impurities. A step-wise gradient of solvents, such as hexane-ethyl acetate, can be employed for elution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a crucial final polishing step to separate this compound from its closely related congeners and achieve high purity.
Q4: What are the critical parameters for maintaining this compound stability during purification?
Like many antibiotics, this compound's stability is sensitive to pH and temperature. It is crucial to control these parameters throughout the purification process to prevent degradation. For many antibiotics, storage at low temperatures (-20°C or -70°C) is recommended to maintain stability over extended periods. It is advisable to conduct stability studies under your specific buffer and temperature conditions.
Troubleshooting Guides
Low Yield During Solvent Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of this compound in the organic phase after extraction. | Inefficient solvent system: The chosen solvent may have a low partition coefficient for this compound. | Test a range of solvents with varying polarities (e.g., ethyl acetate, n-butanol, chloroform). Consider using a solvent mixture. |
| Suboptimal pH: The pH of the culture broth can affect the charge state and solubility of this compound, impacting its transfer into the organic phase. | Adjust the pH of the culture broth before extraction. For many cyclic peptides, an alkaline pH can improve extraction efficiency. | |
| Emulsion formation: A stable emulsion layer can trap the product, leading to significant losses. | Centrifuge the mixture at a higher speed or for a longer duration. Consider adding a salt (e.g., NaCl) to the aqueous phase to break the emulsion. |
Poor Resolution in Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Silica Gel Chromatography: Co-elution of this compound with impurities. | Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating this compound from its impurities. | Optimize the solvent gradient. A shallower gradient around the elution point of this compound can improve resolution. Test different solvent combinations. |
| RP-HPLC: Overlapping peaks of this compound and its congeners. | Suboptimal mobile phase: The organic modifier and its concentration gradient are critical for separating closely related compounds. | Optimize the gradient profile (e.g., a slower, shallower gradient). Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and ion-pairing agents if necessary. |
| Column overloading: Injecting too much sample can lead to peak broadening and poor separation. | Reduce the sample load. Consider using a larger-diameter column for preparative separations. | |
| Column degradation: The stationary phase may be degraded, leading to poor performance. | Use a guard column to protect the analytical column. If performance does not improve, replace the column. |
Product Instability or Degradation
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks or loss of target peak in HPLC analysis of purified fractions over time. | pH instability: The pH of the buffer used for storage or during a purification step may be causing degradation. | Determine the optimal pH range for this compound stability and maintain it throughout the purification and storage process. |
| Temperature sensitivity: Prolonged exposure to ambient or elevated temperatures can lead to degradation. | Keep samples on ice or in a cold room whenever possible. For long-term storage, freeze fractions at -20°C or -80°C. | |
| Enzymatic degradation: Residual proteases from the culture broth may be present and active. | Incorporate protease inhibitors during the initial extraction steps. Consider a heat treatment step if this compound is heat-stable. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Culture Broth
-
Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 8.0-9.0 using a suitable base (e.g., 1M NaOH).
-
Extraction: Transfer the pH-adjusted supernatant to a separating funnel and add an equal volume of n-butanol. Shake vigorously for 15 minutes.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, centrifuge the mixture to aid separation.
-
Collection: Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times with fresh n-butanol.
-
Concentration: Pool the organic phases and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Re-dissolve the dried extract in a minimal amount of methanol for further purification.
Protocol 2: Silica Gel Chromatography for Initial Purification
-
Column Packing: Prepare a silica gel (60-120 mesh) column in hexane.
-
Sample Loading: Adsorb the concentrated methanolic extract onto a small amount of silica gel, allow it to dry, and load it onto the top of the column.
-
Elution: Elute the column with a step-wise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, ..., 0:100 v/v).
-
Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling: Pool the fractions containing this compound and concentrate them under reduced pressure.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Low Purity.
References
Technical Support Center: Managing Etamycin Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxic effects of Etamycin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as viridogrisein, is a cyclic peptide antibiotic belonging to the streptogramin family.[1] It is produced by Streptomyces species. Its primary and well-established mechanism of action is the inhibition of protein synthesis in bacteria.
Q2: Is this compound cytotoxic to mammalian cells?
While this compound's primary target is bacterial protein synthesis, like many antibiotics, it can exhibit cytotoxic effects on mammalian cells, particularly at higher concentrations. The extent of cytotoxicity can vary significantly depending on the cell line, concentration of this compound, and the duration of exposure. Due to limited publicly available data, the exact cytotoxic profile of this compound across a wide range of mammalian cell lines is not well-characterized.
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation: A decrease in the number of live, healthy cells.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Induction of apoptosis: Observation of programmed cell death markers such as membrane blebbing, chromatin condensation, and caspase activation.
-
Cell cycle arrest: A blockage at specific phases of the cell cycle, which can be detected by flow cytometry.
Troubleshooting Guide
Problem 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Cell line hypersensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a wide range of this compound concentrations to identify a suitable working concentration.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.1-0.5% v/v). Run a vehicle control (cells treated with the solvent alone) to rule out solvent-induced cytotoxicity.
-
-
Possible Cause 3: Extended exposure time.
-
Solution: The cytotoxic effects of this compound may be time-dependent. Consider reducing the incubation time. A time-course experiment can help determine the optimal duration for your experimental goals while minimizing cytotoxicity.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell density at the time of treatment.
-
Solution: Ensure that cells are seeded at a consistent density across all experiments. Cell density can influence the effective concentration of the compound per cell and impact the observed cytotoxic response.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.
-
-
Possible Cause 3: Biological variability.
-
Solution: Perform experiments with multiple biological replicates to account for inherent biological variation.
-
Quantitative Data
Due to the limited availability of public data, a comprehensive table of this compound's IC50 values across multiple cell lines is not possible. Researchers should determine the IC50 experimentally for their specific cell line.
Table 1: Example of IC50 Value for this compound
| Cell Line | IC50 (µg/mL) | Assay Method | Reference |
| HEK 293 | 350 ± 1350 | Not Specified | (Based on a single available data point with high variability) |
Note: The high standard deviation in the reported value suggests that this should be used with caution and highlights the necessity of determining the IC50 for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to use a logarithmic or semi-logarithmic dilution series.
-
Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
The precise signaling pathways activated by this compound in mammalian cells are not well-documented. However, based on the mechanisms of other cytotoxic antibiotics, a hypothetical pathway leading to apoptosis is proposed below. This diagram is for illustrative purposes and requires experimental validation.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating and Mitigating this compound Cytotoxicity
This workflow outlines the steps to characterize and manage the cytotoxic effects of this compound in your cell culture experiments.
Caption: Workflow for managing this compound cytotoxicity.
References
Technical Support Center: Enhancing Etamycin Production in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Etamycin from Streptomyces griseoviridis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, providing potential causes and actionable solutions.
Question: Why is my this compound yield consistently low or negligible?
Answer: Low this compound yield can stem from several factors, ranging from suboptimal culture conditions to inefficient genetic regulation and product export. The following table outlines common symptoms, their potential causes, and recommended solutions.
| Symptom | Possible Cause | Recommended Solution |
| Low extracellular this compound titer with detectable intracellular levels. | Inefficient Product Export: The synthesized this compound is not being efficiently transported out of the cell, which can lead to feedback inhibition of the biosynthetic pathway. The transporter genes sgvT1 and sgvT2 are crucial for this compound efflux. | Overexpress the transporter genes sgvT1 and sgvT2. This has been shown to increase the final this compound titer by approximately 3-fold.[1] See the detailed protocol below. |
| Low overall this compound production (both intra- and extracellular). | Suboptimal Precursor Supply: The biosynthesis of this compound, a non-ribosomal peptide, is dependent on the availability of specific amino acid precursors, notably L-leucine and L-methionine.[2] | Supplement the culture medium with key amino acids. The relative proportions of this compound congeners can be influenced by the amino acids present in the medium.[1] A starting point for supplementation could be L-leucine. |
| Carbon Catabolite Repression: The presence of a rapidly metabolized carbon source, such as glucose, can repress the expression of secondary metabolite biosynthetic gene clusters.[3][4] | Replace glucose with a more slowly metabolized carbon source like starch or glycerol. Test a range of concentrations to find the optimal balance for growth and production. | |
| Inadequate Regulatory Gene Expression: The production of this compound is positively regulated by the SARP-family regulators SgvR2 and SgvR3. Their expression is, in turn, controlled by a γ-butyrolactone (GBL) signaling pathway. Low expression of these regulators will result in poor activation of the biosynthetic genes. | Overexpress the positive regulatory genes sgvR2 and sgvR3 under the control of a strong, constitutive promoter. | |
| Inconsistent this compound yield between batches. | Variable Culture Conditions: Minor variations in media components, pH, temperature, or aeration can significantly impact secondary metabolite production. | Standardize all culture parameters. Optimize pH (typically neutral to slightly alkaline for Streptomyces), temperature (around 28-30°C), and aeration (e.g., agitation speed in shake flasks) for your specific strain and bioreactor setup. |
Quantitative Impact of Transporter Gene Modification on this compound (Viridogrisein) Yield
The following table summarizes the quantitative effects of modifying the transporter genes sgvT1 and sgvT2 on the final yield of Viridogrisein (VG), also known as this compound, in Streptomyces griseoviridis NRRL 2427 after 108 hours of fermentation.
| Strain | Genetic Modification | Viridogrisein (this compound) Yield (μg/mL) | Fold Change vs. Wild Type |
| Wild Type (WT) | None | 31.56 ± 0.51 | 1.0x |
| ΔsgvT1 | Deletion of transporter gene sgvT1 | 1.5 (approx.) | ~0.05x |
| ΔsgvT2 | Deletion of transporter gene sgvT2 | 11.21 ± 0.35 | ~0.35x |
| WT::sgvT1–T2 | Overexpression of sgvT1 and sgvT2 | 106.61 ± 1.12 | ~3.4x |
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound, also known as Viridogrisein, is a streptogramin type B antibiotic. It is a cyclic depsipeptide produced by the actinomycete Streptomyces griseoviridis. This compound acts by binding to the P site of the 50S bacterial ribosomal subunit, thereby inhibiting protein synthesis.
Q2: What are the primary building blocks for this compound biosynthesis?
A2: this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The primary building blocks are amino acids. Studies using radiolabeled precursors have identified L-leucine and L-methionine as being rapidly incorporated into the this compound structure. The specific amino acid composition of the culture medium can influence the production of different this compound congeners.
Q3: How is this compound biosynthesis regulated at the genetic level?
A3: The biosynthesis of this compound is controlled by a hierarchical regulatory cascade. At the highest level, a small diffusible signaling molecule, similar to γ-butyrolactone (GBL), initiates the cascade. This signal is perceived by a receptor protein, which then activates the expression of two key pathway-specific positive regulators, SgvR2 and SgvR3 (members of the SARP family). These activators, in turn, switch on the transcription of the this compound biosynthetic genes.
Q4: What is the role of transporter proteins in this compound production?
A4: Transporter proteins, specifically the efflux pumps SgvT1 and SgvT2, play a critical role in exporting this compound out of the Streptomyces cell. This is crucial for two main reasons: it prevents the intracellular accumulation of the antibiotic to toxic levels, and it alleviates potential feedback inhibition where high internal concentrations of the product can shut down its own biosynthetic pathway. Enhancing the expression of these transporters has been shown to be a highly effective strategy for increasing the final yield of this compound.
Q5: Can I use glucose as a carbon source for this compound production?
A5: While Streptomyces can grow well on glucose, it is often not the ideal carbon source for antibiotic production. Rapidly metabolized sugars like glucose can cause carbon catabolite repression, a mechanism that prioritizes primary metabolism (growth) over secondary metabolism (antibiotic production). It is generally recommended to use more complex or slowly utilized carbon sources, such as starch, glycerol, or maltose, to maximize the yield of secondary metabolites.
Experimental Protocols
Protocol 1: Enhancing this compound Production via Overexpression of Transporter Genes (sgvT1 & sgvT2)
This protocol describes the general steps for creating an overexpressing strain of S. griseoviridis to improve this compound yield, based on the successful strategy of enhancing efflux pump expression.
1. Vector Construction: a. Amplify the coding sequences of sgvT1 and sgvT2 from S. griseoviridis genomic DNA using PCR. b. Clone the amplified fragments into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152-based vectors) under the control of a strong, constitutive promoter (e.g., the ermE promoter). c. Verify the construct sequence via Sanger sequencing.
2. Strain Generation: a. Introduce the overexpression plasmid into the wild-type S. griseoviridis strain via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002). b. Select for exconjugants on a suitable agar medium (e.g., ISP4) supplemented with the appropriate antibiotic for plasmid selection (e.g., apramycin). c. Confirm the presence of the plasmid in the Streptomyces exconjugants by PCR.
3. Fermentation and Production Analysis: a. Prepare a seed culture by inoculating a spore suspension of the wild-type and the engineered strain into a suitable liquid medium (e.g., TSB). Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours. b. Inoculate the production medium (e.g., a defined medium with a suitable carbon source like starch) with the seed culture (e.g., 5% v/v). c. Incubate the production cultures at 28-30°C with shaking for up to 108 hours. d. At regular intervals (e.g., every 24 hours), withdraw samples for analysis.
4. Quantification of this compound: a. Separate the mycelia from the supernatant by centrifugation. b. Extract this compound from the supernatant using an equal volume of ethyl acetate. c. Evaporate the solvent and redissolve the crude extract in methanol. d. Analyze and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column, comparing the peak retention time and area to a known standard.
Protocol 2: Precursor Feeding for Enhanced this compound Yield
This protocol provides a framework for testing the effect of precursor supplementation on this compound production.
1. Prepare Basal Production Medium: a. Prepare a defined fermentation medium known to support this compound production but potentially limited in specific precursors. This medium should use a non-repressive carbon source like starch or glycerol.
2. Prepare Precursor Stock Solutions: a. Prepare sterile, concentrated stock solutions of the amino acids to be tested (e.g., 1 M L-leucine, 1 M L-methionine). Filter-sterilize the solutions.
3. Set up Experimental Cultures: a. Inoculate a series of identical production flasks with S. griseoviridis as described in Protocol 1. b. To the experimental flasks, add the precursor stock solution to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM). c. Include a "no precursor" control flask.
4. Fermentation and Analysis: a. Incubate all flasks under identical, optimized conditions (e.g., 28-30°C, shaking at 200 rpm) for the standard production duration (e.g., 108 hours). b. At the end of the fermentation, harvest the supernatant from each flask. c. Extract and quantify the this compound yield via HPLC as described in Protocol 1.
5. Data Interpretation: a. Compare the this compound titers from the precursor-fed cultures to the control culture. b. Plot the this compound yield as a function of precursor concentration to identify the optimal feeding concentration that maximizes production without causing toxicity or growth inhibition.
Signaling Pathways and Workflows
This compound (Viridogrisein) Regulatory Cascade
Caption: Regulatory cascade for this compound biosynthesis in S. griseoviridis.
Experimental Workflow for Yield Enhancement
Caption: Workflow for generating a high-yield this compound-producing strain.
Troubleshooting Logic for Low this compound Yield
Caption: Decision tree for troubleshooting low this compound production.
References
- 1. Identification and utilization of two important transporters: SgvT1 and SgvT2, for griseoviridin and viridogrisein biosynthesis in Streptomyces griseoviridis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbon source regulation of antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Etamycin
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the total synthesis of the complex cyclic peptide antibiotic, Etamycin.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a cyclic depsipeptide, presents several significant challenges stemming from its unique structure:
-
Macrocyclization: Forming the 16-membered macrocyclic ring via a lactone (ester) bond is entropically disfavored and often results in low yields due to competing intermolecular reactions like dimerization and oligomerization.[1][2]
-
Non-Proteinogenic Amino Acids: The structure contains several "unnatural" or non-proteinogenic amino acids that are not commercially available and must be synthesized from scratch.[3][4][5] These include (3S,4R)-3-hydroxy-4-methyl-L-proline and L-threo-β-hydroxy-N,γ-dimethyl-leucine.
-
Stereochemical Control: this compound has multiple chiral centers. Maintaining the correct stereochemistry throughout a long synthetic sequence, especially during the synthesis of the custom amino acid fragments and during peptide coupling steps where epimerization can occur, is critical.
-
Protecting Group Strategy: A complex, multi-step synthesis requires a robust and orthogonal protecting group strategy. Functional groups on the side chains of the amino acids must be masked and selectively unmasked at various stages without affecting other parts of the molecule.
Q2: Which non-proteinogenic amino acid precursors of this compound are the most challenging to synthesize?
A2: The diastereoselective synthesis of the substituted proline derivative, (3S,4R)-3-hydroxy-4-methyl-L-proline , is widely considered one of the most difficult aspects. The challenge lies in controlling the stereochemistry at both the C3 and C4 positions of the proline ring simultaneously. Syntheses often require multiple steps starting from simpler chiral precursors like 4-hydroxy-L-proline and involve highly stereoselective reactions to install the methyl and hydroxyl groups with the correct relative and absolute configuration.
Q3: What issues might I encounter during the final macrocyclization step, and how can they be addressed?
A3: The key challenge in the macrolactonization step is minimizing intermolecular side reactions to favor the desired intramolecular cyclization.
-
Problem: Low yields due to the formation of linear dimers or cyclic oligomers.
-
Solution: Employ high-dilution conditions. By performing the reaction at very low concentrations (typically 0.001–0.005 M), the probability of two linear precursor molecules reacting with each other is significantly reduced. This is a cornerstone of macrocyclization chemistry.
-
Problem: Failure of the ring to close or slow reaction times.
-
Solution: The choice of coupling reagent is critical. While many reagents exist for forming amide bonds, macrolactonization often requires specific protocols. The Yamaguchi macrolactonization is a widely used and effective method. Other methods like the Corey-Nicolaou macrolactonization can also be effective. The efficiency of these reactions is highly substrate-dependent, and screening of different reagents and conditions may be necessary.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Proline Derivative Synthesis
| Symptom | Potential Cause | Suggested Action |
| Incorrect or low diastereomeric ratio for (3S,4R)-3-hydroxy-4-methyl-L-proline. | The stereocenter at C4 is not effectively directing the stereochemistry of the reaction at C3 (or vice-versa). | Review the synthetic route. Diastereoselective alkylations of proline enolates are highly sensitive to reaction conditions. Consider adjusting the temperature, solvent, or the nature of the electrophile. An alternative strategy may be required, such as an asymmetric aldol reaction followed by ring-closing. |
| Mixture of isomers is difficult to separate. | The physicochemical properties of the diastereomers are too similar for standard column chromatography. | Try derivatizing the mixture to amplify the physical differences between the isomers before separation. Alternatively, consider using chiral chromatography (HPLC) for analytical or small-scale preparative separation. |
Guide 2: Poor Yields in Peptide Coupling Steps
| Symptom | Potential Cause | Suggested Action |
| Low yield of the desired linear peptide. | Steric hindrance from bulky amino acid side chains or protecting groups is preventing an efficient reaction. | Switch to a more powerful coupling reagent combination, such as HATU or HCTU with a non-nucleophilic base like DIPEA. These reagents are known to be effective for sterically demanding couplings. |
| Presence of epimerized side products. | The activation of the carboxylic acid is too high, or the base is too strong, leading to the formation of an oxazolone intermediate that readily racemizes. | Use an additive like HOBt or HOAt, which is known to suppress racemization. Ensure the reaction is run at a low temperature (e.g., 0 °C) and that the amine component is added promptly after the activation of the acid component. |
| Incomplete reaction. | Impure reagents or solvents; insufficient reaction time. | Ensure all reagents are pure and solvents are anhydrous. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Key Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization
This protocol is a general guideline for the ring-closing lactonization of a seco-acid precursor.
-
Preparation: The linear hydroxy-acid precursor is dried under high vacuum for several hours to remove any residual water. All glassware must be rigorously flame-dried or oven-dried.
-
Activation: The dried seco-acid (1.0 equivalent) is dissolved in a large volume of anhydrous toluene (to achieve a final concentration of ~0.001 M). To this solution, triethylamine (3.0 equivalents) is added, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) at room temperature. The mixture is stirred for 2-4 hours.
-
Cyclization: In a separate flask, a solution of 4-dimethylaminopyridine (DMAP) (6.0 equivalents) in a large volume of anhydrous toluene is prepared and heated to reflux.
-
Addition: The activated ester solution from step 2 is added very slowly via a syringe pump to the refluxing DMAP solution over a period of 8-12 hours to maintain high-dilution conditions.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at reflux, then cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to isolate the macrocyclic product.
Visualizations
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic strategy for this compound, disconnecting the macrocycle into a linear precursor and key synthetic fragments.
Workflow for Troubleshooting Low Macrolactonization Yield
Caption: A logical workflow for diagnosing and solving common issues leading to low yields in macrocyclization reactions.
Orthogonal Protecting Group Strategy
Caption: Diagram illustrating an orthogonal scheme where different protecting groups (Boc, Ester, Bn) are removed by distinct chemical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Time-Kill Kinetics Assays for Etamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etamycin in time-kill kinetics assays. The following information is designed to address specific issues that may be encountered during experimentation, ensuring more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a streptogramin B antibiotic, a type of cyclic peptide, known for its activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[3] this compound binds to the 50S ribosomal subunit, disrupting the elongation of the polypeptide chain and leading to premature termination of protein synthesis.[4][5]
Q2: What is a time-kill kinetics assay and what information does it provide?
A time-kill kinetics assay is a method used to assess the pharmacodynamic activity of an antimicrobial agent against a specific microorganism over time. The assay measures the rate and extent of bacterial killing by exposing a standardized bacterial inoculum to a specific concentration of the antimicrobial agent and quantifying the number of viable bacteria at various time points. This provides crucial information on whether an antibiotic is bactericidal (causes cell death) or bacteriostatic (inhibits growth). A bactericidal effect is generally defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL from the initial inoculum.
Q3: What are the typical experimental parameters for a time-kill assay with this compound against S. aureus?
Based on available literature for this compound and other streptogramins, typical parameters include:
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) is a common target.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL is standard.
-
This compound Concentrations: Concentrations are typically tested at multiples of the Minimum Inhibitory Concentration (MIC), such as 1x, 2x, 4x, and 8x MIC. The MIC for this compound against MRSA has been reported to be in the range of 1-2 µg/mL.
-
Sampling Time Points: Common time points for sampling include 0, 2, 4, 8, and 24 hours.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium for susceptibility testing.
Q4: How should I prepare my this compound stock solution?
Due to the hydrophobic nature of many peptide antibiotics, dissolving this compound can be challenging. It is recommended to first attempt to dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly dilute it with the desired aqueous buffer or culture medium while vortexing. Always include a solvent control in your assay to ensure the solvent itself does not affect bacterial growth.
Troubleshooting Guide
This guide addresses common problems encountered during time-kill kinetics assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or reduced bactericidal activity observed | Peptide Instability: this compound, being a peptide, may be susceptible to degradation by proteases present in the culture medium or released by the bacteria, especially over a 24-hour period. | Consider using protease-free media if possible. Evaluate the stability of this compound in your specific medium over the time course of the experiment. |
| Peptide Adsorption: Cyclic peptides like this compound can adsorb to the surfaces of standard plastic labware (e.g., polypropylene tubes, microplates), reducing the effective concentration of the drug in the solution. | Use low-adsorption plasticware. Pre-coating tubes with a blocking agent like bovine serum albumin (BSA) may also reduce non-specific binding, but its effect on the assay should be validated. | |
| Incorrect this compound Concentration: Errors in weighing, dilution, or loss of peptide during handling can lead to a lower than expected concentration. | Verify the concentration of your stock solution using a validated method if possible. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between replicates or experiments | Inoculum Variability: Inconsistent starting bacterial density will significantly affect the outcome of the assay. | Ensure a homogenous bacterial suspension before inoculation. Standardize the growth phase of the bacteria used for the inoculum (logarithmic phase is preferred). |
| Pipetting Errors: Inaccurate pipetting of the bacterial culture, this compound solutions, or during serial dilutions for plating will lead to high variability. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Assay Conditions: Variations in incubation temperature, shaking speed, or aeration can affect bacterial growth and the activity of the antibiotic. | Maintain consistent incubation conditions for all experiments. | |
| Unexpected bacterial growth at higher this compound concentrations | Resistant Subpopulation: The bacterial population may contain a small number of resistant mutants that are selected for at higher antibiotic concentrations. | Plate samples on agar containing this compound to check for the emergence of resistance. |
| This compound Degradation: Over the course of a long incubation (e.g., 24 hours), the concentration of this compound may fall below the MIC due to degradation, allowing for bacterial regrowth. | Measure the concentration of this compound at different time points if a suitable analytical method is available. Consider shorter time-kill experiments if degradation is a significant issue. | |
| "Eagle Effect" (Paradoxical Effect): Some antimicrobial agents exhibit a paradoxical decrease in bactericidal activity at concentrations well above the MIC. While less common, this phenomenon should be considered. | Test a wider range of this compound concentrations to determine if a paradoxical effect is present. |
Data Presentation
The following tables present representative quantitative data for the time-kill kinetics of a streptogramin antibiotic, NXL 103, against Methicillin-Resistant Staphylococcus aureus (MRSA). This data is provided as an example of expected results for a streptogramin antibiotic like this compound.
Table 1: Time-Kill Kinetics of NXL 103 against a Macrolide-Sensitive MRSA Strain
| Time (hours) | Log10 CFU/mL Reduction from Initial Inoculum |
| 1x MIC | |
| 24 | 2.0 (99% killing) |
Table 2: Time-Kill Kinetics of Quinupristin/Dalfopristin against S. aureus
| Strain | Initial Inoculum (CFU/mL) | Log10 CFU/mL Reduction at 4 hours | Log10 CFU/mL Reduction at 24 hours |
| F31 (Normal MBC) | 106 | 1.6 | 3.4 |
| F457 (Raised MBC) | 106 | 1.4 | 1.2 |
Experimental Protocols
Detailed Protocol: Time-Kill Kinetics Assay for this compound against S. aureus
This protocol is a generalized procedure and may require optimization for specific strains and laboratory conditions.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of S. aureus into a tube containing 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 1 x 106 CFU/mL. This will be further diluted 1:1 in the assay to a final starting inoculum of 5 x 105 CFU/mL.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in CAMHB to achieve concentrations that are 2x the desired final concentrations (e.g., 2x, 4x, 8x, and 16x MIC).
-
-
Assay Setup:
-
In sterile tubes, add 1 mL of the 2x this compound solutions.
-
Include a growth control tube containing 1 mL of CAMHB with the same concentration of solvent used for the this compound stock solution.
-
Add 1 mL of the prepared bacterial inoculum (1 x 106 CFU/mL) to each tube, including the growth control. The final volume in each tube will be 2 mL, and the final bacterial concentration will be approximately 5 x 105 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube. The 0-hour time point should be taken immediately after adding the inoculum.
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS) or saline to minimize antibiotic carryover.
-
Plate 100 µL of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Determine the log10 reduction in CFU/mL at each time point compared to the 0-hour count.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (a Streptogramin B antibiotic) on the bacterial ribosome.
Experimental Workflow
Caption: Standard experimental workflow for a time-kill kinetics assay.
Troubleshooting Logic
Caption: A logical troubleshooting guide for time-kill kinetics assays with peptide antibiotics.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Reducing non-specific binding of Etamycin in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with the cyclic peptide, Etamycin. The primary focus is on mitigating non-specific binding (NSB), a frequent challenge with hydrophobic molecules like this compound, to ensure robust and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a cyclic peptide antibiotic known to be an inhibitor of the Keap1-Nrf2 protein-protein interaction, a key pathway in cellular defense against oxidative stress.[1][2] Due to its hydrophobic nature, this compound has a tendency to bind non-specifically to various surfaces, such as microplates and lab consumables, as well as to off-target proteins.[3] This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate measurements of its biological activity.[4]
Q2: What are the primary drivers of non-specific binding for hydrophobic peptides like this compound?
Non-specific binding of hydrophobic peptides is primarily driven by:
-
Hydrophobic interactions: The non-polar regions of the peptide interact with hydrophobic surfaces of microplates (e.g., polystyrene) or other proteins in the assay.[3]
-
Electrostatic interactions: Charged residues on the peptide can interact with oppositely charged surfaces or molecules.
Q3: What are the most common general strategies to reduce non-specific binding?
The most common strategies involve the use of blocking agents to saturate non-specific binding sites and modification of the assay buffer to minimize unwanted interactions. Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-ionic detergents such as Tween-20. Adjusting the pH and ionic strength (salt concentration) of the buffer can also be highly effective.
Troubleshooting Guide: High Non-Specific Binding in this compound Assays
This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in assays involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells (including no-protein controls) | Non-specific binding of this compound or detection reagents to the microplate surface. | 1. Optimize Blocking Agent: Increase the concentration of BSA (e.g., from 1% to 3-5%) or test alternative blocking agents like casein. 2. Add a Non-ionic Detergent: Include a low concentration of Tween-20 (0.01% - 0.05%) in your assay and wash buffers to disrupt hydrophobic interactions. 3. Surface Passivation: For microscopy-based assays, consider surface passivation techniques using agents like Pluronic F-127 to create a non-adhesive surface. |
| Inconsistent replicates | Aggregation of this compound in the assay buffer. | 1. Optimize Buffer pH: Ensure the buffer pH is at least one unit away from this compound's isoelectric point (pI) to increase its solubility. 2. Sonication: Use brief pulses of sonication to break up peptide aggregates before use. 3. Solvent Optimization: Ensure this compound is fully dissolved in a suitable organic solvent like DMSO before diluting into the final aqueous assay buffer. |
| Low signal-to-noise ratio | A combination of high background and potentially low specific signal. | 1. Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl from 150 mM to 500 mM) to reduce non-specific electrostatic interactions. 2. Optimize Reagent Concentrations: Titrate the concentrations of your fluorescent probe and protein to find the optimal balance that maximizes the specific signal. 3. Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove non-specifically bound molecules. |
| Assay window decreases with the addition of detergents | The detergent may be interfering with the specific protein-peptide interaction. | 1. Titrate Detergent Concentration: Determine the lowest effective concentration of the detergent that reduces NSB without significantly impacting the specific binding. 2. Test Different Detergents: Some protein-peptide interactions are sensitive to specific detergents. Consider trying an alternative non-ionic detergent like Triton X-100. |
Quantitative Data Summary
The following tables summarize the typical effects of common additives on reducing non-specific binding. The exact percentages will be assay-dependent and should be optimized empirically.
Table 1: Effect of Blocking Agents and Detergents on Non-Specific Binding
| Additive | Typical Concentration Range | Primary Mechanism of Action | Expected Impact on Non-Specific Binding |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Coats hydrophobic surfaces of the microplate, preventing the binding of other molecules. | High |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic detergent that disrupts hydrophobic interactions. | Moderate to High |
| Casein | 0.1% - 1% (w/v) | Protein-based blocking agent, can be more effective than BSA in some systems. | High |
| Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergent, alternative to Tween-20. | Moderate to High |
Table 2: Effect of Buffer Components on Assay Signal
| Buffer Parameter | Modification | Effect on Non-Specific Binding | Potential Impact on Specific Binding |
| Ionic Strength | Increase Salt (e.g., NaCl) | Decreases electrostatic NSB. | May weaken specific electrostatic interactions. |
| pH | Adjust away from pI | Increases peptide solubility, reducing aggregation-related NSB. | Can alter the ionization state of critical residues, potentially affecting specific binding. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions in an ELISA-based Assay
This protocol provides a method for determining the optimal blocking buffer to reduce non-specific binding of this compound.
-
Plate Coating: Coat a 96-well high-binding polystyrene plate with 100 µL/well of your target protein (e.g., Keap1) at a predetermined optimal concentration in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Include "no protein" control wells. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Prepare a series of blocking buffers:
-
1% BSA in PBST (PBS with 0.05% Tween-20)
-
3% BSA in PBST
-
5% BSA in PBST
-
1% Casein in PBST
-
PBST (no protein blocker control)
-
-
Add 200 µL of each blocking buffer to replicate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
This compound Incubation: Add a high concentration of this compound (dissolved in assay buffer containing the corresponding blocking agent) to both protein-coated and no-protein control wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer, with a 30-second soak during each wash.
-
Detection: Proceed with your standard detection method (e.g., primary antibody against this compound or a tagged protein, followed by an HRP-conjugated secondary antibody and substrate).
-
Analysis: Measure the signal in each well. The optimal blocking buffer will result in the lowest signal in the "no protein" control wells while maintaining a high signal in the protein-coated wells.
Protocol 2: Fluorescence Polarization (FP) Assay for this compound-Keap1 Interaction
This protocol is adapted for measuring the interaction between this compound and the Keap1 Kelch domain, with considerations for reducing non-specific binding.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Fluorescent Probe: A fluorescently labeled peptide known to bind Keap1 (e.g., FITC-labeled 9-mer Nrf2 peptide) at a concentration of 4 nM.
-
Keap1 Protein: Purified Keap1 Kelch domain at a concentration of 12 nM.
-
This compound: Prepare a serial dilution in 100% DMSO, then dilute into the assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and ideally below 1%.
-
-
Assay Procedure (384-well format):
-
Use black, non-binding surface microplates.
-
Add 10 µL of the this compound dilution (or vehicle control) to the appropriate wells.
-
Add 10 µL of the fluorescent probe solution to all wells.
-
Add 10 µL of the Keap1 protein solution to all wells except for the "probe only" (no protein) controls. Add 10 µL of assay buffer to the "probe only" wells.
-
The final volume in each well should be 40 µL.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Data Analysis:
-
The "probe only" wells represent the minimum polarization value.
-
The "no this compound" wells represent the maximum polarization value.
-
Calculate the percent inhibition of binding at each this compound concentration.
-
Plot the percent inhibition versus this compound concentration to determine the IC50 value.
-
Visualizations
This compound Assay Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing high non-specific binding.
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
References
- 1. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. researchgate.net [researchgate.net]
How to store Etamycin for long-term stability
Technical Support Center: Etamycin
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C for months to years in a dry and dark environment.[1] For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, which is the recommended solvent for preparing stock solutions.[1] For long-term storage (months), these stock solutions should be kept at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Q3: Is this compound sensitive to light?
Yes, this compound should be protected from light. Both the solid compound and its solutions should be stored in dark conditions to prevent potential photodegradation.
Q4: What is the expected shelf life of this compound?
When stored properly under the recommended conditions, solid this compound has a shelf life of over three years. The stability of stock solutions will depend on the storage temperature and frequency of use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Improper storage of this compound solid or stock solutions. | Ensure solid this compound is stored at -20°C in a dry, dark place. Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Degradation of this compound due to exposure to light. | Always handle this compound and its solutions in a light-protected environment. Use amber-colored vials or wrap containers in aluminum foil. | |
| Contamination of stock solutions. | Prepare stock solutions under sterile conditions and filter-sterilize if necessary. Visually inspect solutions for any signs of precipitation or microbial growth before use. | |
| Inconsistent experimental results. | Inaccurate concentration of this compound stock solution. | Recalculate the required mass of this compound based on the batch-specific purity provided on the Certificate of Analysis. Ensure the compound is fully dissolved in DMSO before making further dilutions. |
| Partial degradation of the compound. | If degradation is suspected, it is advisable to perform a quality control check, such as HPLC analysis, to assess the purity of the stock solution. Consider preparing a fresh stock solution from the solid compound. | |
| Precipitation observed in stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. Ensure the vial is tightly sealed to prevent solvent evaporation. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.
| Form | Solvent | Short-Term Storage | Long-Term Storage | Key Considerations |
| Solid Powder | N/A | 0-4°C (days to weeks) | -20°C (months to years) | Store in a dry, dark place. |
| Stock Solution | DMSO | 0-4°C (days to weeks) | -20°C (months) | Protect from light. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for a related streptogramin antibiotic and is intended to serve as a starting point for developing a stability-indicating assay for this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2 hours. Neutralize the solution with 1N NaOH and dilute with the mobile phase before injection.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2 hours. Neutralize the solution with 1N HCl and dilute with the mobile phase before injection.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase before injection.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Prepare a solution from the stressed powder and analyze.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
4. Analysis:
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: A flowchart of the experimental workflow for assessing the stability of this compound.
Known Enzymatic Degradation Pathway of this compound
Caption: The enzymatic reduction of this compound to an inactive metabolite.
References
Validation & Comparative
Etamycin vs. Vancomycin: A Comparative Analysis of Anti-MRSA Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) present a formidable challenge to public health, necessitating a continuous search for novel and effective antimicrobial agents. This guide provides a detailed, data-driven comparison of two such agents: Etamycin, a streptogramin antibiotic, and Vancomycin, a glycopeptide and a cornerstone of current anti-MRSA therapy. This analysis is intended to inform research and development efforts by objectively presenting their respective performance based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound | Vancomycin |
| Antibiotic Class | Streptogramin B | Glycopeptide |
| Mechanism of Action | Inhibits protein synthesis | Inhibits cell wall synthesis |
| Primary Target | 50S ribosomal subunit | D-alanyl-D-alanine terminus of peptidoglycan precursors |
| In Vitro Potency (MIC) | 1-2 mg/L against HA- and CA-MRSA strains[1] | 0.5 - 2.0 µg/mL against MRSA[2] |
In Vitro Activity: Potency and Bactericidal Kinetics
This compound has demonstrated potent in vitro activity against a range of both hospital-associated (HA-MRSA) and community-associated (CA-MRSA) strains.[1] In contrast, while Vancomycin remains a primary treatment for MRSA infections, concerns have been raised about "MIC creep," where minimum inhibitory concentrations are rising, potentially impacting clinical outcomes.[2]
Minimum Inhibitory Concentration (MIC)
A key measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.
| Antibiotic | MRSA Strains | MIC Range (mg/L or µg/mL) | Reference |
| This compound | HA- and CA-MRSA | 1 - 2 mg/L | [1] |
| Vancomycin | MRSA | 0.5 - 2.0 µg/mL |
Time-Kill Kinetics
In Vivo Efficacy: Murine Sepsis Model
Animal models are crucial for evaluating the in vivo potential of new antibiotics. In a murine model of systemic MRSA infection, this compound conferred significant protection from mortality compared to Vancomycin.
Survival in a Murine Model of Systemic MRSA Infection
A study directly comparing the two antibiotics in a lethal MRSA sepsis model in mice demonstrated a significant survival advantage for the this compound-treated group.
| Treatment Group | Survival Outcome | Reference |
| This compound | Conferred significant protection from mortality | |
| Vancomycin | Less effective in preventing mortality compared to this compound |
Mechanisms of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and Vancomycin are fundamental to their antimicrobial activity and potential for synergistic or antagonistic interactions.
This compound: Targeting Protein Synthesis
This compound, as a streptogramin B antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it binds to the peptidyl-transferase domain, which is crucial for peptide bond formation. This binding can interfere with the passage of the growing polypeptide chain, ultimately halting protein production.
Vancomycin: Disrupting Cell Wall Synthesis
Vancomycin's bactericidal action stems from its ability to inhibit the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity. This leads to a weakened cell wall and eventual cell lysis due to osmotic pressure.
Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, the following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
References
- 1. Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etamycin and Clarithromycin for the Treatment of Mycobacterium abscessus Infections
For Researchers, Scientists, and Drug Development Professionals
Mycobacterium abscessus, a non-tuberculous mycobacterium (NTM), is an emerging pathogen notorious for its intrinsic resistance to a broad spectrum of antibiotics, posing a significant challenge to effective treatment. Clarithromycin, a macrolide antibiotic, has been a cornerstone of therapy for M. abscessus infections. However, the rise of resistance, often mediated by the erythromycin ribosomal methylase gene (erm(41)), necessitates the exploration of novel therapeutic agents. This guide provides a comparative overview of Etamycin, a novel cyclic peptide antibiotic, and Clarithromycin, focusing on their efficacy against M. abscessus, supported by experimental data.
Performance Comparison: this compound vs. Clarithromycin
Recent studies have highlighted this compound as a promising candidate for the treatment of M. abscessus infections, demonstrating comparable in vitro activity to Clarithromycin and superior efficacy in in vivo models.
In Vitro Efficacy
Both this compound and Clarithromycin exhibit potent activity against M. abscessusin vitro, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. However, the efficacy of Clarithromycin can be significantly impacted by the subspecies and the presence of resistance mechanisms.
Table 1: Comparative In Vitro Activity (MIC) of this compound and Clarithromycin against M. abscessus
| Compound | M. abscessus Subspecies | Strain | MIC50 (µM) | MIC90 (µM) | Reference |
| This compound | abscessus | CIP 104536T (S) | 8.2 | 28.3 | [1] |
| abscessus | CIP 104536T (R) | 1.8 | 4.3 | [1] | |
| massiliense | CIP 108297T | 1.8 | 4.3 | [1] | |
| bolletii | CIP 108541T | 5.0 | 16.0 | [1] | |
| Clinical Isolates (S) | Various | 1.7 - 4.1 | 4.3 - 10.3 | [1] | |
| Clarithromycin | abscessus (T28 sequevar) | Various | >16 (inducible) | >16 (inducible) | |
| abscessus (C28 sequevar) | Various | 2 | - | ||
| massiliense | Various | 1 | - | ||
| bolletii | Various | >16 (inducible) | >16 (inducible) |
(S) - Smooth morphotype; (R) - Rough morphotype
Intracellular Activity
M. abscessus is an intracellular pathogen, making the ability of an antibiotic to penetrate and act within host cells crucial. This compound has been shown to effectively inhibit the growth of M. abscessus residing within macrophages without exhibiting cytotoxicity to the host cells.
In Vivo Efficacy
In a zebrafish (Danio rerio) infection model, this compound demonstrated superior in vivo efficacy compared to Clarithromycin. At the same concentration, this compound treatment resulted in a higher survival rate of infected zebrafish.
Table 2: Comparative In Vivo Efficacy in a Zebrafish Model
| Treatment (50 µM) | Survival Rate at 13 dpi | Reference |
| This compound | ~85% | |
| Clarithromycin | ~80% |
Cytotoxicity
This compound has been reported to exhibit no cytotoxicity towards murine bone marrow-derived macrophages (mBMDMs) at concentrations effective against intracellular M. abscessus. Clarithromycin has also been shown to be generally safe for macrophages at therapeutic concentrations, though some studies suggest it can modulate macrophage functions.
Mechanisms of Action
Both this compound and Clarithromycin primarily act by inhibiting protein synthesis in bacteria.
This compound: The precise mechanism of action of this compound against M. abscessus is hypothesized to be the inhibition of protein synthesis, similar to its activity against other bacteria like MRSA.
Clarithromycin: Clarithromycin binds to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit of nascent polypeptide chains and thereby inhibiting protein synthesis. Resistance to Clarithromycin in M. abscessus is often conferred by the erm(41) gene, which encodes a methyltransferase that modifies the ribosomal binding site, or by mutations in the rrl gene (23S rRNA).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative studies of this compound and Clarithromycin.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a standard measure of in vitro efficacy.
Protocol:
-
Bacterial Culture: M. abscessus strains are grown in an appropriate broth medium (e.g., Middlebrook 7H9) to the mid-log phase.
-
Drug Dilution: The antibiotics are serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Plates are incubated at 37°C for 3 to 5 days. For Clarithromycin, an extended incubation of up to 14 days is necessary to detect inducible resistance mediated by the erm(41) gene.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Macrophage Infection Model
This model assesses the intracellular activity of antibiotics against M. abscessus within host cells.
Protocol:
-
Macrophage Culture: Murine bone marrow-derived macrophages (mBMDMs) are seeded in 96-well plates and allowed to adhere.
-
Infection: Macrophages are infected with M. abscessus at a defined multiplicity of infection (MOI) for a few hours.
-
Removal of Extracellular Bacteria: The cells are washed to remove any bacteria that have not been phagocytosed.
-
Antibiotic Treatment: Fresh medium containing the desired concentrations of this compound or Clarithromycin is added.
-
Incubation: The infected cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification of Intracellular Bacteria: At the end of the incubation, the macrophages are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate and counting the colony-forming units (CFU).
Zebrafish Infection Model
The zebrafish model offers a powerful in vivo system for assessing drug efficacy due to its optical transparency and rapid development.
Protocol:
-
Infection: Zebrafish embryos, approximately 30 hours post-fertilization, are microinjected in the caudal vein with a suspension of fluorescently labeled M. abscessus.
-
Drug Administration: The infected embryos are placed in 96-well plates containing embryo water supplemented with different concentrations of this compound or Clarithromycin.
-
Monitoring: The survival of the embryos is monitored daily. The progression of the infection and the bacterial burden can be visualized and quantified using fluorescence microscopy.
-
Data Analysis: Survival curves are generated, and the bacterial load is quantified to determine the efficacy of the treatment.
Conclusion
This compound emerges as a highly promising therapeutic candidate against M. abscessus. Its potent in vitro and intracellular activity, coupled with superior in vivo efficacy and low cytotoxicity, positions it as a strong alternative or complementary agent to Clarithromycin. The significant challenge of Clarithromycin resistance in M. abscessus further underscores the need for novel agents like this compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in treating M. abscessus infections.
References
Validating the Antibacterial Target of Etamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamycin, also known as Viridogrisein, is a streptogramin B antibiotic first identified in the 1950s.[1] Like other members of the streptogramin class, its antibacterial activity is attributed to the inhibition of protein synthesis.[2] This guide provides a comparative framework for validating the antibacterial target of this compound, outlining key experimental approaches and presenting illustrative data for comparison with other protein synthesis inhibitors. While direct quantitative validation data for this compound is limited in publicly available literature, this guide serves as a methodological blueprint for researchers seeking to confirm its mechanism of action and for professionals in drug development evaluating its potential.
Core Concept: Inhibition of Bacterial Protein Synthesis
The primary hypothesis for this compound's mechanism of action is its interference with bacterial protein synthesis. Streptogramins, as a class, bind to the 50S ribosomal subunit, disrupting the elongation phase of translation.[2][3] Specifically, streptogramin B antibiotics are thought to inhibit the exit of the nascent polypeptide chain from the ribosome and prevent the binding of aminoacyl-tRNA to the A-site of the peptidyl transferase center.[2]
Signaling Pathway of Bacterial Protein Synthesis Inhibition
The following diagram illustrates the general mechanism of protein synthesis inhibition by antibiotics targeting the 50S ribosomal subunit.
Caption: Inhibition of peptide bond formation and translocation by 50S subunit-targeting antibiotics.
Key Experimental Validation Strategies
Validating the antibacterial target of a compound like this compound involves a multi-pronged approach, combining biochemical and genetic techniques. The following sections detail the core experimental protocols and present comparative data from well-characterized protein synthesis inhibitors.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Experimental Protocol:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., Escherichia coli).
-
Reaction Mixture: Assemble a reaction mixture containing the S30 extract, amino acids (including a radiolabeled one like ³⁵S-methionine or a fluorescently-labeled one), an energy source (ATP, GTP), and a DNA or mRNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).
-
Incubation: Add varying concentrations of this compound or a comparator antibiotic to the reaction mixtures. Incubate at 37°C for a set period (e.g., 60 minutes).
-
Quantification: Stop the reaction and quantify the amount of newly synthesized protein. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For luciferase, luminescence is measured.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration and determine the IC₅₀ value (the concentration at which 50% of protein synthesis is inhibited).
Comparative Data (Illustrative):
| Antibiotic | Target Subunit | IC₅₀ (µM) | Reference Organism |
| This compound | 50S (Hypothesized) | Data not available | E. coli |
| Chloramphenicol | 50S | 3.5 | E. coli |
| Erythromycin | 50S | 1.2 | E. coli |
| Tetracycline | 30S | 5.0 | E. coli |
Ribosome Binding Assay
This assay determines the affinity of the antibiotic for its ribosomal target.
Experimental Protocol:
-
Ribosome Isolation: Isolate 70S ribosomes from a bacterial culture.
-
Radiolabeling: Synthesize or procure a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Binding Reaction: Incubate a fixed concentration of isolated ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound antibiotic from the free antibiotic. This can be achieved by methods such as equilibrium dialysis, ultrafiltration, or gel filtration.
-
Quantification: Quantify the amount of radioactivity in the bound and free fractions.
-
Data Analysis: Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd), which reflects the binding affinity.
Comparative Data (Illustrative):
| Antibiotic | Target Subunit | Dissociation Constant (Kd) (nM) | Reference Organism |
| This compound | 50S (Hypothesized) | Data not available | E. coli |
| Erythromycin | 50S | 4.9 | S. pneumoniae |
| Solithromycin | 50S | 5.1 | S. pneumoniae |
| Tetracycline | 30S | 300 | E. coli |
Identification of Resistance Mutations
Isolating and characterizing bacterial mutants resistant to this compound can pinpoint its specific binding site on the ribosome.
Experimental Protocol:
-
Mutant Selection: Expose a large population of a susceptible bacterial strain to increasing concentrations of this compound.
-
Isolation of Resistant Colonies: Isolate colonies that grow at concentrations of this compound that are inhibitory to the wild-type strain.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant isolates and the parent strain.
-
Sequence Analysis: Sequence genes known to be involved in resistance to protein synthesis inhibitors, particularly the genes encoding ribosomal RNA (e.g., 23S rRNA for 50S subunit binders) and ribosomal proteins (e.g., L4, L22).
-
Mutation Identification: Compare the sequences from the resistant mutants to the wild-type sequence to identify mutations.
-
Confirmation: Introduce the identified mutation into a susceptible strain to confirm that it confers resistance to this compound.
Comparative Data (Illustrative):
| Antibiotic | Resistance Mutation Location | Specific Mutation(s) | Reference Organism |
| This compound | 23S rRNA (Hypothesized) | Data not available | S. aureus |
| Erythromycin | 23S rRNA (Domain V) | A2058G, C2611U | S. pneumoniae |
| Linezolid | 23S rRNA (Domain V) | G2576U | S. aureus |
| Streptomycin | 16S rRNA (rpsL gene) | K43N, K88R in S12 protein | E. coli |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for validating a protein synthesis inhibitor and the logical relationship between the different experimental approaches.
Caption: A typical workflow for validating the antibacterial target of a protein synthesis inhibitor.
Caption: The convergence of evidence from multiple experimental approaches strengthens target validation.
Conclusion
The validation of this compound's antibacterial target as the bacterial ribosome, with a mechanism of protein synthesis inhibition, remains an area ripe for further investigation. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to undertake such studies. By employing in vitro translation inhibition assays, ribosome binding studies, and the identification of resistance mutations, a comprehensive and quantitative understanding of this compound's mode of action can be achieved. This detailed validation is a critical step in the potential development of this compound or its analogs as future antibacterial therapeutics.
References
Etamycin Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of an antibiotic is crucial for predicting its clinical efficacy and longevity. This guide provides a comparative analysis of Etamycin, a streptogramin B antibiotic, against various bacterial strains with known resistance mechanisms, supported by experimental data and detailed protocols.
This compound has demonstrated potent activity against several multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, its effectiveness can be compromised by cross-resistance to other antibiotic classes, primarily macrolides and lincosamides.
Comparative Susceptibility of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs, the fijimycins, against MRSA strains. This data provides a baseline for its activity against bacteria already resistant to a key antibiotic class.
| Compound | MRSA Strain ATCC33591 (Hospital-Associated) MIC (µg/mL) | MRSA Strain Sanger 252 (Hospital-Associated) MIC (µg/mL) | MRSA Strain UAMS1182 (Community-Associated) MIC (µg/mL) |
| This compound A | 4 | 8 | 4 |
| Fijimycin A | 4 | 8 | 4 |
| Fijimycin B | 32 | >32 | >32 |
| Fijimycin C | 8 | 16 | 8 |
Data sourced from Haste et al., 2010 and Lu et al., 2011.[1][3]
Studies have shown that this compound exhibits potent activity against both hospital- and community-associated MRSA strains, with MICs as low as 1–2 mg/L.[1]
Mechanisms of Cross-Resistance
Cross-resistance to this compound is primarily associated with two key mechanisms that also confer resistance to other antibiotic classes:
-
Macrolide-Lincosamide-Streptogramin B (MLSB) Resistance: This is the most common form of cross-resistance affecting streptogramin B antibiotics. It is mediated by erm genes, which encode for methyltransferases that modify the 23S rRNA, the target site for these antibiotics. This modification reduces the binding affinity of the drugs, leading to resistance. The MLSB phenotype can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a macrolide).
-
cfr Gene-Mediated Resistance: The cfr (chloramphenicol-florfenicol resistance) gene encodes another methyltransferase that modifies the 23S rRNA at a different site (A2503). This modification confers a broader resistance profile, affecting not only streptogramin A but also phenicols, lincosamides, oxazolidinones, and pleuromutilins. While this compound is a streptogramin B, the alteration of the ribosomal target by Cfr can still impact its binding and efficacy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Detection of Inducible Clindamycin Resistance (D-test)
The D-test is a simple disk diffusion method to detect inducible MLSB resistance, which can predict cross-resistance to streptogramin B antibiotics like this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Erythromycin (15 µg) disks
-
Clindamycin (2 µg) disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate an MHA plate by swabbing the entire surface to create a uniform lawn of bacteria.
-
Place an erythromycin disk and a clindamycin disk on the agar surface, with their edges 15-26 mm apart.
-
Incubate the plate at 35-37°C for 16-18 hours.
-
Interpretation:
-
D-test positive: A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance.
-
D-test negative: A circular zone of inhibition around the clindamycin disk indicates no inducible resistance.
-
Signaling Pathways and Resistance
While specific signaling pathways that directly regulate this compound resistance are not yet fully elucidated, bacterial resistance to antibiotics, in general, can be influenced by various signaling networks. These systems often regulate the expression of resistance genes, such as those encoding efflux pumps or modifying enzymes. Further research is needed to uncover the specific signaling cascades involved in streptogramin B resistance.
Below are generalized diagrams illustrating the workflow for susceptibility testing and the logical relationship of MLSB resistance.
References
- 1. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the streptogramin antibiotic this compound against methicillin-resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 3. Fijimycins A–C, three antibacterial this compound-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Etamycin's Synergistic Power: A Comparative Guide to Combination Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates innovative therapeutic strategies. One promising avenue is the use of combination therapies that leverage synergistic interactions between antimicrobial agents. Etamycin, a streptogramin antibiotic also known as Viridogrisein, has demonstrated potential for such synergistic applications. This guide provides a comparative analysis of the synergistic effects of this compound with other antibiotics, supported by experimental data and detailed methodologies, to inform further research and drug development.
Unveiling Synergy: this compound in Combination
This compound belongs to the streptogramin family of antibiotics, which are known for their synergistic activity when used in combination.[1][2] While specific quantitative data on the synergy of this compound with a wide range of antibiotics is limited in publicly available literature, a key synergistic interaction has been identified with Griseoviridin, another streptogramin-like antibiotic.[1]
A study on viridogrisein (this compound) and its analogs found that equimolar mixtures with griseoviridin more potently inhibited the growth of Staphylococcus aureus than either compound alone, indicating a synergistic relationship.[1] Although the study did not provide Fractional Inhibitory Concentration (FIC) indices, the observed potentiation highlights a significant enhancement of antibacterial activity.
To illustrate the quantitative assessment of such synergies, data from other well-studied streptogramin combinations, such as quinupristin and dalfopristin, can be referenced. These combinations have shown clear synergistic effects against various pathogens, with FIC indices typically ≤ 0.5.
Quantitative Analysis of Streptogramin Synergy
The following table summarizes the synergistic interactions of streptogramin antibiotics. While specific FIC index data for this compound combinations is not currently available in the literature, the table includes representative data from other streptogramin combinations to exemplify how such synergy is quantified.
| Antibiotic Combination | Target Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| This compound (Viridogrisein) + Griseoviridin | Staphylococcus aureus | Data not available | Data not available | Not reported | Synergistic (qualitative) | [1] |
| Quinupristin + Dalfopristin | Enterococcus faecalis | Quinupristin: >128, Dalfopristin: 32 | Quinupristin: 8, Dalfopristin: 2 | 0.125 | Synergy | |
| Quinupristin + Dalfopristin | Staphylococcus aureus | Quinupristin: >128, Dalfopristin: 8 | Quinupristin: 4, Dalfopristin: 0.5 | 0.094 | Synergy |
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
The Mechanism Behind the Synergy
This compound, like other streptogramin B antibiotics, inhibits protein synthesis by binding to the 50S ribosomal subunit. Griseoviridin is a streptogramin A antibiotic. The synergistic action of streptogramin A and B antibiotics is a well-documented phenomenon.
The proposed mechanism for this synergy involves a cooperative binding to the bacterial ribosome. The binding of the streptogramin A component (like Griseoviridin) is thought to induce a conformational change in the ribosome that increases the binding affinity of the streptogramin B component (this compound) by a significant factor. This enhanced binding of both components leads to a more potent inhibition of protein synthesis, ultimately resulting in a bactericidal effect, whereas the individual components are often only bacteriostatic.
Experimental Protocols
The determination of synergistic interactions between antibiotics is primarily conducted through in vitro methods such as the checkerboard assay.
Checkerboard Assay Protocol
The checkerboard method is a widely used technique to assess the in vitro interaction between two antimicrobial agents.
Materials:
-
This compound and the second antibiotic of interest
-
Appropriate solvent for each antibiotic
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, create serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis in CAMHB.
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
A growth control well (broth and inoculum only) and a sterility control well (broth only) should be included.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Reading and Calculation:
-
After incubation, determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. Five New Analogs of Streptogramin Antibiotic Viridogrisein Isolated from Streptomyces niveoruber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etamycin and Griseoviridin Activity
For Researchers, Scientists, and Drug Development Professionals
Etamycin and Griseoviridin are streptogramin antibiotics that function by inhibiting protein synthesis in susceptible bacteria.[1][2] this compound, also known as Viridogrisein, is classified as a streptogramin B antibiotic, while Griseoviridin belongs to the streptogramin A group.[1][2] Both are often produced concurrently by Streptomyces griseoviridis.[1] This guide provides a comparative analysis of their antimicrobial activities, supported by experimental data, to inform research and drug development efforts. A key characteristic of these two compounds is their synergistic antibacterial effect when used in combination.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound and Griseoviridin, both individually and in combination, has been evaluated against a range of bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.
| Target Organism | Antibiotic | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Methicillin-Resistant Staphylococcus aureus (MRSA) | This compound | 1 - 2 | |
| Streptococcus pyogenes | This compound | 8 | |
| Streptococcus agalactiae | This compound | 8 | |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | This compound | 16 | |
| Gram-Negative Bacteria | |||
| Moraxella catarrhalis | This compound | 1 | |
| Haemophilus influenzae | This compound | 16 | |
| Mycobacteria | |||
| Mycobacterium avium | This compound | 0.024 | |
| Griseoviridin | 1.56 | ||
| This compound + Griseoviridin (1:1) | 0.02 - 0.09 | ||
| Mycobacterium intracellulare | This compound | 0.024 | |
| Griseoviridin | 1.56 | ||
| This compound + Griseoviridin (1:1) | 0.02 - 0.09 | ||
| Mycobacterium bovis | This compound | >6.25 | |
| Griseoviridin | 6.25 | ||
| This compound + Griseoviridin (1:1) | 0.02 - 0.09 | ||
| Mycobacterium smegmatis | This compound | 6.25 | |
| Griseoviridin | >6.25 |
Mechanism of Action: Synergistic Inhibition of Protein Synthesis
This compound and Griseoviridin both target the 50S subunit of the bacterial ribosome to inhibit protein synthesis. Their synergistic activity stems from their distinct but complementary binding sites. Griseoviridin (Streptogramin A) binds first, inducing a conformational change in the ribosome that increases the binding affinity for this compound (Streptogramin B). This cooperative binding leads to a stable ternary complex that effectively blocks peptide chain elongation.
References
Validating the In Vivo Efficacy of Etamycin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current landscape of in vivo efficacy studies for the antibiotic Etamycin. While the development of this compound derivatives is a promising avenue for future research, this guide focuses on the available experimental data for the parent compound, offering a baseline for comparison and highlighting opportunities for further investigation.
Introduction to this compound and its Therapeutic Potential
This compound, a member of the streptogramin B family of antibiotics, has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and various Mycobacterium species. Its mechanism of action involves the inhibition of bacterial protein synthesis, a critical pathway for microbial survival. The exploration of its in vivo efficacy is crucial for its potential translation into clinical applications. This guide synthesizes the available data from preclinical animal models to provide a clear comparison of its performance.
Comparative In Vivo Efficacy of this compound
The following table summarizes the key quantitative data from in vivo studies evaluating the efficacy of this compound in various animal models of infection. It is important to note that direct comparative studies of this compound derivatives are currently limited in published literature.
| Animal Model | Pathogen | This compound Dose/Concentration | Administration Route | Efficacy Endpoint | Key Findings | Alternative/Control |
| Murine Systemic Infection Model | Methicillin-resistant Staphylococcus aureus (MRSA) | 25 mg/kg | Intraperitoneal | Survival Rate | Conferred significant protection from mortality. | Vancomycin |
| Zebrafish (Danio rerio) Infection Model | Mycobacterium abscessus | 50 µM | Immersion | Survival Rate | 85% survival at 13 days post-infection. | Clarithromycin (~80% survival at the same concentration) |
| Silkworm (Bombyx mori) Infection Model | Mycobacterium smegmatis | 50 µ g/larva | Injection | 50% Effective Dose (ED50) | ED50 of 35.4 µ g/larva (in combination with Griseoviridin). | Ethambutol (comparable efficacy) |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited are provided below.
Murine Systemic Infection Model for MRSA
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of a clinically relevant MRSA strain (e.g., USA300).
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO in saline) and administered intraperitoneally at a dose of 25 mg/kg, typically 1 hour post-infection.
-
Efficacy Evaluation: Animal survival is monitored over a period of 7-10 days. Statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test) is used to compare the survival rates between the this compound-treated group and a control group (vehicle or a standard-of-care antibiotic like vancomycin).
Zebrafish (Danio rerio) Infection Model for Mycobacterium abscessus
-
Animal Model: Zebrafish embryos at 2 days post-fertilization.
-
Infection: Embryos are microinjected with a suspension of Mycobacterium abscessus into the caudal vein.
-
Treatment: Following infection, embryos are transferred to a 6-well plate containing embryo medium with varying concentrations of this compound (e.g., 10, 25, and 50 µM).
-
Efficacy Evaluation: Survival of the zebrafish larvae is monitored daily for up to 13 days post-infection. Survival curves are generated and analyzed to determine the protective effect of this compound.
Silkworm (Bombyx mori) Infection Model for Mycobacterium smegmatis
-
Animal Model: Fifth-instar silkworm larvae.
-
Infection: Larvae are injected with a suspension of Mycobacterium smegmatis into the hemolymph.
-
Treatment: A solution of this compound (often in combination with Griseoviridin to mimic the synergistic effect of streptogramin A and B) is injected into the hemolymph at various doses.
-
Efficacy Evaluation: The survival of the silkworms is monitored over 48 hours. The 50% effective dose (ED50) is calculated based on the dose-response curve.
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow for Murine Systemic MRSA Infection Model.
Caption: this compound's Mechanism of Action on Bacterial Ribosomes.
Future Directions: The Quest for this compound Derivatives
The promising in vivo efficacy of this compound underscores the potential of this chemical scaffold. The development of this compound derivatives could lead to compounds with improved pharmacokinetic properties, enhanced potency against a broader spectrum of pathogens, or activity against emerging resistant strains. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound analogs to identify key structural modifications that enhance efficacy and reduce toxicity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of promising derivatives in animal models.
-
Expanded In Vivo Testing: Assessing the efficacy of novel derivatives in a wider range of infection models, including those for Gram-negative bacteria and fungal pathogens, as well as in models of cancer where some macrolides have shown potential.
By systematically exploring the chemical space around the this compound core, the scientific community can work towards developing next-generation antibiotics to address the growing challenge of antimicrobial resistance.
A Comparative Analysis of the Cytotoxicity of Etamycin and Other Peptide Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of Etamycin and other prominent peptide antibiotics, supported by experimental data and detailed methodologies. This analysis aims to inform the selection and development of peptide-based therapeutics with favorable safety profiles.
This compound, a member of the streptogramin B class of antibiotics, has demonstrated potent antimicrobial activity. A critical aspect of its therapeutic potential lies in its cytotoxicity against mammalian cells. This guide compares the cytotoxic effects of this compound with other well-established peptide antibiotics: Gramicidin S, Daptomycin, and Vancomycin.
Quantitative Cytotoxicity Comparison
The following table summarizes the available quantitative data on the cytotoxicity of this compound and its comparators. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Antibiotic | Antibiotic Class | Mechanism of Action | Test System (Cell Line) | IC50 (µM) | Reference |
| This compound | Streptogramin B | Protein Synthesis Inhibition | Macrophages | > 40 | [1] |
| Gramicidin S | Cationic Cyclic Peptide | Membrane Disruption | HT-29 | ~50 (LDH release) | [2] |
| Daptomycin | Cyclic Lipopeptide | Membrane Depolarization | L929 mouse fibroblasts | > 100 (when added to bone cement) | [3] |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | L929 mouse fibroblasts | Non-toxic at commonly used doses in bone cement | [3] |
Note: Direct comparative studies of the cytotoxicity of all four antibiotics on the same cell line under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups. One study noted that this compound was non-cytotoxic at concentrations more than 20-fold above its minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA)[4].
Mechanisms of Action and Associated Signaling Pathways
The cytotoxicity of these peptide antibiotics is intrinsically linked to their mechanisms of action.
This compound: Targeting Bacterial Protein Synthesis
This compound exerts its antimicrobial effect by inhibiting protein synthesis in bacteria. As a streptogramin B antibiotic, it binds to the 50S ribosomal subunit, specifically within the peptidyl transferase center. This binding event interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein production and bacterial cell death. The high selectivity of this compound for bacterial ribosomes over eukaryotic ribosomes contributes to its low cytotoxicity in mammalian cells.
References
- 1. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The safety and efficacy of daptomycin versus other antibiotics for skin and soft-tissue infections: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of erythromycin to the 50S ribosomal subunit is affected by alterations in the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Etamycin Performance in Diverse Bacterial Growth Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated performance of Etamycin, a streptogramin antibiotic, in various standard bacterial growth media. While direct comparative studies on this compound across a range of media are not extensively available in published literature, this document synthesizes established principles of antimicrobial susceptibility testing (AST) and the known influence of media components on antibiotic efficacy to provide a comprehensive overview for researchers. The information presented herein is supported by data from studies on other antibiotics and standard microbiological protocols.
Executive Summary
The choice of bacterial growth medium is a critical variable in determining the in vitro efficacy of an antibiotic. The composition of the medium, including its nutrient profile, ionic strength, and pH, can significantly impact the measured Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This guide explores the potential variations in this compound's performance when tested in three commonly used bacteriological media: Mueller-Hinton Broth (MHB), Todd-Hewitt Broth (THB), and Brain Heart Infusion (BHI) Broth. Based on the known properties of these media and their effects on other antibiotics, it is anticipated that the measured potency of this compound may vary, highlighting the necessity for standardized testing protocols.
The Critical Role of Growth Media in Antibiotic Susceptibility Testing
Standardized methods for antimicrobial susceptibility testing are crucial for the reliable and reproducible assessment of antibiotic efficacy[1][2][3][4]. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for AST to ensure that results are comparable across different laboratories[2]. A key component of these guidelines is the specification of the growth medium, as its constituents can interact with the antibiotic or influence the physiological state of the bacteria, thereby altering the apparent susceptibility.
Comparative Analysis of Common Bacterial Growth Media
The following table summarizes the key components of three media relevant to the testing of this compound and other fastidious and non-fastidious bacteria.
Table 1: Composition of Selected Bacterial Growth Media
| Component | Mueller-Hinton Broth (MHB) | Todd-Hewitt Broth (THB) | Brain Heart Infusion (BHI) Broth |
| Primary Nitrogen Source | Acid Digest of Casein, Beef Extract | Pancreatic Digest of Casein, Beef Heart Infusion | Infusion from Calf Brains and Beef Heart, Proteose Peptone |
| Carbohydrate Source | Starch (hydrolyzed to dextrose during preparation) | Dextrose | Dextrose |
| Key Minerals/Salts | Low in sulfonamide antagonists (PABA and thymidine). Cation-adjusted MHB contains added Ca²⁺ and Mg²⁺. | Sodium Chloride, Disodium Phosphate, Sodium Carbonate | Sodium Chloride, Disodium Phosphate |
| Primary Application in AST | Standard medium for routine susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria. | Cultivation of fastidious bacteria, particularly Streptococci. | Cultivation of a wide range of fastidious and non-fastidious microorganisms, including bacteria, yeasts, and molds. |
| Typical pH | ~7.3 | ~7.8 | ~7.4 |
Anticipated Performance of this compound in Different Media
While specific data for this compound is limited, we can infer its likely performance based on its chemical nature and the known effects of media components on other antibiotics. This compound is a cyclic peptide antibiotic. The activity of some peptide antibiotics can be influenced by the presence of divalent cations and the overall nutrient content of the medium.
Table 2: Predicted Performance of this compound in Various Growth Media
| Growth Medium | Expected this compound MIC | Rationale |
| Mueller-Hinton Broth (MHB) | Baseline | As the standard medium for AST, cation-adjusted MHB provides a baseline for comparison. The controlled levels of Ca²⁺ and Mg²⁺ are crucial for the activity of many antibiotics and would likely provide a consistent measure of this compound's intrinsic activity against non-fastidious organisms. |
| Todd-Hewitt Broth (THB) | Potentially Higher or Lower | THB is a richer medium than MHB, which could support more robust bacterial growth, potentially leading to a higher apparent MIC. Conversely, specific components in the beef heart infusion or peptones might interact with this compound, either enhancing or inhibiting its activity. The higher pH of THB (~7.8) could also influence this compound's stability and activity. The activity of some antibiotics is known to be pH-dependent. |
| Brain Heart Infusion (BHI) Broth | Potentially Higher | BHI is a highly nutritious medium designed for the growth of fastidious organisms. The abundance of peptides and other nutrients could potentially antagonize the action of this compound by competing for binding sites on the ribosome or by chelating components essential for the antibiotic's function. This could result in a higher observed MIC compared to MHB. |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, which can be adapted for different growth media.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Detailed Methodology
-
Media Preparation : Prepare Mueller-Hinton Broth, Todd-Hewitt Broth, or Brain Heart Infusion Broth according to the manufacturer's instructions. Sterilize by autoclaving. For cation-adjusted MHB, supplement with sterile solutions of CaCl₂ and MgCl₂ to achieve final concentrations of 25 mg/L Ca²⁺ and 12.5 mg/L Mg²⁺.
-
This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation : Inoculate a fresh culture of the test organism (e.g., Staphylococcus aureus ATCC 29213) into the chosen broth and incubate until it reaches the log phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Broth Microdilution Assay :
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well and perform twofold serial dilutions across the plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation : Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Mechanism of Action of this compound
This compound belongs to the streptogramin class of antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, streptogramins are composed of two synergistic components: group A and group B. This compound is a group A streptogramin. The binding of group A streptogramins to the ribosome interferes with the binding of aminoacyl-tRNA to the A-site and inhibits peptide bond formation, ultimately leading to the cessation of protein elongation.
Caption: this compound inhibits bacterial protein synthesis.
Conclusion and Recommendations
The performance of this compound in in vitro susceptibility tests is likely to be influenced by the composition of the bacterial growth medium. While Mueller-Hinton Broth is the standard for routine testing, the use of enriched media such as Todd-Hewitt Broth or Brain Heart Infusion Broth, especially for fastidious organisms, may yield different MIC values. Researchers should be aware of these potential variations and adhere to standardized protocols, such as those provided by CLSI, to ensure the comparability and reliability of their results. When reporting this compound susceptibility data, it is crucial to specify the growth medium and any supplements used. Further studies directly comparing the MIC of this compound in various media are warranted to provide more definitive guidance for the scientific community.
References
Validating Etamycin's Mechanism of Action: A Comparative Guide to Genetic Approaches
Etamycin, a member of the streptogramin B family of antibiotics, is known to inhibit bacterial protein synthesis. While its general mechanism is established, a detailed genetic validation provides irrefutable evidence of its molecular target and mode of action. This guide compares the genetic approaches used to validate the mechanism of action of protein synthesis inhibitors, using the well-characterized antibiotics Linezolid and Virginiamycin as key examples, and outlines a framework for the genetic validation of this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the genetic validation of antibiotic mechanisms. It provides a comparative analysis of experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Protein Synthesis Inhibitors
The following table summarizes the key characteristics of this compound and two other well-studied protein synthesis inhibitors, Linezolid and Virginiamycin, for which genetic validation of their mechanism of action is available.
| Feature | This compound | Linezolid | Virginiamycin |
| Antibiotic Class | Streptogramin B | Oxazolidinone | Streptogramin A and B |
| General Mechanism of Action | Inhibition of protein synthesis | Inhibition of protein synthesis initiation | Synergistic inhibition of protein synthesis |
| Specific Molecular Target | 50S ribosomal subunit | 23S rRNA of the 50S ribosomal subunit | Peptidyl transferase center of the 50S ribosomal subunit |
| Validated Genetic Resistance | Not yet specifically documented | Mutations in the 23S rRNA gene (e.g., G2576U) and ribosomal proteins L3 and L4[1][2] | Mutations in ribosomal protein L22 and 23S rRNA; presence of resistance genes (e.g., varR)[3] |
Experimental Protocols for Genetic Validation
Genetic validation of an antibiotic's mechanism of action typically involves a series of experiments to identify the target gene and confirm that mutations in this gene confer resistance.
Isolation of Resistant Mutants and Minimum Inhibitory Concentration (MIC) Determination
Objective: To select for spontaneous mutants resistant to the antibiotic and quantify their level of resistance.
Protocol:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to late logarithmic phase.
-
Selection of Resistant Mutants: Plate a high density of the bacterial culture (e.g., 10⁸-10⁹ CFU) onto agar plates containing the antibiotic at a concentration 4-8 times the MIC of the wild-type strain.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium until colonies appear.
-
Isolation and Purification: Isolate individual resistant colonies and purify them by re-streaking on antibiotic-containing agar.
-
MIC Determination: Determine the MIC of the antibiotic for the resistant mutants and the wild-type strain using the broth microdilution method according to CLSI guidelines. Briefly, prepare serial two-fold dilutions of the antibiotic in a 96-well plate. Inoculate each well with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.
Identification of Resistance Mutations by Whole-Genome Sequencing
Objective: To identify the genetic basis of resistance by comparing the genome of the resistant mutant to that of the susceptible parent strain.
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant mutant and the wild-type parental strain.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform whole-genome sequencing using a high-throughput sequencing platform.
-
Sequence Analysis: Align the sequencing reads of the resistant mutant to the reference genome of the parental strain.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the genome of the resistant mutant.
-
Candidate Gene Identification: Focus on mutations occurring in genes known to be involved in protein synthesis, such as those encoding ribosomal RNA and ribosomal proteins.
Confirmation of Resistance-Conferring Mutations by Site-Directed Mutagenesis
Objective: To confirm that the identified mutation is directly responsible for the resistance phenotype.
Protocol:
-
Plasmid Construction: Clone the wild-type allele of the candidate gene into a shuttle vector.
-
Site-Directed Mutagenesis: Introduce the specific mutation identified in the resistant mutant into the cloned wild-type gene using a site-directed mutagenesis kit.
-
Transformation: Transform the plasmid carrying the mutated gene and the wild-type control plasmid into the susceptible wild-type bacterial strain.
-
MIC Determination: Determine the MIC of the antibiotic for the transformed strains. An increased MIC in the strain carrying the mutated gene compared to the strain with the wild-type gene confirms that the mutation confers resistance.
In Vitro Transcription/Translation Assays
Objective: To directly demonstrate the inhibitory effect of the antibiotic on protein synthesis.
Protocol:
-
Preparation of Cell-Free Extract: Prepare a cell-free extract (S30 extract) from a susceptible bacterial strain, which contains all the necessary components for transcription and translation.
-
Assay Reaction: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one), and the antibiotic at various concentrations.
-
Incubation: Incubate the reaction at the optimal temperature to allow for transcription and translation.
-
Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein by measuring the reporter enzyme activity or by detecting the incorporation of the radiolabeled amino acid. A decrease in protein synthesis with increasing antibiotic concentration demonstrates its inhibitory effect.
Ribosome Binding Assays
Objective: To demonstrate the direct binding of the antibiotic to its ribosomal target.
Protocol:
-
Ribosome Isolation: Isolate ribosomes from a susceptible bacterial strain.
-
Radiolabeling of Antibiotic: If possible, use a radiolabeled version of the antibiotic.
-
Binding Reaction: Incubate the isolated ribosomes with the radiolabeled antibiotic in a binding buffer. Include a control with a large excess of unlabeled antibiotic to determine non-specific binding.
-
Separation of Bound and Free Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic using methods like nitrocellulose filter binding or ultracentrifugation.
-
Quantification: Quantify the amount of radiolabeled antibiotic bound to the ribosomes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of protein synthesis inhibitors and the experimental workflow for validating their mechanism of action.
References
- 1. Phenotypic and genotypic characterization of linezolid resistance and the effect of antibiotic combinations on methicillin-resistant Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 3. Identification of the varR Gene as a Transcriptional Regulator of Virginiamycin S Resistance in Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: A Procedural Guide to Etamycin Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is as crucial as the discoveries they enable. Etamycin, a potent antibiotic, requires meticulous disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, ensuring laboratory safety and regulatory compliance.
Hazard Profile of this compound
This compound is classified as a hazardous substance with the following key characteristics:
-
Acute Oral Toxicity : Fatal if swallowed.
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects[1].
Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste.
Core Disposal Principles
The fundamental principle for this compound disposal is to prevent its release into the environment. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water systems and contribute to the development of antibiotic-resistant bacteria[2][3].
All this compound waste, including stock solutions, treated media, and contaminated labware, must be collected and disposed of through an approved hazardous waste management service.
**Step-by-Step Disposal Protocol for this compound Waste
1. Waste Segregation and Collection:
-
Designated Waste Containers : All this compound waste must be collected in clearly labeled, leak-proof containers designated for hazardous chemical waste.
-
Solid Waste : This includes, but is not limited to:
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Used weighing papers, tubes, and pipette tips.
-
Spill cleanup materials.
-
-
Liquid Waste : This includes:
-
Unused or expired this compound stock solutions.
-
Culture media containing this compound. Note: Autoclaving may not inactivate the antibiotic and is not a substitute for proper chemical waste disposal.
-
Solvents used to dissolve this compound.
-
2. Labeling of Waste Containers:
-
Properly label all waste containers with "Hazardous Waste," the name "this compound," and any other chemical constituents.
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage of this compound Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Keep containers tightly sealed when not in use.
4. Final Disposal Procedure:
-
Engage a Licensed Waste Disposal Vendor : Do not attempt to dispose of this compound waste through municipal waste streams. Contract with a licensed hazardous waste disposal company.
-
Follow Institutional Guidelines : Adhere to your institution's specific environmental health and safety (EHS) protocols for hazardous waste pickup and disposal.
-
Documentation : Maintain accurate records of the amount of this compound waste generated and its disposal date and method, in accordance with local and national regulations.
**Emergency Procedures for this compound Spills
In the event of an this compound spill, the immediate priority is to contain the spill and prevent exposure.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE) : Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment :
-
For solid spills : Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills : Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).
-
-
Cleanup :
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.
-
-
Reporting : Report the spill to your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
This comprehensive approach to this compound disposal is essential for maintaining a safe laboratory environment and protecting the broader ecosystem from the effects of antibiotic contamination. By adhering to these procedures, research professionals can ensure that their valuable work does not come at the cost of environmental health and safety.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Etamycin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling the cyclic peptide antibiotic, Etamycin. Adherence to these operational and disposal plans will foster a secure research environment and maintain the integrity of your experimental work.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against skin contact. Double-gloving is recommended when handling potent compounds. |
| Lab Coat | Disposable, polyethylene-coated polypropylene | Prevents contamination of personal clothing and is resistant to permeability by chemical products.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | N95 respirator or higher | Essential when handling the powdered form to prevent inhalation. |
Engineering Controls
Whenever possible, handle powdered this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Experimental Workflow for Handling this compound
The following is a procedural guide for preparing this compound stock solutions. This workflow is designed to minimize exposure and ensure accurate preparation.
Disposal Plan for this compound Waste
The improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[3] Therefore, all this compound waste, including stock solutions, used media, and contaminated labware, must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All materials contaminated with this compound, such as personal protective equipment (PPE), contaminated labware, and weighing papers, must be collected in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused stock solutions and media containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour this compound waste down the drain.
Chemical Inactivation (Recommended)
While specific chemical degradation protocols for this compound are not well-documented, a general best practice for antibiotic waste is chemical inactivation prior to disposal. This should be performed by trained personnel in a controlled environment.
| Inactivating Agent | Concentration | Contact Time | Notes |
| Sodium Hypochlorite | 1% (10,000 ppm) available chlorine | ≥ 30 minutes | Highly corrosive. May require neutralization with sodium thiosulfate before final disposal. Ensure adequate ventilation. |
| Sodium Hydroxide | 1M | ≥ 24 hours | Corrosive. Requires neutralization to a pH between 6 and 8 before disposal. |
Important: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical inactivation and disposal procedures.
Final Disposal
All this compound waste, whether chemically inactivated or not, must be disposed of through a licensed hazardous waste management company. Ensure all containers are securely sealed and properly labeled according to local, state, and federal regulations.
Understanding the Mechanism of Action
This compound is known to inhibit protein synthesis in bacteria. This mechanism is a common target for many antibiotics. The following diagram illustrates the conceptual pathway of protein synthesis and the point of inhibition by this compound.
By adhering to these safety protocols and operational plans, you can handle this compound responsibly, ensuring the safety of laboratory personnel and the integrity of your research. Always prioritize safety and consult your institution's safety guidelines for any specific procedures.
References
- 1. Probing the substrate specificity of an enzyme catalyzing inactivation of streptogramin B antibiotics using LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOPs for Microbiology | Pharmaguideline [pharmaguideline.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
